molecular formula C2H5BrO3S B1197033 2-Bromoethanesulfonic acid CAS No. 26978-65-4

2-Bromoethanesulfonic acid

Cat. No.: B1197033
CAS No.: 26978-65-4
M. Wt: 189.03 g/mol
InChI Key: OQFSYHWITGFERZ-UHFFFAOYSA-N
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Description

2-Bromoethanesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H5BrO3S and its molecular weight is 189.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethanesulfonic acid
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InChI

InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFSYHWITGFERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4263-52-9 (hydrochloride salt)
Record name 2-Bromoethanesulfonic acid
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DSSTOX Substance ID

DTXSID30181477
Record name 2-Bromoethanesulfonic acid
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Molecular Weight

189.03 g/mol
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CAS No.

26978-65-4
Record name Bromoethanesulfonic acid
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Record name 2-Bromoethanesulfonic acid
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Record name 2-Bromoethanesulfonic acid
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Record name 2-bromoethanesulphonic acid
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Record name 2-BROMOETHANESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromoethanesulfonic acid and its more commonly used sodium salt. It includes detailed experimental protocols, data presented in structured tables, and a visualization of its primary biochemical interaction.

General Information

This compound is an organosulfur compound with the chemical formula C₂H₅BrO₃S.[1] It is a strong acid that is typically handled in its more stable salt form, sodium 2-bromoethanesulfonate (B1233127).[1][2] The presence of both a sulfonic acid group and a bromine atom makes it a versatile reagent in organic synthesis.[2][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its sodium salt.

Table 1: General Properties

PropertyThis compoundSodium 2-Bromoethanesulfonate
CAS Number 26978-65-4[1]4263-52-9[4][5]
Molecular Formula C₂H₅BrO₃S[1]C₂H₄BrNaO₃S[4][5]
Molecular Weight 189.03 g/mol [1]211.01 g/mol [4][5]
Appearance Colorless to light yellow liquid[2][6]White to off-white crystalline powder[1][7]

Table 2: Physical Properties

PropertyThis compoundSodium 2-Bromoethanesulfonate
Melting Point 42-44 °C[1]282-286 °C (with decomposition)[1][4]
Boiling Point 192-195 °C[1]Not available
Density 2.026 ± 0.06 g/cm³ (predicted)[1]2.233 g/cm³ at 20 °C[8]
Solubility in Water Excellent[1][2][6]454 g/L at 20 °C[8]
n-octanol/water Partition Coefficient (log P) Not available-3.26 (pH ~6.7, 20 °C)[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of sodium 2-bromoethanesulfonate exhibits characteristic absorption bands corresponding to its functional groups. Strong absorptions are expected for the sulfonate group (S=O stretching) and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the ethyl chain and the positions of the bromine and sulfonate groups. For sodium 2-bromoethanesulfonate in D₂O, two triplets are expected in the ¹H NMR spectrum, corresponding to the two methylene (B1212753) groups. The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

Procedure:

  • In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.

  • Heat the mixture to boiling with stirring.

  • Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling mixture over approximately 2 hours.

  • After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.

  • Reconfigure the condenser for distillation and distill off the ethanol and unreacted ethylene dibromide.

  • Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.

  • Extract the resulting solid residue with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.

  • Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.

  • The product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.

Yield: 165–190 g (78–90% of the theoretical amount).

Reaction: Synthesis of Taurine (B1682933)

This protocol demonstrates a common use of sodium 2-bromoethanesulfonate in the synthesis of taurine.

Materials:

  • Sodium 2-bromoethanesulfonate

  • Concentrated aqueous ammonia (B1221849) (sp. gr. 0.9)

  • 95% Ethanol

  • Activated charcoal (e.g., Norite)

  • Water

Procedure:

  • Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.

  • Allow the solution to stand at room temperature for five to seven days.

  • Evaporate the solution to dryness, using a steam bath for the final removal of water.

  • Dissolve the residue in a minimum amount of hot water (approximately 500 mL). If the solution is colored, add 5 g of activated charcoal, heat, and filter.

  • Concentrate the colorless solution to 65–70 mL.

  • Add 250 mL of 95% ethanol to induce crystallization.

  • Collect the crude taurine by filtration.

  • Recrystallize the crude product by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approximately 500 mL) to reach a final ethanol concentration of 80%.

  • Collect the purified taurine by filtration and air dry.

Biological Activity and Mechanism of Action

2-Bromoethanesulfonate (BES) is widely used in microbiology as a selective inhibitor of methanogenesis. It acts as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a key cofactor in the final step of methane (B114726) formation in methanogenic archaea. BES competitively inhibits the enzyme methyl-coenzyme M reductase, which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane. This inhibition blocks the methanogenic pathway, leading to an accumulation of hydrogen gas in in vitro fermentation studies.

The following diagram illustrates the inhibitory effect of 2-bromoethanesulfonate on the methanogenesis pathway.

InhibitionOfMethanogenesis cluster_pathway Methanogenesis Pathway cluster_inhibitor Inhibition H2_CO2 H₂ + CO₂ Methyl_CoM Methyl-Coenzyme M H2_CO2->Methyl_CoM Multiple Steps CH4 Methane (CH₄) Methyl_CoM->CH4 Methyl-Coenzyme M Reductase Methyl_CoM_Reductase_Target Methyl_CoM->Methyl_CoM_Reductase_Target BES 2-Bromoethanesulfonate (BES) BES->Methyl_CoM_Reductase_Target SynthesisWorkflow Reactants Ethylene Dibromide Sodium Sulfite Ethanol/Water ReactionMixture Heat to Boiling Reactants->ReactionMixture Addition Add Sodium Sulfite Solution ReactionMixture->Addition Reflux Reflux for 2 hours Addition->Reflux Distillation Distill off Ethanol and excess Ethylene Dibromide Reflux->Distillation Evaporation Evaporate Aqueous Solution to Dryness Distillation->Evaporation Extraction Extract with Hot Ethanol Evaporation->Extraction Crystallization Cool to Crystallize Extraction->Crystallization Purification Recrystallize from Ethanol Crystallization->Purification Product Sodium 2-Bromoethanesulfonate Purification->Product

References

An In-Depth Technical Guide to the Molecular Structure of 2-Bromoethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of 2-bromoethanesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key pathways and workflows to facilitate a thorough understanding of this compound's chemical and biological characteristics.

Molecular Structure and Properties

This compound, an organosulfur compound, is characterized by a two-carbon ethane (B1197151) backbone substituted with a bromine atom and a sulfonic acid group.[1] The molecular formula is C₂H₅BrO₃S.[1]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a strong acid that is soluble in water and miscible with many organic solvents.[1] The compound and its more commonly used sodium salt, sodium 2-bromoethanesulfonate (B1233127), are important reagents in organic synthesis and biochemical research.[2][3] Sodium 2-bromoethanesulfonate typically appears as a white to off-white crystalline powder.[3]

PropertyValueSource(s)
Molecular Formula C₂H₅BrO₃S[1]
Molecular Weight 189.03 g/mol [1]
CAS Number 26978-65-4[1]
Melting Point 42-44 °C[1]
Boiling Point 192-195 °C[1]
Density (predicted) 2.026 ± 0.06 g/cm³[1]
InChI InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)[1]
SMILES C(CBr)S(=O)(=O)O[1]
Stereochemistry and Bond Characteristics

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound and its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium 2-bromoethanesulfonate in D₂O shows two characteristic triplets corresponding to the two methylene (B1212753) groups.

AssignmentChemical Shift (ppm)Multiplicity
-CH₂-Br~3.66Triplet
-CH₂-SO₃⁻~3.46Triplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
  • S=O stretching: Strong absorptions characteristic of the sulfonate group.

  • C-H stretching: Absorptions corresponding to the ethyl backbone.

  • C-Br stretching: A weaker absorption in the fingerprint region.

  • O-H stretching (for the free acid): A broad absorption indicating the acidic proton.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

A reliable method for the synthesis of sodium 2-bromoethanesulfonate is provided by Organic Syntheses.[4]

Materials:

Procedure:

  • In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.[4]

  • Heat the mixture to boiling with stirring.[4]

  • Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over approximately 2 hours.[4]

  • After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.[4]

  • Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide.[4]

  • Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.[4]

  • Extract the resulting solid with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.[4]

  • Cool the ethanolic solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.[4]

  • The typical yield is 165–190 g (78–90%).[4] The product can be further purified by recrystallization from ethanol.[4]

Preparation of this compound (Free Acid)

While a specific, detailed protocol for the synthesis of the free acid is not widely published, it can be prepared from its sodium salt by standard ion-exchange chromatography.

General Procedure:

  • Prepare a solution of sodium 2-bromoethanesulfonate in deionized water.

  • Pass the solution through a column packed with a strong acid cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

  • Elute the column with deionized water.

  • Collect the eluent containing the free this compound.

  • The solvent can be removed under reduced pressure to yield the purified acid.

Biological Activity and Signaling Pathways

This compound is not known to be involved in traditional intracellular signaling pathways. Its primary and well-documented biological role is as a specific inhibitor of methanogenesis in archaea.[5][6][7]

Inhibition of Methanogenesis

This compound is a structural analog of coenzyme M (2-mercaptoethanesulfonate), which is an essential cofactor in the final step of methane (B114726) formation.[5][7] It acts as a competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR).[5] This enzyme catalyzes the reduction of the methyl group of methyl-coenzyme M to methane.[7] By binding to the active site of MCR, 2-bromoethanesulfonate blocks the natural substrate, thereby inhibiting methane production.[8] The IC₅₀ for the inhibition of MCR from Methanobrevibacter ruminantium has been reported to be approximately 0.4 µM.[5]

Visualizations

Synthesis of Sodium 2-Bromoethanesulfonate

Synthesis_of_Sodium_2_Bromoethanesulfonate reagents Ethylene Dibromide + Sodium Sulfite conditions Ethanol/Water Reflux reagents->conditions Reaction product Sodium 2-Bromoethanesulfonate conditions->product Formation

Caption: Synthesis of Sodium 2-Bromoethanesulfonate.

Mechanism of Methanogenesis Inhibition

Methanogenesis_Inhibition cluster_pathway Methanogenesis Pathway (Final Step) cluster_inhibition Inhibition by this compound Methyl-CoM Methyl-CoM MCR Methyl-coenzyme M Reductase (MCR) Methyl-CoM->MCR Binds to Methane Methane MCR->Methane Produces Inhibition Inhibition MCR->Inhibition BES This compound (Coenzyme M Analog) BES->MCR Competitively Binds to

Caption: Inhibition of Methyl-coenzyme M Reductase.

References

An In-depth Technical Guide to 2-Bromoethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoethanesulfonic acid, a versatile chemical compound with significant applications in biochemical research and as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its role in medicinal chemistry.

Chemical and Physical Properties

This compound is an organosulfur compound that is typically handled in its more stable sodium salt form, sodium 2-bromoethanesulfonate (B1233127).[1][2] The key properties are summarized in the tables below for both the acid and its sodium salt.

Table 1: Chemical Identification

IdentifierThis compoundSodium 2-Bromoethanesulfonate
CAS Number 26978-65-4[3]4263-52-9[2][4]
Molecular Formula C₂H₅BrO₃S[3]C₂H₄BrNaO₃S[2]
IUPAC Name This compound[3]sodium 2-bromoethanesulfonate

Table 2: Physicochemical Properties

PropertyThis compoundSodium 2-Bromoethanesulfonate
Molecular Weight 189.03 g/mol [3]211.01 g/mol
Appearance Colorless to light yellow liquid[5]White to off-white crystalline powder[1][2]
Melting Point Not available283 °C (decomposes)
Boiling Point Not availableNot available
Solubility Soluble in water[5]Soluble in water (100 mg/mL)

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through its sodium salt. Several methods have been reported, with the reaction of 1,2-dibromoethane (B42909) with sodium sulfite (B76179) being a prevalent approach.[6]

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from established methods for the synthesis of sodium 2-bromoethanesulfonate.[6][7]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Evaporating dish

  • Water bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,2-dibromoethane, 95% ethanol, and water.

  • Heat the mixture to boiling with continuous stirring.

  • Prepare a solution of anhydrous sodium sulfite in water.

  • Slowly add the sodium sulfite solution to the boiling mixture in the flask over a period of approximately 2 hours using a separatory funnel.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Reconfigure the apparatus for distillation and remove the ethanol and unreacted 1,2-dibromoethane.

  • Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

  • The resulting solid residue contains sodium 2-bromoethanesulfonate, sodium bromide, and unreacted sodium sulfite.

  • Extract the sodium 2-bromoethanesulfonate from the residue by boiling with 95% ethanol, followed by filtration.

  • Cool the ethanolic solution to induce crystallization of the product.

  • Collect the crystals by filtration. The product can be further purified by recrystallization from 95% ethanol.[7]

Diagram 1: Synthesis Workflow for Sodium 2-Bromoethanesulfonate

G Workflow for the synthesis of sodium 2-bromoethanesulfonate. cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification A Combine 1,2-dibromoethane, ethanol, and water in a flask B Heat to boiling with stirring A->B D Slowly add sulfite solution to boiling mixture B->D C Prepare aqueous solution of sodium sulfite C->D E Reflux for 2 hours D->E F Distill off ethanol and unreacted 1,2-dibromoethane E->F G Evaporate aqueous solution to dryness F->G H Extract with hot ethanol G->H I Crystallize from ethanol H->I J Sodium 2-Bromoethanesulfonate I->J

Caption: Workflow for the synthesis of sodium 2-bromoethanesulfonate.

Applications in Research and Drug Development

This compound and its sodium salt are valuable tools in various scientific disciplines, from microbiology to medicinal chemistry.

Inhibition of Methanogenesis

Sodium 2-bromoethanesulfonate (BES) is a well-established and potent inhibitor of methanogenesis in microbial communities.[8][9] It acts as a structural analog of coenzyme M, a key cofactor in the final step of methane (B114726) formation.[8] This inhibitory action makes it an invaluable tool for studying methanogenic pathways and for enriching for other microbial activities, such as homoacetogenesis, in mixed cultures.[1]

Experimental Protocol for Methanogenesis Inhibition:

Materials:

  • Sodium 2-bromoethanesulfonate (BES)

  • Anaerobic culture medium

  • Microbial inoculum (e.g., anaerobic sludge, pure culture of methanogens)

  • Anaerobic incubation system (e.g., anaerobic chamber, serum bottles with anaerobic headspace)

Procedure:

  • Prepare a sterile, anaerobic stock solution of BES in deionized water. The concentration should be high enough to allow for small volume additions to the experimental cultures.

  • Dispense the anaerobic culture medium into serum bottles or other suitable anaerobic culture vessels.

  • Inoculate the medium with the desired microbial culture.

  • Add the BES stock solution to the cultures to achieve the desired final concentration. Typical inhibitory concentrations range from 0.5 mM to 10 mM, depending on the microbial community and experimental goals.[9][10]

  • Seal the culture vessels and pressurize with an appropriate anaerobic gas mixture (e.g., N₂/CO₂ or H₂/CO₂).

  • Incubate the cultures under the desired conditions (e.g., temperature, shaking).

  • Monitor methane production over time using gas chromatography and compare with control cultures that do not contain BES.

Diagram 2: Inhibition of Methanogenesis by BES

G Mechanism of methanogenesis inhibition by BES. cluster_0 Methanogenesis Pathway cluster_1 Inhibition A Methyl-Coenzyme M B Methyl-Coenzyme M Reductase A->B Binds to C Methane B->C Catalyzes formation of D Sodium 2-Bromoethanesulfonate (BES) D->B Competitively inhibits

Caption: Mechanism of methanogenesis inhibition by BES.

Intermediate in Pharmaceutical Synthesis

The reactivity of the carbon-bromine bond in this compound makes it a useful intermediate in organic synthesis. It can undergo nucleophilic substitution reactions to introduce the ethanesulfonate (B1225610) moiety into various molecules.[2] This is particularly relevant in the synthesis of sulfonamides, a class of compounds with a wide range of pharmacological activities.[11]

One of the most well-known applications of sodium 2-bromoethanesulfonate is in the synthesis of taurine (B1682933) (2-aminoethanesulfonic acid).[12] Taurine is an amino acid with numerous physiological roles and is used in pharmaceutical and nutritional products.[13]

Experimental Protocol for the Synthesis of Taurine:

This protocol is based on the established synthesis of taurine from sodium 2-bromoethanesulfonate.[12]

Materials:

  • Sodium 2-bromoethanesulfonate

  • Concentrated aqueous ammonia (B1221849)

  • 95% Ethanol

  • Activated carbon (e.g., Norite)

  • Deionized water

Equipment:

  • Large reaction vessel

  • Heating mantle or steam bath

  • Evaporation apparatus

  • Filtration apparatus

  • Beakers

Procedure:

  • Dissolve sodium 2-bromoethanesulfonate in concentrated aqueous ammonia in a suitable reaction vessel.

  • Allow the solution to stand at room temperature for several days (e.g., 5-7 days) to allow the reaction to proceed.[12]

  • Evaporate the reaction mixture to dryness, using a steam bath for the final stages.

  • Dissolve the residue in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated carbon, heat briefly, and filter.

  • Concentrate the clear filtrate and then add 95% ethanol to precipitate the crude taurine.

  • Collect the crude product by filtration.

  • Purify the taurine by recrystallization from an aqueous ethanol solution.[12]

Diagram 3: General Reactivity and Application in Taurine Synthesis

G Reactivity of 2-bromoethanesulfonate and its use in taurine synthesis. cluster_0 Nucleophilic Substitution cluster_1 Taurine Synthesis A Sodium 2-Bromoethanesulfonate (Br-CH₂CH₂-SO₃Na) C Nu-CH₂CH₂-SO₃Na A->C Reacts with E Taurine (H₂N-CH₂CH₂-SO₃H) A->E Reacts with NH₃ to form B Nucleophile (Nu⁻) B->C Forms new bond D Ammonia (NH₃) D->E Leads to

Caption: Reactivity of 2-bromoethanesulfonate and its use in taurine synthesis.

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling patterns of the protons and carbons in the ethyl chain.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic absorption bands of the sulfonate group (S=O stretching) and the carbon-bromine bond.[3]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural elucidation.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Solubility of 2-Bromoethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoethanesulfonic acid sodium salt (BES), a compound of significant interest in biochemical research and organic synthesis. This document details its solubility in various solvents, outlines standardized experimental protocols for solubility determination, and illustrates its mechanism of action in a key biochemical pathway.

Core Topic: this compound Sodium Salt

This compound sodium salt is a white to off-white crystalline powder.[1] It is a halogenated organosulfonic compound utilized as a reagent in organic synthesis and as a specific inhibitor in biochemical and microbial studies.[2][3] Notably, it serves as a structural analog of coenzyme M, allowing it to act as a potent inhibitor of methanogenesis.[3]

Data Presentation: Quantitative Solubility

The solubility of this compound sodium salt has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison.

SolventSolubilityTemperature (°C)Reference(s)
Water100 mg/mLNot Specified[1][4]
Water500 g/L20[1]
Water454 g/L20[5]
Dimethyl Sulfoxide (DMSO)≥ 200 mg/mLNot Specified[6]
Methanol (B129727)SolubleNot Specified[7]
EthanolModerately SolubleNot Specified[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its characterization. Standardized methods ensure reproducibility and comparability of data. The following are detailed methodologies for key experiments relevant to determining the solubility of this compound sodium salt.

OECD Guideline 105: Water Solubility

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining the water solubility of substances: the Flask Method and the Column Elution Method.[1][7] These methods are suitable for substances that are stable in water and not volatile.[1]

1. Flask Method

This method is appropriate for substances with a solubility above 10⁻² g/L.[1][8]

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

  • Apparatus:

    • Constant temperature bath

    • Shaking or stirring device

    • Centrifuge (if required)

    • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Procedure:

    • An excess amount of this compound sodium salt is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (typically 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this, but it is often 24-48 hours).[1][7]

    • After equilibration, the mixture is allowed to stand to allow for the separation of undissolved solid. If necessary, centrifugation or filtration is used to separate the solid phase from the saturated solution.

    • The concentration of this compound sodium salt in the clear aqueous phase is determined using a suitable analytical method.

2. Column Elution Method

This method is suitable for substances with a solubility below 10⁻² g/L.[4][8]

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

  • Apparatus:

    • Jacketed column

    • Constant temperature water circulator

    • Metering pump

    • Fraction collector

    • Analytical instrumentation for concentration measurement

  • Procedure:

    • An inert support material is coated with an excess of this compound sodium salt.

    • The coated support is packed into a column, and the temperature is maintained (e.g., 20 ± 0.5 °C) using the jacketed circulator.[7]

    • Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

    • Fractions of the eluate are collected, and the concentration of the solute in each fraction is determined.

    • A plot of concentration versus time (or volume) is generated. The concentration plateau indicates the water solubility.

General Protocol for Solubility in Organic Solvents

A general approach to determining the solubility of a compound in an organic solvent, such as methanol or ethanol, involves the following steps.[6]

  • Procedure:

    • A known mass of this compound sodium salt is placed in a test tube or vial.

    • The organic solvent is added incrementally in known volumes.

    • After each addition, the mixture is vigorously agitated until the solid is completely dissolved.

    • The total volume of solvent required to dissolve the solid is recorded.

    • The solubility can then be calculated and expressed in terms of mass per volume (e.g., mg/mL).

Visualization of a Key Signaling Pathway

This compound sodium salt is a well-characterized inhibitor of methanogenesis, specifically targeting the coenzyme M-dependent pathway. The following diagram, generated using the DOT language, illustrates the mechanism of inhibition.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromoethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonic acid (BES) is a potent and widely utilized inhibitor of methanogenesis, the biological production of methane (B114726). Its primary mechanism of action involves the specific targeting of methyl-coenzyme M reductase (MCR), the terminal enzyme in the methanogenic pathway. As a structural analog of coenzyme M, BES acts as a competitive inhibitor, effectively blocking the final step of methane formation in methanogenic archaea. This targeted inhibition has made BES an invaluable tool in microbial ecology and physiology research, allowing for the study of methanogen-driven processes and the redirection of metabolic pathways. This technical guide provides a comprehensive overview of the mechanism of action of BES, including its biochemical interactions, effects on microbial metabolism, and quantitative inhibitory data. Detailed experimental protocols for studying its effects and visualizations of the key pathways are also presented to facilitate further research in this area.

Core Mechanism of Action: Competitive Inhibition of Methyl-Coenzyme M Reductase

The primary mechanism of action of this compound is its function as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a key cofactor in methanogenesis.[1] BES competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step in all known methanogenic pathways.[2]

MCR facilitates the reductive cleavage of the thioether bond in methyl-coenzyme M (CH₃-S-CoM), releasing methane. BES, with a bromine atom in place of the thiol group of coenzyme M, binds to the active site of MCR, preventing the binding of the natural substrate, CH₃-S-CoM. This competitive inhibition effectively halts the methanogenic cycle. The apparent Ki for BES with MCR from Methanobacterium thermoautotrophicum has been reported to be 4 µM.[3]

The following diagram illustrates the central role of MCR in methanogenesis and the inhibitory action of BES.

Methanogenesis_Inhibition cluster_pathway Methanogenesis Pathway cluster_inhibition Inhibition by BES CH3-S-CoM Methyl-Coenzyme M (CH₃-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) CH3-S-CoM->MCR CoB-SH Coenzyme B (CoB-SH) CoB-SH->MCR CH4 Methane (CH₄) MCR->CH4 CoM-S-S-CoB Heterodisulfide (CoM-S-S-CoB) MCR->CoM-S-S-CoB BES This compound (BES) BES->MCR Competitive Inhibition Inactive_MCR Inactive MCR-BES Complex

Figure 1: Mechanism of BES Inhibition of MCR.

Quantitative Inhibition Data

The inhibitory effect of BES on methanogenesis has been quantified in various studies, with the potency varying depending on the methanogenic species and the experimental conditions. The following table summarizes key quantitative data on the inhibition of methanogenesis and MCR activity by BES.

ParameterOrganism/SystemValueReference(s)
IC₅₀ Methanobrevibacter ruminantium (purified MCR)0.4 ± 0.04 µM[4][5]
Apparent Kᵢ Methanobacterium thermoautotrophicum (cell extracts)4 µM[3]
Effective Concentration Thermophilic anaerobic digestor (inhibition of methanogenesis from acetate)1 µmol/mL (complete inhibition)[6]
Effective Concentration Thermophilic anaerobic digestor (inhibition of CO₂ reduction)50 µmol/mL (complete inhibition)[6]
Effective Concentration Mixed microbial culture (mesocosm)0.5 mmol/L (89% methane reduction)[1][7]
Effective Concentration Mixed microbial culture (mesocosm)10 mmol/L (100% methane reduction)[1][7]

Effects on Microbial Metabolism and Community Structure

The inhibition of methanogenesis by BES leads to significant shifts in the metabolic flux within anaerobic microbial communities. By blocking the primary sink for reducing equivalents (H₂) and acetate, BES causes the accumulation of these and other intermediates, such as formate.[8] This can, in turn, stimulate alternative metabolic pathways like homoacetogenesis, where H₂ and CO₂ are converted to acetate.[2]

prolonged exposure to BES can also alter the microbial community structure. While methanogens are the primary target, some studies have shown that BES can also affect certain syntrophic bacteria and dechlorinating bacteria.[9] However, in many cases, the overall structure of the active bacterial community is not significantly affected.[1]

The following diagram illustrates the metabolic shift induced by BES in a simplified anaerobic food web.

Metabolic_Shift cluster_normal Normal Anaerobic Digestion cluster_inhibited BES-Inhibited Anaerobic Digestion Organic_Matter Complex Organic Matter Fermentation Fermentation Organic_Matter->Fermentation Acetate Acetate Fermentation->Acetate H2_CO2 H₂ / CO₂ Fermentation->H2_CO2 Methanogenesis Methanogenesis Acetate->Methanogenesis H2_CO2->Methanogenesis Methane Methane Methanogenesis->Methane Organic_Matter_I Complex Organic Matter Fermentation_I Fermentation Organic_Matter_I->Fermentation_I Acetate_I Acetate (Accumulation) Fermentation_I->Acetate_I H2_CO2_I H₂ / CO₂ (Accumulation) Fermentation_I->H2_CO2_I Homoacetogenesis Homoacetogenesis H2_CO2_I->Homoacetogenesis Methanogenesis_I Methanogenesis (Inhibited by BES) Homoacetogenesis->Acetate_I Increased Flux IC50_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare anaerobic cell-free extract D Set up reaction vials with different BES concentrations A->D B Prepare reaction buffer (with substrates & reducing agent) B->D C Prepare serial dilutions of BES C->D E Initiate reaction by adding cell extract D->E F Incubate at optimal temperature E->F G Measure methane production over time via GC F->G H Calculate reaction rates G->H I Plot % inhibition vs. log[BES] H->I J Determine IC₅₀ value I->J

References

The Discovery of 2-Bromoethanesulfonic Acid as a Potent Methanogen Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2-Bromoethanesulfonic acid (BES) marked a pivotal moment in the study of methanogenesis, providing researchers with a powerful tool to selectively inhibit methane (B114726) production by methanogenic archaea. This in-depth technical guide explores the core aspects of BES as a methanogen inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows. Understanding the mechanism and application of BES is crucial for research in microbial ecology, climate change mitigation, and the development of novel antimicrobial agents.

Mechanism of Action: Competitive Inhibition of a Key Enzyme

This compound is a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor for the final step of methanogenesis.[1] Coenzyme M is the substrate for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane.[1] BES, due to its structural similarity to coenzyme M, acts as a competitive inhibitor of MCR.[1] It binds to the active site of the enzyme, preventing the binding of the natural substrate and thereby halting the production of methane.[1]

Quantitative Data on the Inhibitory Effects of BES

The efficacy of BES as a methanogen inhibitor has been quantified in numerous studies across various environments. The following tables summarize key quantitative data on the inhibition of methane production and the inhibitory concentration of BES.

Table 1: Inhibition of Methane Production by this compound (BES) in Various Environments

Environment/OrganismBES ConcentrationMethane Production Inhibition (%)Reference
Mesocosms with cow dung and anaerobic digester sludge0.5 mmol/L89%[2]
Mesocosms with cow dung and anaerobic digester sludge10 mmol/L100%[2]
Rice paddy soil pot experiment80 mg/kg49%[3]
Thermophilic anaerobic digestor (acetate as substrate)1 µmol/mL60%[4]
Thermophilic anaerobic digestor (acetate as substrate)50 µmol/mL100%[4]
In vitro ruminal cultures12 mMDid not significantly reduce methane production[5]
Anaerobic granular sludge50 mM100% (initially)[6]

Table 2: Inhibitory Concentration (IC50) of this compound (BES)

Enzyme/OrganismIC50 ValueReference
Methyl-CoM reductase from Methanobrevibacter ruminantium0.4 ± 0.04 µM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of BES as a methanogen inhibitor.

In Vitro Methane Production Assay

This protocol is used to assess the effect of BES on methane production from a mixed microbial community, such as rumen fluid or anaerobic sludge.

a. Materials:

  • Anaerobic culture tubes or serum bottles

  • Substrate (e.g., ground alfalfa hay, cellulose)

  • Rumen fluid or anaerobic sludge inoculum

  • Anaerobic buffer solution

  • Stock solution of this compound (BES)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or flame ionization detector (FID)

b. Procedure:

  • Preparation of Media: Prepare an anaerobic buffer solution and dispense it into culture tubes or serum bottles under a stream of anaerobic gas (e.g., 80% N₂, 20% CO₂).

  • Addition of Substrate and Inhibitor: Add a known amount of the substrate to each tube. Then, add the desired concentrations of BES from a sterile, anaerobic stock solution. Include control tubes with no BES.

  • Inoculation: Inoculate each tube with a fresh, anaerobically collected sample of rumen fluid or anaerobic sludge. The inoculum should be filtered through cheesecloth to remove large particles.

  • Incubation: Seal the tubes with butyl rubber stoppers and aluminum crimps. Incubate the tubes at the appropriate temperature (e.g., 39°C for rumen fluid) for a set period (e.g., 24-48 hours).

  • Gas Analysis: At the end of the incubation period, measure the total gas production. Collect a headspace gas sample using a gas-tight syringe and inject it into a GC to determine the concentration of methane.[7]

  • Data Analysis: Calculate the total amount of methane produced in each tube and determine the percentage of inhibition by comparing the BES-treated samples to the controls.

Quantification of Coenzyme M by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of coenzyme M in microbial samples, which can be used to assess the abundance of methanogens.

a. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

  • Derivatizing agent (e.g., monobromobimane)

  • Coenzyme M standard

  • Solvents for mobile phase (e.g., acetonitrile, water with a buffer)

  • Sample extraction reagents

b. Procedure:

  • Sample Preparation: Extract coenzyme M from microbial cells by a suitable method, such as sonication or chemical lysis, in an appropriate buffer.

  • Derivatization: React the extracted coenzyme M with a fluorescent derivatizing agent like monobromobimane (B13751) to form a fluorescent adduct. This step is crucial for sensitive detection.

  • HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the compounds using a gradient of the mobile phase.

  • Detection: Detect the fluorescent coenzyme M adduct using a fluorescence detector set at the appropriate excitation and emission wavelengths.

  • Quantification: Create a standard curve using known concentrations of the coenzyme M standard. Quantify the amount of coenzyme M in the samples by comparing their peak areas to the standard curve.

Microbial Community Analysis using 16S rRNA Gene Sequencing

This protocol is used to assess the impact of BES on the composition and diversity of the microbial community.

a. Materials:

  • DNA extraction kit suitable for environmental samples

  • PCR thermocycler

  • Primers targeting the V3-V4 hypervariable regions of the 16S rRNA gene

  • High-fidelity DNA polymerase

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for data analysis (e.g., QIIME, Mothur)

b. Procedure:

  • DNA Extraction: Extract total genomic DNA from the microbial community samples (both control and BES-treated) using a commercially available kit.[8]

  • PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using universal primers with attached sequencing adapters.[8]

  • Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them in equimolar concentrations. Sequence the pooled library on an NGS platform.[8]

  • Bioinformatics Analysis:

    • Quality Filtering: Remove low-quality reads and chimeras from the raw sequencing data.[9]

    • OTU Picking: Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.[10]

    • Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence to a reference database (e.g., Greengenes, SILVA).[10]

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess the impact of BES on the microbial community structure.[9]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Methanogenesis_Pathway cluster_substrates Substrates cluster_pathway Methanogenesis Pathway cluster_inhibitor Inhibition CO2 CO₂ + H₂ Methyl_CoM Methyl-Coenzyme M (CH₃-S-CoM) CO2->Methyl_CoM Acetate Acetate Acetate->Methyl_CoM Methylated_compounds Methylated Compounds Methylated_compounds->Methyl_CoM MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Coenzyme M Methane Methane (CH₄) MCR->Methane BES 2-Bromoethanesulfonic acid (BES) BES->MCR Competitive Inhibition

Caption: The methanogenesis pathway and the inhibitory action of BES.

Experimental_Workflow cluster_invitro In Vitro Methane Assay cluster_community Microbial Community Analysis Setup 1. Setup anaerobic cultures (Control & BES-treated) Incubate 2. Incubate at 39°C Setup->Incubate DNA_Extraction 1. DNA Extraction Setup->DNA_Extraction Sample for DNA Measure_Gas 3. Measure total gas and methane concentration (GC) Incubate->Measure_Gas Analyze_Inhibition 4. Calculate % inhibition Measure_Gas->Analyze_Inhibition PCR 2. 16S rRNA PCR DNA_Extraction->PCR Sequencing 3. Next-Gen Sequencing PCR->Sequencing Bioinformatics 4. Bioinformatics Analysis (OTUs, Taxonomy, Diversity) Sequencing->Bioinformatics

Caption: Experimental workflow for testing BES as a methanogen inhibitor.

Conclusion

This compound remains an indispensable tool in the study of methanogenesis. Its specific and potent inhibition of methyl-coenzyme M reductase allows for the targeted investigation of methanogen activity and its role in various ecosystems. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working in this field. Further research into the long-term effects of BES on microbial communities and the potential for the development of resistance is warranted to fully understand its environmental implications and to refine its application as a research tool and a potential methane mitigation agent.

References

An In-depth Technical Guide to the Reactivity of 2-Bromoethanesulfonic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonic acid (BES), and more commonly its sodium salt, is a valuable tool in both chemical synthesis and biological research. As a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), it has been extensively utilized as a specific inhibitor of methyl-coenzyme M reductase, a key enzyme in methanogenesis.[1][2] Its utility stems from its nature as an alkylating agent, capable of reacting with a variety of nucleophiles. This reactivity is central to its biological activity and its application as a synthetic building block.

This technical guide provides a comprehensive overview of the reactivity of this compound with key nucleophiles. It is intended to serve as a resource for researchers in drug development and the life sciences, providing detailed information on reaction mechanisms, kinetics, and experimental protocols to study these interactions.

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by its susceptibility to nucleophilic attack at the carbon atom bearing the bromine atom. The presence of the electron-withdrawing sulfonate group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic substitution.[3] The primary mechanism for the reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[4][5]

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromide), leading to a concerted bond formation and bond cleavage. The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent (this compound) and the nucleophile.[5][6]

Rate = k[this compound][Nucleophile]

The reactivity of the nucleophile plays a crucial role in the reaction kinetics. Stronger, "softer" nucleophiles generally react faster. The general order of reactivity for common biological nucleophiles is:

Thiolate (RS⁻) > Thiol (RSH) > Amine (RNH₂) > Hydroxide (OH⁻) > Water (H₂O)

sn2_mechanism

Figure 1: General SN2 mechanism for the reaction of this compound with a nucleophile (Nu:⁻).

Quantitative Reactivity with Nucleophiles

NucleophileProductReaction ConditionsRate Constant (k)YieldReference/Notes
Ammonia (NH₃) Taurine (2-aminoethanesulfonic acid)Concentrated aqueous ammonia, room temperatureNot reported48-55%Reaction is ~90% complete in 5 days as indicated by bromide ion titration.[7]
Sulfite (B76179) (SO₃²⁻) Ethane-1,2-disulfonic acidAqueous ethanol, refluxNot reportedHighThis is a side reaction in the synthesis of this compound if an excess of sulfite is used.
Hydroxide (OH⁻) 2-Hydroxyethanesulfonic acid (Isethionic acid)Aqueous solution, heatingNot reported-This is a known hydrolysis product, particularly upon autoclaving.[8]
Cysteine (thiolate) S-SulfoethylcysteineAqueous buffer, pH 7-9Not reportedComplete modificationUsed for the alkylation of cysteine residues in proteins.[9] The thiolate form of cysteine is the active nucleophile.
Methyl-CoM Reductase Inhibited EnzymeIn vitro enzyme assayIC₅₀ = 0.4 ± 0.04 µM-This is a measure of inhibitory potency, not a direct second-order rate constant.[2][7][10]
2-Ketopropyl-CoM Carboxylase/Oxidoreductase Inhibited EnzymeIn vitro enzyme assay-Irreversible inhibitionInhibition is proposed to occur via alkylation of active site cysteine residues.[1]

Biological Activity: Enzyme Inhibition

The primary biological significance of this compound lies in its ability to act as an inhibitor of enzymes that utilize coenzyme M or have reactive cysteine residues in their active sites.

Inhibition of Methanogenesis

This compound is a potent and specific inhibitor of methanogenesis in archaea.[1] It targets methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step in methane (B114726) formation. The inhibition is competitive with coenzyme M, and it is believed that BES binds to the active site and alkylates a key cysteine residue, rendering the enzyme inactive.[7] The IC₅₀ value for the inhibition of MCR from Methanobrevibacter ruminantium has been reported to be 0.4 ± 0.04 µM.[2][10]

Inhibition of Alkene Metabolism

In some bacteria, this compound inhibits the metabolism of short-chain alkenes. This is due to the inhibition of 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC), an enzyme involved in the coenzyme M-dependent pathway of epoxide carboxylation.[1] The proposed mechanism involves the alkylation of one or both of a pair of redox-active cysteine residues in the enzyme's active site, leading to irreversible inactivation.[1]

enzyme_inhibition

Figure 2: Proposed mechanism of enzyme inhibition by this compound via alkylation of an active site cysteine residue.

Experimental Protocols

Determination of the Second-Order Rate Constant for the Reaction of this compound with a Thiol Nucleophile

This protocol describes a general method for determining the second-order rate constant of the reaction between sodium 2-bromoethanesulfonate (B1233127) and a model thiol nucleophile, such as N-acetylcysteine, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sodium 2-bromoethanesulfonate (≥98% purity)

  • N-acetylcysteine (≥99% purity)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of sodium 2-bromoethanesulfonate in the phosphate buffer.

    • Prepare a 100 mM stock solution of N-acetylcysteine in the phosphate buffer.

  • Kinetic Runs:

    • Equilibrate the reaction vessel (e.g., a temperature-controlled cuvette or vial) to the desired temperature (e.g., 25 °C).

    • To the reaction vessel, add the appropriate volume of phosphate buffer.

    • Initiate the reaction by adding known volumes of the sodium 2-bromoethanesulfonate and N-acetylcysteine stock solutions to achieve the desired final concentrations (e.g., 1 mM of each).

    • Start a timer immediately upon the addition of the second reactant.

  • Sample Collection and Quenching:

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a solution that stops the reaction (e.g., a highly acidic solution or by rapid cooling).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water/methanol with 0.1% formic acid) to separate the reactants (N-acetylcysteine) and the product (S-sulfoethyl-N-acetylcysteine).

    • Monitor the elution profile using a UV detector at a wavelength where the reactant or product has a significant absorbance (e.g., around 214 nm for the peptide bond).

  • Data Analysis:

    • Create a calibration curve for the reactant (N-acetylcysteine) to determine its concentration in the reaction aliquots.

    • Plot the reciprocal of the concentration of N-acetylcysteine (1/[N-acetylcysteine]) versus time.

    • For a second-order reaction with equal initial concentrations of reactants, this plot should yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

experimental_workflow

Figure 3: Experimental workflow for the determination of the second-order rate constant for the reaction of this compound with a nucleophile.

Conclusion

This compound is a versatile alkylating agent with significant applications in both chemistry and biology. Its reactivity towards nucleophiles, primarily through an SN2 mechanism, underpins its utility as a synthetic precursor and a potent enzyme inhibitor. While a comprehensive set of quantitative kinetic data for its reactions with a wide range of nucleophiles is still to be fully compiled, the principles of its reactivity are well-understood. This guide provides a foundational understanding for researchers seeking to utilize or study this compound, offering insights into its reaction mechanisms, biological targets, and methodologies for its quantitative analysis. Further research to elucidate the specific rate constants for its reactions with various biological nucleophiles will undoubtedly enhance its application in drug development and chemical biology.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Bromoethanesulfonic Acid (BES) for the Specific Inhibition of Methanogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonic acid (BES), a structural analog of coenzyme M (HS-CoM), is a potent and specific inhibitor of methanogenic archaea.[1][2] Coenzyme M is an essential cofactor for the methyl-coenzyme M reductase (MCR) enzyme, which catalyzes the final methane-forming step in all methanogenic pathways.[1] By competitively inhibiting the MCR enzyme, BES effectively blocks methane (B114726) production, making it an invaluable tool for studying methanogenesis, enriching for other microbial populations, and investigating alternative metabolic pathways in complex anaerobic environments.[1][3][4] These application notes provide detailed protocols and quantitative data for the effective use of BES in various research settings.

Mechanism of Action

BES functions as a competitive inhibitor of the methyl-coenzyme M reductase (MCR) enzyme. The MCR enzyme's active site binds to methyl-coenzyme M to facilitate the reduction of the methyl group to methane. Due to its structural similarity to coenzyme M, BES can also bind to the active site, thereby preventing the binding of the natural substrate and halting the methanogenesis cascade.[1] This specific mode of action allows for the targeted inhibition of methanogens with minimal impact on other microbial communities when used at appropriate concentrations.[5]

G cluster_methanogenesis Normal Methanogenesis Pathway cluster_inhibition Inhibition by BES Methyl_CoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Binds to Active Site MCR_inhibited Methyl-Coenzyme M Reductase (MCR) Methane Methane (CH4) MCR->Methane Catalyzes Reduction CoM_CoB CoM-S-S-CoB MCR->CoM_CoB Releases Heterodisulfide BES This compound (BES) BES->MCR_inhibited Competitively Binds to Active Site No_Methane Methane Production Inhibited MCR_inhibited->No_Methane Blocks Catalysis G A Prepare Anaerobic Medium and Inoculum Source B Dispense Medium into Serum Bottles A->B C Seal and Degas/ Pressurize Headspace B->C D Add Substrate and Inoculum C->D E Spike Treatment Bottles with BES Stock Solution D->E F Prepare Control Bottles (No BES) D->F G Incubate at Desired Temperature with Shaking E->G F->G H Monitor Headspace Gas (CH4, H2, CO2) via GC G->H Time Points I Analyze Liquid Phase (VFAs, pH, etc.) via HPLC G->I Time Points J Optional: Microbial Community Analysis (e.g., 16S rRNA, mcrA) G->J End Point

References

Application Notes and Protocols for 2-Bromoethanesulfonate (BES) in Batch Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of 2-bromoethanesulfonate (B1233127) (BES) as a selective inhibitor of methanogenesis in anaerobic batch cultures. The information is intended for researchers in microbiology, environmental science, and drug development investigating microbial metabolism, methanogenic pathways, and alternative metabolic routes.

Introduction

2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (Co-M), an essential cofactor for methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methane (B114726) formation in all known methanogens.[1][2] By competitively inhibiting the MCR enzyme, BES effectively blocks methane production, often without significantly affecting other microbial activities at appropriate concentrations.[1] This property makes it an invaluable tool for studying methanogen physiology, redirecting carbon and electron flow to other metabolic pathways like acetogenesis or sulfate (B86663) reduction, and investigating syntrophic relationships.[3][4]

Mechanism of Action

BES acts as a competitive inhibitor of the methyl-coenzyme M reductase (MCR) enzyme. MCR is responsible for the reduction of the methyl group attached to coenzyme M, leading to the formation of methane. As a structural analog of coenzyme M, BES binds to the active site of MCR, preventing the binding of the natural substrate and thereby inhibiting methanogenesis.[1][2]

cluster_methanogenesis Methanogenesis Pathway cluster_inhibition Inhibition by BES Methyl_CoM Methyl-Coenzyme M MCR_active Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR_active Binds to active site Coenzyme_B Coenzyme B Coenzyme_B->MCR_active Methane Methane (CH4) MCR_active->Methane Catalyzes reduction Heterodisulfide CoM-S-S-CoB MCR_active->Heterodisulfide MCR_inhibited Inhibited MCR MCR_active->MCR_inhibited BES 2-Bromoethanesulfonate (BES) BES->MCR_active Competitively binds cluster_prep Preparation cluster_setup Batch Culture Setup cluster_incubation Incubation & Analysis A Prepare Anaerobic Medium D Dispense Medium into Serum Bottles A->D B Prepare BES Stock Solution C Filter Sterilize BES (Do Not Autoclave!) B->C H Add BES (Experimental) or Water (Control) C->H E Make Medium Anaerobic (Flush with N2/CO2) D->E F Add Substrates E->F G Inoculate Cultures F->G G->H I Incubate at Desired Temperature & Shaking H->I J Monitor Headspace Gas (CH4, H2, CO2) I->J K Analyze Liquid Phase (VFAs, pH, etc.) I->K L Analyze Microbial Community (e.g., 16S rRNA) I->L

References

Application Notes and Protocols for the Synthesis of Taurine from Sodium 2-Bromoethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (B1682933) (2-aminoethanesulfonic acid) is a conditionally essential amino acid with a multitude of physiological functions, including roles in bile salt conjugation, osmoregulation, and neuromodulation.[1] Its therapeutic potential is being explored for a variety of conditions. This document provides detailed application notes and protocols for the synthesis of taurine from sodium 2-bromoethanesulfonate (B1233127), a common laboratory-scale method.[2] The protocols cover the synthesis, purification, and characterization of taurine.

Reaction Scheme

The synthesis of taurine from sodium 2-bromoethanesulfonate is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group from ammonia (B1221849).

Chemical Equation:

BrCH₂CH₂SO₃Na + NH₃ → H₂NCH₂CH₂SO₃H + NaBr

Experimental Protocols

Protocol 1: Synthesis of Taurine

This protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Materials:

  • Sodium 2-bromoethanesulfonate

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • 95% Ethanol (B145695)

  • Activated carbon (optional)

  • Large glass bottle or flask with a tightly sealed cap

  • Heating mantle or steam bath

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a large, sealable glass bottle, dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 liters of concentrated aqueous ammonia.[3]

  • Reaction: Tightly seal the bottle and allow the mixture to stand at room temperature for 5 to 7 days.[3] Occasional gentle swirling is recommended.

  • Evaporation: After the reaction period, evaporate the solution to dryness using a rotary evaporator. The final traces of water can be removed by heating the residue on a steam bath.[3]

  • Dissolution and Decolorization: Dissolve the solid residue in a minimum amount of hot deionized water (approximately 500 mL). If the solution is colored, add 5 g of activated carbon, heat the mixture to boiling for a few minutes, and then filter it hot through a fluted filter paper to remove the activated carbon.

  • First Crystallization: Concentrate the clear filtrate to a volume of 65-70 mL. Add 250 mL of 95% ethanol to the warm solution and allow it to cool to room temperature, and then in an ice bath to complete crystallization.[3] A mixture of taurine and sodium bromide will precipitate.

  • Collection of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Recrystallization: To purify the crude product, dissolve it in the minimum amount of hot deionized water (approximately 100 mL). To the hot solution, add 95% ethanol (approximately 500 mL) until the final ethanol concentration is around 80%.[3]

  • Final Product Collection and Drying: Allow the solution to cool to room temperature and then in an ice bath to effect complete crystallization of pure taurine. Collect the purified taurine by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Reaction Monitoring and Quality Control

2.1 High-Performance Liquid Chromatography (HPLC)

This method can be used to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. A similar method can be used for the final purity assessment of the synthesized taurine.[4][5]

  • Instrumentation: HPLC system with a UV detector or a fluorescence detector (with pre-column derivatization).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (pH adjusted to ~4.9).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Direct UV: 210 nm for underivatized taurine (note: sensitivity is low).

    • Fluorescence (with derivatization): For higher sensitivity, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) can be performed. The derivative is detected at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[6]

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system. For the final product, dissolve a known amount in deionized water.

2.2 Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Solvent: DMSO-d₆.[7][8]

    • Expected Chemical Shifts (δ):

      • ~3.1 ppm (triplet, 2H, -CH₂-S)

      • ~2.8 ppm (triplet, 2H, -CH₂-N)

  • ¹³C NMR:

    • Solvent: DMSO-d₆.[9]

    • Expected Chemical Shifts (δ):

      • ~50 ppm (-CH₂-S)

      • ~38 ppm (-CH₂-N)

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet method.[10][11]

  • Expected Characteristic Peaks (cm⁻¹):

    • 3200-2800 (broad, N-H and C-H stretching)

    • 1620 (N-H bending)

    • 1200-1150 (S=O stretching, asymmetric)

    • 1050-1000 (S=O stretching, symmetric)

2.2.3 Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) in negative ion mode is effective.[12]

  • Expected m/z:

    • [M-H]⁻: 124.0[12]

Data Presentation

ParameterValueReference
Reactants
Sodium 2-bromoethanesulfonate110 g (0.52 mole)[3]
Concentrated Aqueous Ammonia~2 L[3]
Reaction Conditions
TemperatureRoom Temperature[3]
Reaction Time5 - 7 days[3]
Product Yield
Theoretical Yield~65 gCalculated
Actual Yield (pure taurine)31 - 36 g[3]
Purity Assessment
Melting PointDecomposes above 300 °C
¹H NMR (DMSO-d₆)
-CH₂-S~3.1 ppm (triplet)[7][8]
-CH₂-N~2.8 ppm (triplet)[7][8]
¹³C NMR (DMSO-d₆)
-CH₂-S~50 ppm[9]
-CH₂-N~38 ppm[9]
FTIR (KBr, cm⁻¹)
N-H and C-H stretch3200-2800
N-H bend1620
S=O stretch (asymmetric)1200-1150
S=O stretch (symmetric)1050-1000
Mass Spectrometry (ESI⁻)
[M-H]⁻124.0[12]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve Sodium 2-bromoethanesulfonate in Conc. Ammonia reaction Incubate at Room Temp (5-7 days) start->reaction evaporation Evaporate to Dryness reaction->evaporation dissolution Dissolve Residue in Hot Water evaporation->dissolution decolorization Treat with Activated Carbon (optional) dissolution->decolorization crystallization1 Concentrate and Add Ethanol for Crude Crystallization decolorization->crystallization1 filtration1 Filter Crude Product crystallization1->filtration1 recrystallization Recrystallize from Water/Ethanol filtration1->recrystallization filtration2 Filter Pure Taurine recrystallization->filtration2 drying Dry under Vacuum filtration2->drying hplc HPLC drying->hplc nmr NMR (¹H, ¹³C) drying->nmr ftir FTIR drying->ftir ms MS drying->ms taurine_biosynthesis cysteine Cysteine cysteinesulfinic_acid Cysteine Sulfinic Acid cysteine->cysteinesulfinic_acid Cysteine Dioxygenase hypotaurine Hypotaurine cysteinesulfinic_acid->hypotaurine Sulfinoalanine Decarboxylase taurine Taurine hypotaurine->taurine Hypotaurine Dehydrogenase

References

Application Notes and Protocols: 2-Bromoethanesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromoethanesulfonic acid and its sodium salt as a versatile reagent in organic synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into its synthetic applications, detailed methodologies for key reactions, and data presented for easy comparison.

Introduction

This compound and its more commonly used sodium salt are valuable reagents in organic synthesis, primarily serving as precursors for the introduction of the sulfoethyl group (-CH₂CH₂SO₃H) or as a bifunctional molecule with both a reactive bromine atom and a sulfonic acid/sulfonate group. Its utility spans the synthesis of biologically active molecules, ionic liquids, functionalized polymers, and zwitterionic surfactants. The high water solubility of its sodium salt makes it a convenient reagent in aqueous reaction media.

Key Applications and Reaction Mechanisms

This compound and its sodium salt are employed in a variety of organic transformations, primarily involving nucleophilic substitution at the carbon bearing the bromine atom.

Key Applications:

  • Synthesis of Taurine (B1682933) and its Derivatives: A primary application is in the synthesis of taurine (2-aminoethanesulfonic acid) and its analogues, which exhibit a range of biological activities, including potential anticancer properties.[1][2][3][4]

  • Preparation of Ionic Liquids: The reaction of this compound or its salt with various nucleophiles, such as substituted imidazoles, leads to the formation of functionalized ionic liquids with sulfonic acid or sulfonate groups.[5][6]

  • Synthesis of Zwitterionic Surfactants and Polymers: The introduction of the sulfoethyl group is a key step in the creation of zwitterionic (sulfobetaine) materials, which are of interest for their antifouling and biocompatible properties.[7][8][9][10][11]

  • Functionalization of Polymers: Sodium 2-bromoethanesulfonate (B1233127) can be used to introduce sulfonic acid groups into polymers, modifying their properties for applications such as proton exchange membranes in fuel cells.[12]

  • As a Strong Acid Catalyst: this compound itself can be utilized as a strong acid catalyst in reactions such as esterification.[13][14][15][16]

Reaction Mechanism: Nucleophilic Substitution

The primary reaction mechanism involves the nucleophilic attack on the carbon atom attached to the bromine. The sulfonic acid/sulfonate group is a good leaving group, but the C-Br bond is more susceptible to cleavage under typical nucleophilic substitution conditions. The reaction generally proceeds via an SN2 mechanism.

Diagram: General Reaction Scheme

G reagent This compound (or its sodium salt) product Substituted Ethanesulfonic Acid reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu-H or Nu⁻) nucleophile->product side_product HBr or NaBr

Caption: General Sɴ2 reaction of this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols for key applications of this compound and its sodium salt, with quantitative data summarized in tables for clarity.

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol details the preparation of the sodium salt, a common starting material for many of the subsequent reactions.

Experimental Protocol: [17][18]

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 615 g (3.3 moles) of 1,2-dibromoethane, 1250 mL of 95% ethanol (B145695), and 450 mL of water.

  • Reaction: Heat the mixture to boiling with stirring. Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite (B76179) in 450 mL of water and add it dropwise to the boiling mixture through the separatory funnel over a period of approximately 2 hours.

  • Reflux: After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.

  • Distillation: Rearrange the condenser for distillation and remove the ethanol and unreacted 1,2-dibromoethane.

  • Work-up and Purification: Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath. Extract the resulting solid with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.

  • Crystallization: Cool the ethanolic solution to induce crystallization of the product. The mother liquor can be used for a second extraction of the residue.

  • Drying: Dry the crystals in an oven at 110 °C.

ParameterValueReference
Yield 165–190 g (78–90%)[17]
Recrystallization Recovery 75–80%[17]
Reaction Temperature Boiling point of the mixture[17]
Reaction Time 4 hours (2h addition + 2h reflux)[17]
Synthesis of Taurine

This protocol describes the synthesis of taurine from sodium 2-bromoethanesulfonate.

Experimental Protocol: [19]

  • Reaction: Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia (B1221849) (sp. gr. 0.9). Let the solution stand at room temperature for five to seven days.

  • Evaporation: Evaporate the solution to dryness, using a steam bath to remove the final traces of water.

  • Purification: Dissolve the residue in a minimum amount of hot water (about 500 mL). If necessary, treat with 5 g of Norite (activated carbon) to decolorize the solution.

  • Crystallization: Concentrate the colorless solution to 65–70 mL and add 250 mL of 95% ethanol to precipitate the crude taurine.

  • Recrystallization: Collect the crude product by filtration and recrystallize by dissolving in 100 mL of hot water and adding enough 95% ethanol (about 500 mL) to achieve a final ethanol concentration of 80%.

  • Drying: The purified taurine is collected by filtration and dried.

ParameterValueReference
Yield 31–36 g (48–55%)[19]
Reaction Time 5-7 days[19]
Reaction Temperature Room Temperature[19]
Reactant Ratio 0.52 mole sodium 2-bromoethanesulfonate to ~28 moles ammonia[19]

Diagram: Synthesis of Taurine Workflow

G start Start: Sodium 2-bromoethanesulfonate and Concentrated Ammonia reaction Reaction at Room Temperature (5-7 days) start->reaction evaporation Evaporation to Dryness reaction->evaporation dissolution Dissolution in Hot Water (Optional: Norite Treatment) evaporation->dissolution concentration Concentration of Aqueous Solution dissolution->concentration precipitation Precipitation with Ethanol concentration->precipitation filtration1 Filtration of Crude Product precipitation->filtration1 recrystallization Recrystallization from Water/Ethanol filtration1->recrystallization filtration2 Filtration of Pure Taurine recrystallization->filtration2 end End: Purified Taurine filtration2->end

Caption: Workflow for the synthesis of taurine.

Synthesis of a Sulfonate-Functionalized Imidazolium Ionic Liquid

This protocol provides a general procedure for the synthesis of a zwitterionic imidazolium-based ionic liquid.

Experimental Protocol: (Based on general procedures for ionic liquid synthesis[20][21][22][23][24][25])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazole (B24206) (1.0 eq) in a suitable solvent such as acetonitrile (B52724).

  • Reaction: Add sodium 2-bromoethanesulfonate (1.05 eq) to the solution. Heat the mixture to reflux and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (NaBr) forms, remove it by filtration.

  • Purification: Remove the solvent under reduced pressure. The resulting ionic liquid can be further purified by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, followed by drying under high vacuum.

ParameterTypical Value
Yield 80-95%
Reaction Time 24-48 hours
Reaction Temperature Reflux in acetonitrile (~82 °C)
Reactant Ratio ~1:1.05 (1-methylimidazole : sodium 2-bromoethanesulfonate)

Biological Relevance and Applications in Drug Development

While this compound itself is primarily known as an inhibitor of methanogenesis in microbiology, the compounds synthesized from it have diverse biological applications.[26][27]

  • Taurine and its Derivatives: Taurine is an essential amino acid with numerous physiological roles.[1] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[1][3][4][28] Some taurine-based hybrid drugs have shown promising antiproliferative activity against various cancer cell lines.[1] The general mechanism of action for some anticancer taurine derivatives involves the induction of apoptosis.[28]

  • Drug Delivery: Zwitterionic polymers synthesized using this compound are being explored for drug delivery applications due to their ability to resist protein fouling, which can increase the circulation time of drug-loaded nanoparticles.

Diagram: Potential Therapeutic Application Pathway

G start Synthesis of Taurine Derivative (from this compound) drug Taurine-Based Anticancer Agent start->drug cell Cancer Cell drug->cell Targets apoptosis Induction of Apoptosis cell->apoptosis Triggers inhibition Inhibition of Cell Proliferation apoptosis->inhibition outcome Therapeutic Outcome inhibition->outcome

Caption: Simplified pathway of a taurine-based anticancer agent.

Safety Information

This compound and its sodium salt should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

  • Precautions: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound and its sodium salt are valuable and versatile reagents in organic synthesis. Their ability to introduce the sulfoethyl group enables the synthesis of a wide range of compounds with important applications in pharmaceuticals, materials science, and biochemistry. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this reagent.

References

Application Notes and Protocols for the Preparation of Sulfonamides Using 2-Bromoethanesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The strategic synthesis of novel sulfonamide derivatives is a key focus in drug discovery. 2-Bromoethanesulfonic acid and its derivatives, such as sodium 2-bromoethanesulfonate (B1233127) and 2-bromoethanesulfonyl chloride, are versatile bifunctional reagents that serve as valuable precursors for the synthesis of various sulfonamides, including taurinamide derivatives.[3] The presence of a reactive bromine atom allows for nucleophilic substitution, while the sulfonyl group provides the core structure for the sulfonamide moiety.[3]

This document provides detailed protocols for the preparation of sulfonamides using this compound derivatives, focusing on the synthesis of the key precursor, sodium 2-bromoethanesulfonate, and its subsequent conversion to sulfonamides through the more reactive intermediate, 2-bromoethanesulfonyl chloride.

Synthetic Pathways Overview

The preparation of N-substituted sulfonamides from this compound derivatives can be approached through a multi-step synthetic route. The initial step involves the synthesis of a stable precursor, sodium 2-bromoethanesulfonate. This is followed by the conversion of the sulfonate to a more reactive sulfonyl chloride, which readily reacts with primary and secondary amines to yield the desired sulfonamides. An alternative, direct reaction of sodium 2-bromoethanesulfonate with ammonia (B1221849) to produce taurine (B1682933) illustrates the utility of this precursor.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Sulfonamide Synthesis Ethylene (B1197577) Dibromide Ethylene Dibromide Sodium 2-bromoethanesulfonate Sodium 2-bromoethanesulfonate Ethylene Dibromide->Sodium 2-bromoethanesulfonate EtOH/H2O, reflux Sodium Sulfite (B76179) Sodium Sulfite Sodium Sulfite->Sodium 2-bromoethanesulfonate 2-Bromoethanesulfonyl chloride 2-Bromoethanesulfonyl chloride Sodium 2-bromoethanesulfonate->2-Bromoethanesulfonyl chloride Chlorinating Agent (e.g., PCl5, SOCl2) N-Substituted Sulfonamide N-Substituted Sulfonamide 2-Bromoethanesulfonyl chloride->N-Substituted Sulfonamide Base (e.g., Triethylamine), DCM Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->N-Substituted Sulfonamide

Figure 1: General workflow for the synthesis of N-substituted sulfonamides.

Data Presentation

The following table summarizes quantitative data for the key steps in the preparation of sulfonamides and related compounds from this compound derivatives.

StepReactantsProductReaction ConditionsYield (%)Reference
1. Precursor SynthesisEthylene dibromide, Sodium sulfiteSodium 2-bromoethanesulfonate95% Ethanol (B145695)/Water, Reflux78-90[4]
2. Taurine SynthesisSodium 2-bromoethanesulfonate, Aqueous ammoniaTaurineRoom temperature, 5-7 days48-55[5]
3. Sulfonamide Synthesis (Example)2-Bromobenzenesulfonyl chloride, Phenethylamine2-Bromo-N-phenethylbenzenesulfonamideTriethylamine (B128534), Dichloromethane (B109758), 0°C to RTNot specified, purification by recrystallization or chromatography[1]

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-bromoethanesulfonate

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Ethylene dibromide

  • Anhydrous sodium sulfite

  • 95% Ethanol

  • Water

Equipment:

  • 5-L round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Evaporating dish

  • Water bath

Procedure:

  • In a 5-L round-bottom flask fitted with a reflux condenser, mechanical stirrer, and separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.

  • Heat the mixture to boiling with stirring.

  • Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water and add it dropwise to the boiling mixture through the separatory funnel over approximately 2 hours.

  • After the addition is complete, continue boiling under reflux for an additional 2 hours.

  • Arrange the condenser for distillation and distill off the ethanol and excess ethylene dibromide.

  • Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.

  • Extract the resulting solid with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.

  • Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction.

  • The yield of sodium 2-bromoethanesulfonate is typically 165–190 g (78–90% of the theoretical amount).[4]

Protocol 2: Synthesis of 2-Bromoethanesulfonyl chloride

While a specific, detailed protocol for the direct conversion of sodium 2-bromoethanesulfonate to 2-bromoethanesulfonyl chloride was not found in the searched literature, a general method involves the use of a chlorinating agent.

General Procedure (Hypothetical):

  • Carefully add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to solid sodium 2-bromoethanesulfonate in a fume hood.

  • The reaction is typically performed in an inert solvent or neat.

  • The reaction mixture may require heating to drive the reaction to completion.

  • The product, 2-bromoethanesulfonyl chloride, can be isolated by distillation under reduced pressure.

Note: 2-Bromoethanesulfonyl chloride is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Protocol 3: Synthesis of N-Substituted Sulfonamides from 2-Bromoethanesulfonyl Chloride

This protocol is a general method based on the synthesis of 2-bromo-N-phenethylbenzenesulfonamide.[1]

Materials:

  • 2-Bromoethanesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-bromoethanesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the flask to 0°C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of the desired primary or secondary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Mechanism of Action of Antibacterial Sulfonamides

Many sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.

Signaling_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_acid->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Figure 2: Mechanism of action of antibacterial sulfonamides.

Conclusion

This compound derivatives are valuable and versatile starting materials for the synthesis of a wide range of sulfonamides. The protocols provided herein offer a foundation for the preparation of these compounds in a research setting. The conversion of sodium 2-bromoethanesulfonate to the corresponding sulfonyl chloride provides a reactive intermediate that can be coupled with various amines to generate diverse sulfonamide libraries for drug discovery and development. The well-established mechanism of action of antibacterial sulfonamides highlights the continued importance of this class of compounds in medicinal chemistry.

References

Application Notes: Utilizing 2-Bromoethanesulfonate (BES) in the Study of Syntrophic Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Syntrophy is a critical metabolic interaction in anaerobic environments, where two or more microorganisms cooperate to degrade substrates that are energetically unfavorable for a single organism.[1] A common example is the breakdown of fatty acids or alcohols into acetate (B1210297), H₂, and CO₂ by one bacterium, with the subsequent consumption of H₂ and formate (B1220265) by a partner organism, typically a hydrogenotrophic methanogen.[1][2] This interspecies electron transfer keeps the partial pressure of hydrogen low, making the initial degradation thermodynamically favorable.[1][3]

2-bromoethanesulfonate (B1233127) (BES) is a potent and specific inhibitor of methanogenesis, making it an invaluable tool for researchers studying these intricate syntrophic relationships.[4][5] By selectively blocking the methane (B114726) production pathway, BES allows for the decoupling of the syntrophic partners, enabling detailed investigation into their individual metabolic processes and the dynamics of their interaction.[6]

Mechanism of Action

BES is a structural analog of coenzyme M (Co-M), a key cofactor in the terminal step of methanogenesis.[5][7] The methyl-coenzyme M reductase (Mcr) enzyme catalyzes the reduction of the methyl group bound to Co-M to form methane.[5] BES competitively inhibits the Mcr enzyme, effectively blocking this final step and halting methane production.[7][8] This inhibition leads to the accumulation of metabolic intermediates, such as hydrogen (H₂) and formate, which would otherwise be consumed by the methanogen.[1][7] This accumulation is a key experimental outcome, allowing researchers to study the physiology of the syntrophic bacterium and the thermodynamic constraints of the system.[3][9]

Applications in Syntrophy Research

The primary application of BES in this field is to uncouple the metabolism of the syntrophic partners. By inhibiting the methanogenic partner, researchers can:

  • Isolate and Characterize the Primary Degrader: In the absence of the methanogenic sink, the metabolism of the substrate-degrading bacterium can be studied in isolation. This allows for the identification of metabolic products and the elucidation of degradation pathways.

  • Investigate Thermodynamic Thresholds: The accumulation of H₂ due to BES inhibition allows for the study of the thermodynamic limits of the syntrophic degradation process.[1][3] For many syntrophic reactions, a high partial pressure of H₂ renders the reaction energetically unfavorable.[7][9]

  • Identify Alternative Electron Sinks: When methanogenesis is inhibited, the syntrophic system may shift to alternative electron acceptors if available. Studies have used BES to reveal novel syntrophic relationships, such as the coupling of long-chain fatty acid degradation to the reduction of sulfonates when methanogenesis is blocked.[10][11]

  • Enrich for Non-Methanogenic Syntrophic Partners: In mixed microbial communities, the addition of BES can be used to enrich for syntrophic bacteria that partner with non-methanogenic organisms, such as sulfate-reducing bacteria.[12]

  • Control Competing Reactions: In systems where multiple metabolic pathways compete for the same substrate (e.g., H₂/CO₂), BES can be used to inhibit methanogenesis and promote other pathways like homoacetogenesis.[7][13]

Limitations and Considerations

While BES is a powerful tool, it is important to be aware of its limitations:

  • Specificity: While highly specific to the Mcr enzyme, some studies have reported effects of BES on other microbial groups, particularly at high concentrations.[4][8] It is crucial to use the minimum effective concentration to avoid off-target effects.

  • Degradation of BES: Some anaerobic bacteria have been shown to be capable of degrading BES, particularly after long incubation periods.[10][11]

  • Chemical Transformation: Autoclaving BES solutions can lead to partial hydrolysis, forming a mixture of BES and isethionate.[8][10][11] This can introduce an unintended variable into experiments, as isethionate can be utilized by some microorganisms.[10][11] Sterilization by filtration is recommended.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the use of BES to inhibit methanogenesis in syntrophic systems.

Syntrophic System/SubstrateBES ConcentrationEffect on MethanogenesisKey Observed Effects on SyntrophyReference
Thermophilic Anaerobic Digester / Acetate1 µmol/mL (1 mM)Complete inhibition of methanogenesis from acetate.Accumulation of acetate.[14][15][16]
Thermophilic Anaerobic Digester / CO₂50 µmol/mL (50 mM)Complete inhibition of CO₂ reduction to methane.Accumulation of acetate, H₂, and ethanol.[14][15][16]
Syntrophic Acetate Oxidation (M-SAO) Cultures10 mMInhibition of methanogenesis.Acetate consumption ceased; H₂ accumulated up to 47.9 Pa.[1]
Geobacter-Methanosarcina Syntrophy / Acetate10 µMInhibition of methanogenesis.Acetate utilization ceased, demonstrating tight coupling.[6]
Oleate (B1233923) Degrading Enrichment Culture20 mMInhibition of methanogenesis.5 times faster oleate degradation in the inhibited culture, coupled to desulfonation.[8][10][17]
Rice Paddy Soil80 mg/kg soil49% reduction in methane emission over control.Did not affect overall soil dehydrogenase activity or rice plant growth.[5]
Butyrate-Oxidizing Coculture (NSF-2 & M. hungatei)Not specifiedTotal inhibition of methanogenesis.Total inhibition of butyrate (B1204436) degradation, which was relieved by adding a sulfate (B86663) reducer.[12]
Hydrogenotrophic Enrichment Culture50 mMInhibition of methanogenesis.Accumulation of formate (up to 18.57 mM) and acetate.[7][9][13]

Experimental Protocols

Protocol 1: General Inhibition of Methanogenesis in an Anaerobic Syntrophic Culture

This protocol provides a general method for using BES to study the effect of methanogenesis inhibition on a defined syntrophic co-culture or an enrichment culture.

1. Materials:

  • Anaerobic basal medium (specific composition will depend on the microorganisms being cultivated).[18][19]

  • Substrate for the syntrophic culture (e.g., butyrate, propionate, acetate).

  • 2-bromoethanesulfonate (BES), sodium salt.

  • Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v).

  • Serum bottles, butyl rubber stoppers, and aluminum crimp seals.[19]

  • Syringes and needles (sterilized and flushed with anaerobic gas).[19]

  • Anaerobic chamber or gassing station.[20][21]

2. Preparation of BES Stock Solution:

  • Prepare a 1 M stock solution of BES in deionized water.

  • Make the stock solution anaerobic by sparging with N₂ gas for at least 30 minutes.

  • Dispense into serum vials under an anaerobic atmosphere, seal, and crimp.

  • Crucially, sterilize the BES stock solution by filtration through a 0.22 µm filter into a sterile, anaerobic container. Avoid autoclaving to prevent hydrolysis. [8][10][11]

3. Experimental Setup:

  • Prepare anaerobic medium in serum bottles according to established protocols.[19] This typically involves boiling the medium to remove dissolved oxygen, cooling under an anaerobic gas headspace, and adding reducing agents (e.g., cysteine-sulfide).[19]

  • Dispense the desired volume of medium into serum bottles inside an anaerobic chamber or while gassing with the anaerobic gas mixture.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.[19]

  • Autoclave the media-filled bottles.[19]

  • After cooling, add heat-labile vitamins, the substrate, and the inoculum using sterile, anaerobic techniques.

  • For the experimental group, add the required volume of the sterile BES stock solution to achieve the desired final concentration (e.g., 10-50 mM). For the control group, add an equivalent volume of sterile, anaerobic water.

  • Prepare triplicate bottles for each condition (control and BES-inhibited).

4. Incubation and Monitoring:

  • Incubate the bottles at the optimal temperature for the culture (e.g., 37°C or 55°C).

  • At regular time intervals, monitor the following:

    • Gas Phase: Analyze the headspace gas for CH₄, H₂, and CO₂ using a gas chromatograph (GC-TCD).[18]

    • Liquid Phase: Withdraw small aliquots of the culture liquid anaerobically for analysis of substrate depletion and product formation (e.g., volatile fatty acids, alcohols) using High-Performance Liquid Chromatography (HPLC) or GC-FID.[19]

    • Microbial Growth: Monitor growth by measuring optical density (OD₆₀₀) or by quantitative PCR (qPCR) targeting specific genes (e.g., mcrA for methanogens).[5]

5. Data Analysis:

  • Compare the rates of substrate degradation, product formation, and methane production between the control and BES-inhibited cultures.

  • Calculate thermodynamic parameters based on the measured concentrations of substrates and products, particularly the partial pressure of H₂.

Visualizations

BES_Mechanism_of_Action Mechanism of BES Inhibition in Methanogenesis cluster_methanogenesis Terminal Step of Methanogenesis cluster_inhibition Inhibition Pathway cluster_syntrophy_impact Impact on Syntrophy Methyl_CoM Methyl-Coenzyme M (CH₃-S-CoM) Mcr Methyl-Coenzyme M Reductase (Mcr) Methyl_CoM->Mcr CoB_SH Coenzyme B (CoB-SH) CoB_SH->Mcr Heterodisulfide CoM-S-S-CoB Mcr->Heterodisulfide Methane Methane (CH₄) Mcr->Methane H2_Accumulation H₂ / Formate Accumulation BES 2-Bromoethanesulfonate (BES) Inhibition Competitive Inhibition BES->Inhibition Inhibition->Mcr Blocks Enzyme Activity Syntroph Syntrophic Bacterium (e.g., Acetate Oxidizer) Syntroph->H2_Accumulation Products Substrate Substrate (e.g., Acetate) Substrate->Syntroph H2_Accumulation->Mcr Normally Consumed

Caption: Mechanism of 2-bromoethanesulfonate (BES) action and its impact on syntrophic metabolism.

BES_Experimental_Workflow Experimental Workflow for Studying Syntrophy with BES cluster_prep 1. Preparation cluster_setup 2. Setup cluster_analysis 3. Incubation & Analysis cluster_data 4. Data Interpretation Start Start: Hypothesis Formulation Prep_Media Prepare Anaerobic Basal Medium Start->Prep_Media Prep_Bottles Dispense Medium into Serum Bottles & Autoclave Prep_Media->Prep_Bottles Prep_BES Prepare Sterile, Anaerobic BES Stock Solution (Filter-sterilized) Add_BES Add BES to Experimental Group Prep_BES->Add_BES Inoculate Inoculate with Syntrophic Culture Prep_Bottles->Inoculate Split Split into Two Groups: Control & Experimental Inoculate->Split Split->Add_BES Experimental Add_Control Add Sterile Water to Control Group Split->Add_Control Control Incubate Incubate at Optimal Temperature Add_BES->Incubate Add_Control->Incubate Sampling Periodic Sampling (Gas & Liquid) Incubate->Sampling Analysis Analyze Samples: - GC (CH₄, H₂) - HPLC (VFAs, Substrate) Sampling->Analysis Analysis->Sampling Repeat Compare Compare Results: Control vs. BES Analysis->Compare Conclusion Draw Conclusions on Syntrophic Interaction Compare->Conclusion

Caption: A typical experimental workflow for investigating syntrophic relationships using BES.

References

Application Notes and Protocols for the Use of 2-Bromoethanesulfonate to Enrich for Homoacetogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonate (B1233127) (BES) is a structural analog of coenzyme M (CoM), a cofactor essential for the terminal step of methanogenesis in archaea. By competitively inhibiting the methyl-coenzyme M reductase (MCR) enzyme, BES serves as a potent and selective inhibitor of methanogens.[1][2][3] This selective inhibition provides a powerful tool for enriching homoacetogens in mixed microbial communities. Homoacetogens, also known as acetogens, can utilize hydrogen and carbon dioxide (or other one-carbon compounds) to produce acetate (B1210297) via the Wood-Ljungdahl pathway.[4] By suppressing the dominant hydrogen-consuming methanogens, BES creates a niche that allows for the proliferation and activity of homoacetogens, redirecting carbon and electron flow towards the production of acetate and other valuable organic acids.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing BES to enrich for homoacetogens from various environments.

Mechanism of Action

BES specifically targets the MCR enzyme responsible for the final step of methane (B114726) formation in all known methanogenic pathways. As a structural analog of coenzyme M, it binds to the active site of the enzyme, preventing the reduction of methyl-CoM to methane. This leads to a cessation of methanogenesis and an accumulation of substrates that would otherwise be consumed by methanogens, primarily hydrogen and carbon dioxide. This accumulation of H₂ creates thermodynamically favorable conditions for homoacetogenesis to occur.

cluster_methanogenesis Methanogenesis cluster_inhibition cluster_homoacetogenesis Homoacetogenesis (Wood-Ljungdahl Pathway) H2_CO2 H₂ + CO₂ Methyl_CoM Methyl-Coenzyme M H2_CO2->Methyl_CoM Multiple Steps H2_CO2_acetogen H₂ + CO₂ H2_CO2->H2_CO2_acetogen Substrate availability increases MCR Methyl-Coenzyme M Reductase Methyl_CoM->MCR Methane Methane (CH₄) MCR->Methane Reduction BES 2-Bromoethanesulfonate (BES) BES->MCR Inhibits Acetate Acetate H2_CO2_acetogen->Acetate Reductive Acetogenesis

Figure 1. Mechanism of BES inhibition and redirection of metabolic flux.

Data Presentation

The following tables summarize quantitative data from various studies on the use of BES for homoacetogen enrichment.

Table 1: Effect of BES on Methane and Acetate Production

Inoculum SourceBES ConcentrationMethane Production Inhibition (%)Acetate Production IncreaseReference
Rumen Fluid0.01 - 0.03 mMSignificantStimulated[7][8]
In vitro Rumen Culture10 mMSignificant2.5-fold increase after BES cessation[4]
Mixed Anaerobic Consortia (Bioelectrochemical System)Not specifiedSuppressedMax production rate of 2.22 mmol·L⁻¹·d⁻¹[5]
Anaerobic Granules50 mMCompleteSignificant increase[9]
Rice Paddy Soil80 mg kg⁻¹49% reductionNot directly measured, focus on CH₄[3]

Table 2: Experimental Conditions for Homoacetogen Enrichment with BES

InoculumBES ConcentrationIncubation TimeTemperatureKey FindingsReference
Ruminal Samples0.01 or 0.03 mM24 hoursNot SpecifiedStimulation of acetic acid production and H₂ consumption.[7][8]
In vitro Rumen Culture10 mM72 hoursNot SpecifiedAcetic acid production increased 2.5-fold after BES was cleared from the system.[4]
Mixed Anaerobic ConsortiaNot specifiedNot specifiedNot specifiedShift from methanogenesis to acetogenesis with a 67.3% electron recovery in acetate and hydrogen.[5]
Anaerobic Granules50 mM72 hoursNot specifiedAcetate produced at rates of 1.53 mM h⁻¹ and 1.12 mM h⁻¹.[9]
Oleate-degrading Anaerobic Enrichment20 mMNot specifiedNot specifiedApproximately 5 times faster oleate (B1233923) degradation in the presence of BES.[10]
Rice Paddy Soil20, 40, 80 mg kg⁻¹Duration of rice cultivationNot specifiedEffective suppression of methane emission without affecting rice growth.[3]

Experimental Protocols

Protocol 1: Enrichment of Homoacetogens from Rumen Fluid

This protocol is adapted from studies on reductive acetogenesis in ruminal ecosystems.[7][8]

1. Materials:

  • Fresh rumen fluid, collected from a cannulated animal and strained through cheesecloth.

  • Anaerobic culture medium (e.g., basal medium supplemented with bicarbonate and a reducing agent).

  • 2-Bromoethanesulfonate (BES) stock solution (e.g., 10 mM, filter-sterilized).

  • Headspace gas (e.g., 80% N₂: 20% CO₂ or 100% CO₂).

  • Anaerobic culture tubes or serum vials.

  • Gas chromatograph for VFA and gas analysis.

2. Procedure:

  • Prepare the anaerobic culture medium and dispense it into culture tubes or serum vials under a stream of the desired headspace gas.

  • Add the rumen fluid inoculum to the medium (e.g., a 1:10 v/v ratio).

  • Add the BES stock solution to achieve the desired final concentration (e.g., 0.01 mM or 0.03 mM).[7][8]

  • Include control tubes without BES to monitor normal fermentation.

  • Seal the tubes and incubate at 37°C for 24-48 hours.

  • Monitor gas production (methane and hydrogen) and collect liquid samples for volatile fatty acid (VFA) analysis at regular intervals.

3. Expected Results:

  • A significant reduction in methane production in the BES-treated samples compared to the controls.

  • An increase in the concentration of acetate in the BES-treated samples.

  • An initial accumulation of hydrogen in the headspace of the BES-treated tubes, followed by its consumption as homoacetogens become active.

Protocol 2: Enrichment of Homoacetogens in a Bioreactor System

This protocol is a general guideline based on principles from bioelectrochemical and continuous culture studies.[4][5]

1. Materials:

  • Anaerobic bioreactor (e.g., continuous stirred-tank reactor - CSTR).

  • Inoculum source (e.g., anaerobic sludge, effluent from an anaerobic digester).

  • Anaerobic growth medium.

  • BES stock solution.

  • Gas supply (H₂/CO₂).

  • Analytical equipment for monitoring pH, gas composition, and VFA concentrations.

2. Procedure:

  • Acclimate the inoculum in the bioreactor with the desired substrate until a stable performance is achieved.

  • Introduce BES to the reactor to achieve the target concentration (e.g., 10 mM). This can be done in a single dose or gradually.[4]

  • Monitor the gas phase for a sharp decrease in methane production and an increase in hydrogen concentration.

  • Continuously feed the reactor with H₂ and CO₂ to provide substrates for homoacetogenesis.

  • Monitor the liquid phase for an increase in acetate concentration. The pH may need to be controlled to prevent acidification.

  • Once homoacetogenic activity is established, the microbial community can be further enriched by adjusting operational parameters such as hydraulic retention time and substrate loading rate. In some cases, acetic acid production is enhanced after the BES addition has ceased.[4]

7. Expected Results:

  • A shift in the microbial community structure, with an increase in the relative abundance of known homoacetogenic bacteria.

  • Sustained production of acetate from H₂ and CO₂.

  • Low to negligible methane production.

cluster_workflow Experimental Workflow for Homoacetogen Enrichment Inoculum Anaerobic Inoculum (e.g., Rumen Fluid, Sludge) Culture_Setup Anaerobic Culture Setup (Medium, Headspace) Inoculum->Culture_Setup BES_Addition Addition of BES (e.g., 10-50 mM) Culture_Setup->BES_Addition Incubation Incubation (e.g., 37°C, 24-72h) BES_Addition->Incubation Analysis Analysis (Gas Chromatography, VFA analysis, Microbial Community) Incubation->Analysis Enriched_Culture Enriched Homoacetogen Culture Analysis->Enriched_Culture

Figure 2. General experimental workflow for the enrichment of homoacetogens using BES.

Concluding Remarks

The use of 2-bromoethanesulfonate is a highly effective and widely adopted method for the selective inhibition of methanogenesis and the subsequent enrichment of homoacetogens. The optimal concentration of BES and the experimental conditions will vary depending on the specific microbial community and the experimental system. Therefore, preliminary optimization studies are recommended to determine the most effective BES concentration for a given application. Careful monitoring of key metabolic indicators such as methane, hydrogen, and acetate is crucial for assessing the success of the enrichment process. The protocols and data presented here provide a solid foundation for researchers to design and implement their own experiments for enriching these metabolically versatile and industrially relevant microorganisms.

References

Troubleshooting & Optimization

2-bromoethanesulfonate stability in solution during autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-bromoethanesulfonate (B1233127) (BES) in solution, particularly concerning sterilization by autoclaving.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the preparation and handling of sterile 2-bromoethanesulfonate solutions.

Frequently Asked Questions (FAQs)

Q1: Can I sterilize my 2-bromoethanesulfonate (BES) solution by autoclaving?

A: It is not recommended to sterilize BES solutions by autoclaving. The high temperatures and pressure of a standard autoclave cycle (e.g., 121°C for 15-20 minutes) will cause partial hydrolysis of the compound.[1][2]

Q2: What happens to 2-bromoethanesulfonate when it is autoclaved?

A: Autoclaving a solution of 2-bromoethanesulfonate leads to its partial hydrolysis, resulting in the formation of isethionate and bromide ions.[1][2] This chemical change will alter the composition of your solution and may impact your experimental results, as isethionate can have different biological and chemical properties than BES.

Q3: What are the decomposition products of autoclaved 2-bromoethanesulfonate?

A: The primary degradation product of 2-bromoethanesulfonate upon autoclaving in an aqueous solution is isethionate (2-hydroxyethanesulfonate).

Q4: My autoclaved BES solution gave unexpected results. Could this be due to degradation?

A: Yes. The presence of isethionate in your autoclaved BES solution could lead to unexpected experimental outcomes. For instance, in microbiology, while BES is used to inhibit methanogenesis, the resulting isethionate can be utilized by some anaerobic bacteria, potentially influencing the metabolic dynamics of the system under study.[1][2]

Q5: How can I prepare a sterile solution of 2-bromoethanesulfonate without causing degradation?

A: The recommended method for sterilizing heat-sensitive solutions like 2-bromoethanesulfonate is sterile filtration. This involves passing the solution through a sterile filter with a pore size of 0.22 µm or smaller, which will remove bacteria and other microorganisms without the use of heat.

Q6: Is 2-bromoethanesulfonate stable at room temperature in solution?

A: While stable for short periods, long-term storage of 2-bromoethanesulfonate in aqueous solutions at room temperature is not recommended due to the potential for slow hydrolysis. For long-term storage, it is best to store the solution at -20°C or -80°C.

Quantitative Data on Stability

ParameterConditionObservationReference
Sterilization MethodAutoclaving (121°C, 20 min)Partial hydrolysis to isethionate[1],[2]
Thermal Decomposition>260°CThe compound decomposes at temperatures significantly higher than those used for autoclaving.

Note: Researchers should empirically determine the extent of degradation under their specific experimental conditions if autoclaving is unavoidable. An experimental protocol for this is provided below.

Experimental Protocols

Protocol for Assessing the Stability of 2-Bromoethanesulfonate During Autoclaving

This protocol outlines a method to quantify the degradation of 2-bromoethanesulfonate when subjected to autoclaving.

1. Materials:

  • Sodium 2-bromoethanesulfonate
  • Deionized water
  • Autoclave
  • Sterile, autoclave-safe containers
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or conductivity)
  • Isethionate sodium salt (for use as a standard)
  • Phosphate buffer

2. Procedure:

  • Prepare a stock solution of 2-bromoethanesulfonate in deionized water at the desired concentration (e.g., 20 mM).
  • Divide the solution into two aliquots:
  • Control Group: A non-autoclaved sample.
  • Test Group: A sample to be autoclaved.
  • Place the test group aliquot in an autoclave-safe container and subject it to a standard autoclave cycle (e.g., 121°C for 20 minutes).
  • Allow the autoclaved solution to cool to room temperature.
  • Prepare a series of standards for both 2-bromoethanesulfonate and isethionate for calibration of the HPLC.
  • Analyze the control and autoclaved samples by HPLC to determine the concentrations of 2-bromoethanesulfonate and isethionate.
  • Calculate the percentage of 2-bromoethanesulfonate degradation using the following formula:
  • % Degradation = ([Initial Concentration of BES] - [Final Concentration of BES]) / [Initial Concentration of BES] * 100

Visualizations

Degradation Pathway of 2-Bromoethanesulfonate during Autoclaving

cluster_reactants Reactants cluster_products Products BES 2-Bromoethanesulfonate BrCH₂CH₂SO₃⁻ Isethionate Isethionate HOCH₂CH₂SO₃⁻ BES->Isethionate Hydrolysis Br Bromide Ion Br⁻ BES->Br H2O Water (H₂O) (from autoclaving) Heat Heat/Pressure

Caption: Hydrolysis of 2-bromoethanesulfonate to isethionate during autoclaving.

Troubleshooting Workflow for BES Solution Preparation

start Start: Need Sterile BES Solution autoclave_check Is autoclaving the chosen method? start->autoclave_check autoclave Autoclave BES Solution autoclave_check->autoclave Yes recommend_filtration Recommended Method: Sterile Filtration autoclave_check->recommend_filtration No degradation_warning Warning: Partial hydrolysis to isethionate will occur. [1][2] autoclave->degradation_warning impact_check Is the presence of isethionate acceptable? degradation_warning->impact_check proceed_cautiously Proceed with caution. Validate experimental results. impact_check->proceed_cautiously Yes impact_check->recommend_filtration No filter_solution Filter solution through a 0.22 µm filter. recommend_filtration->filter_solution stable_solution Result: Sterile BES solution with minimal degradation. filter_solution->stable_solution

References

Degradation byproducts of 2-bromoethanesulfonate under aerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the aerobic degradation of 2-bromoethanesulfonate (B1233127) (BES).

Frequently Asked Questions (FAQs)

Q1: What is 2-bromoethanesulfonate (BES) and why is its degradation relevant?

A1: 2-Bromoethanesulfonate is a structural analog of coenzyme M, a key cofactor in methanogenesis. It is widely used as a selective inhibitor of methane-producing archaea in various research and industrial applications. Understanding its degradation is crucial for assessing its environmental fate and persistence, as well as for developing bioremediation strategies for contaminated sites.

Q2: Under what conditions does 2-bromoethanesulfonate degrade?

A2: Current research indicates that the degradation of 2-bromoethanesulfonate primarily occurs under aerobic conditions.[1][2] The presence of oxygen is a critical factor for the microbial communities capable of breaking down this compound.

Q3: What are the expected byproducts of aerobic BES degradation?

A3: The primary and most consistently reported byproduct of aerobic BES degradation is the release of bromide (Br⁻) into the medium.[1][2] Complete mineralization would ultimately yield bromide, sulfate (B86663) (SO₄²⁻), carbon dioxide (CO₂), and water. Intermediate organic byproducts may be transient and depend on the specific microbial pathways involved. One study noted that autoclaving BES can lead to its partial hydrolysis to isethionate (2-hydroxyethanesulfonate), which is more readily biodegradable.[3]

Q4: Which microorganisms are known to degrade 2-bromoethanesulfonate?

A4: Studies have identified the presence of bacteria from the genera Pseudomonas and Alcaligenes in environments where BES degradation occurs.[1][2] These genera are known for their ability to utilize sulfonated compounds as a source of carbon or sulfur.[1][2]

Q5: How can I monitor the degradation of 2-bromoethanesulfonate in my experiments?

A5: Degradation can be monitored by measuring the decrease in BES concentration over time using analytical techniques such as ion chromatography. Concurrently, the formation of the primary byproduct, bromide, can be quantified using an ion-selective electrode or ion chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or slow degradation of 2-bromoethanesulfonate Insufficient oxygen supply.Ensure adequate aeration of your culture medium through shaking, sparging with sterile air, or using well-ventilated culture vessels.
Absence of suitable microbial consortia.Inoculate your experiment with a mixed microbial culture from a relevant environment (e.g., activated sludge) known to contain Pseudomonas and Alcaligenes species.
Suboptimal pH or temperature.Optimize the pH (typically around 7.0) and temperature (e.g., 25-30°C) of your culture medium to support the growth of the degrading microorganisms.[4][5]
Toxicity of BES at high concentrations.Start with a lower initial concentration of BES to avoid potential toxic effects on the microbial community.
Inconsistent or irreproducible degradation rates Partial hydrolysis of BES to isethionate during autoclaving.[3]Sterilize your BES stock solution by filtration (e.g., using a 0.22 µm filter) instead of autoclaving to prevent chemical alteration of the compound.
Fluctuations in experimental conditions.Maintain consistent experimental parameters (temperature, pH, aeration, and inoculum density) across all replicates and experiments.
Accumulation of unknown intermediate byproducts Incomplete degradation pathway.The microbial consortium may lack the necessary enzymes for complete mineralization. Consider supplementing with other microbial strains or extending the incubation period.
Analytical limitations.Use a combination of analytical techniques (e.g., HPLC-MS, GC-MS) to identify and quantify potential intermediate metabolites.
Low bromide recovery Adsorption of bromide to biomass or experimental apparatus.Perform control experiments with known bromide concentrations to assess potential losses due to adsorption.
Formation of brominated organic byproducts.Analyze your samples for other brominated compounds to determine if bromide is being re-incorporated into organic molecules.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical aerobic degradation experiment of 2-bromoethanesulfonate. Actual values will vary depending on the specific experimental conditions.

Time (days)2-Bromoethanesulfonate (mg/L)Bromide (mg/L)Sulfate (mg/L)
010000
285105
5503520
7205535
10< 56545
14Not Detected6750

Experimental Protocols

Protocol 1: Aerobic Degradation of 2-Bromoethanesulfonate in a Batch Culture
  • Prepare Mineral Salts Medium: Prepare a sterile mineral salts medium containing essential nutrients (e.g., nitrogen, phosphorus, and trace elements) but lacking a carbon and sulfur source.

  • Prepare BES Stock Solution: Prepare a stock solution of 2-bromoethanesulfonate and sterilize it by filtration through a 0.22 µm filter.

  • Inoculum Preparation: Use a microbial consortium from a suitable source, such as activated sludge from a wastewater treatment plant. Acclimatize the inoculum to the mineral salts medium prior to the experiment.

  • Experimental Setup:

    • In sterile flasks, add the mineral salts medium.

    • Add the BES stock solution to achieve the desired starting concentration.

    • Inoculate the flasks with the prepared microbial culture.

    • Include a sterile control (no inoculum) and a positive control (with a readily biodegradable carbon source instead of BES).

  • Incubation: Incubate the flasks on an orbital shaker at a constant temperature (e.g., 25-30°C) to ensure aerobic conditions.

  • Sampling and Analysis:

    • Collect samples at regular intervals.

    • Filter the samples to remove biomass.

    • Analyze the filtrate for BES, bromide, and sulfate concentrations using ion chromatography.

Protocol 2: Analysis of Bromide by Ion-Selective Electrode
  • Apparatus: Ion-selective electrode for bromide, reference electrode, and a pH/ion meter.

  • Reagents:

    • Bromide standard solutions of known concentrations.

    • Ionic Strength Adjustor (ISA) solution to maintain a constant ionic strength across all samples and standards.

  • Calibration:

    • Prepare a series of bromide standards of decreasing concentration.

    • Add ISA to each standard.

    • Measure the potential (in millivolts) of each standard and create a calibration curve by plotting the potential against the logarithm of the bromide concentration.

  • Sample Measurement:

    • Add ISA to the filtered experimental sample.

    • Measure the potential of the sample.

    • Determine the bromide concentration from the calibration curve.

Visualizations

Aerobic_Degradation_Pathway BES 2-Bromoethanesulfonate (Br-CH2-CH2-SO3-) Intermediate Hypothetical Intermediate (e.g., 2-Hydroxyethanesulfonate) BES->Intermediate Dehalogenase Bromide Bromide (Br-) BES->Bromide Sulfate Sulfate (SO4^2-) Intermediate->Sulfate Sulfonatase CO2_H2O CO2 + H2O Intermediate->CO2_H2O Oxidation Biomass Biomass CO2_H2O->Biomass

Caption: Proposed aerobic degradation pathway of 2-bromoethanesulfonate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Mineral Salts Medium Setup Set up Batch Cultures (Experimental, Sterile Control, Positive Control) Media_Prep->Setup BES_Prep Prepare & Filter-Sterilize BES Stock BES_Prep->Setup Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Setup Incubate Incubate with Shaking (Aerobic Conditions) Setup->Incubate Sample Collect Samples Periodically Incubate->Sample Filter Filter Samples Sample->Filter Analyze Analyze for BES, Bromide, and Sulfate (Ion Chromatography) Filter->Analyze

Caption: Experimental workflow for a batch degradation study.

Troubleshooting_Logic Start No/Slow BES Degradation Check_O2 Is Aeration Sufficient? Start->Check_O2 Check_Inoculum Is Inoculum Viable and Appropriate? Check_O2->Check_Inoculum Yes Solution_O2 Increase Aeration Check_O2->Solution_O2 No Check_Conditions Are pH and Temperature Optimal? Check_Inoculum->Check_Conditions Yes Solution_Inoculum Use Acclimated Culture Check_Inoculum->Solution_Inoculum No Check_Toxicity Is BES Concentration Too High? Check_Conditions->Check_Toxicity Yes Solution_Conditions Adjust pH/Temperature Check_Conditions->Solution_Conditions No Check_Sterilization Was BES Filter-Sterilized? Check_Toxicity->Check_Sterilization No Solution_Toxicity Lower Initial BES Concentration Check_Toxicity->Solution_Toxicity Yes Solution_Sterilization Filter-Sterilize BES to Avoid Hydrolysis Check_Sterilization->Solution_Sterilization No

Caption: Troubleshooting logic for slow BES degradation.

References

Technical Support Center: Troubleshooting Incomplete Methanogenesis Inhibition with BES

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete methanogenesis inhibition with 2-bromoethanesulfonate (B1233127) (BES).

Frequently Asked Questions (FAQs)

Q1: What is 2-bromoethanesulfonate (BES) and how does it inhibit methanogenesis?

A1: 2-bromoethanesulfonate (BES) is a structural analog of coenzyme M (2-mercaptoethanesulfonate), a key coenzyme in the terminal step of the methanogenic pathway.[1][2] BES competitively inhibits the methyl-coenzyme M reductase (MCR) enzyme, which is responsible for the reduction of methyl-coenzyme M to methane (B114726).[3][4] By binding to MCR, BES blocks the final step of methane formation.

Q2: I'm observing residual methane production despite adding BES. What are the common causes for incomplete inhibition?

A2: Several factors can contribute to incomplete methanogenesis inhibition by BES:

  • Differential Sensitivity of Methanogens: Not all methanogens are equally sensitive to BES. Hydrogenotrophic methanogens, which use hydrogen and carbon dioxide to produce methane, are generally more resistant to BES than acetoclastic methanogens, which utilize acetate.[2][5][6][7] Some studies have shown that at certain concentrations, BES may only partially inhibit or delay the activity of hydrogenotrophic methanogens.

  • Insufficient BES Concentration: The concentration of BES is critical for effective inhibition. Sub-optimal concentrations may only lead to partial inhibition. The required concentration can vary depending on the microbial community composition and the specific experimental conditions.[5][7][8]

  • Adaptation of Microbial Community: In some cases, the methanogenic community may adapt to the presence of BES over time, particularly with gradual increases in concentration.[9]

  • BES Degradation: Although generally stable, BES can be degraded under certain anaerobic conditions, reducing its effective concentration over the course of an experiment.

  • Presence of BES-Resistant Strains: Some methanogen strains may possess inherent resistance to BES, potentially due to differences in cell envelope permeability or enzyme structure.[4]

Q3: How does BES concentration affect its inhibitory efficacy?

A3: The inhibitory effect of BES is dose-dependent. Lower concentrations might only suppress the activity of more sensitive methanogen populations, like acetoclastic methanogens, while higher concentrations are needed to inhibit more resistant types, such as hydrogenotrophic methanogens.[6][7] For example, one study observed an 89% reduction in methane production at 0.5 mmol/L BES, while a 100% reduction was achieved at 10 mmol/L BES.[2][7] Another study noted that in complex microbial communities, much higher concentrations (e.g., 30 mM) might be necessary to achieve significant inhibition compared to pure cultures.[8]

Q4: Can BES impact other microbial groups in my anaerobic system?

A4: Yes, while BES is considered a specific inhibitor of methanogens, some studies have reported effects on other microbial populations. For instance, BES has been found to inhibit some dechlorinating bacteria and affect the growth of bacteria on aliphatic alkenes.[2] It can also lead to shifts in the overall bacterial community structure.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of incomplete methanogenesis inhibition by BES.

Problem: Significant Methane Production Persists After BES Addition.

1. Verify BES Concentration and Preparation

  • Question: Is the final BES concentration in your experiment appropriate?

  • Troubleshooting Steps:

    • Review the literature for effective BES concentrations in similar experimental setups. Concentrations can range from millimolar (mM) to tens of millimolar.

    • Double-check your calculations for preparing the BES stock solution and its final dilution in the experimental medium.

    • Ensure the BES used is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation.

2. Assess the Methanogenic Community

  • Question: Could your microbial community be dominated by BES-resistant methanogens?

  • Troubleshooting Steps:

    • If possible, characterize the archaeal community in your inoculum or reactor sludge using techniques like 16S rRNA gene sequencing. This can reveal the dominant methanogenic pathways.

    • Hydrogenotrophic methanogens are known to be more tolerant to BES.[2][5][6][7] If your system is rich in these organisms, a higher BES concentration may be required.

3. Evaluate Experimental Conditions

  • Question: Are there any experimental factors that could be reducing the effectiveness of BES?

  • Troubleshooting Steps:

    • Incubation Time: Consider the duration of your experiment. In some cases, inhibition by BES can be transient, with methane production resuming after a lag phase.[1]

    • Substrate: The type and availability of substrate can influence the dominant methanogenic pathways and thus the overall sensitivity to BES.

    • pH and Temperature: Ensure that the pH and temperature of your system are within the optimal range for your microbial community and the stability of BES. Drastic changes in these parameters can affect microbial activity and potentially the inhibitor's efficacy.[10][11][12]

4. Consider Alternative or Combined Inhibition Strategies

  • Question: If BES alone is not sufficient, what are other options?

  • Troubleshooting Steps:

    • Increase BES Concentration: Gradually increase the BES concentration in your experiments to determine the minimal inhibitory concentration for your specific microbial community.

    • Combined Inhibitors: Consider using BES in combination with other methanogenesis inhibitors that have different modes of action. For example, propynoic acid has also been shown to be an effective inhibitor.[2][7]

    • Alternative Strategies: Other methods to inhibit methanogenesis include the use of nitrate, which can act as a competitive electron acceptor, or physical treatments like heat shock, though these may have broader impacts on the microbial community.[5][13]

Data Presentation

Table 1: Reported Effective Concentrations of BES for Methanogenesis Inhibition

Concentration (mM)Methane Inhibition (%)Experimental SystemReference
0.589Mesocosms with cow dung and anaerobic digester sludge[2][7]
10100Mesocosms with cow dung and anaerobic digester sludge[2][7]
4-Anaerobic granular sludge with ZVI[5]
30~70Batch in vitro ruminal cultures[8]
50Complete (transient)Anaerobic granular sludge[1][5]
60CompleteMicrobial Electrolysis Cells[9]
IC50 of 350Acetoclastic methanogens in granular sludge[6]
IC50 of 2050Hydrogenotrophic methanogens in granular sludge[6]

Note: The effectiveness of a given BES concentration can vary significantly depending on the specific microbial community and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 2-Bromoethanesulfonate (BES) Stock Solution

  • Objective: To prepare a sterile, anaerobic stock solution of BES for addition to experimental setups.

  • Materials:

    • 2-bromoethanesulfonate, sodium salt (powder)

    • Anaerobic, deoxygenated sterile water

    • Sterile, anaerobic serum bottles

    • Sterile syringes and needles

    • Nitrogen gas (or other anaerobic gas mix)

  • Procedure:

    • In an anaerobic chamber or under a stream of nitrogen gas, weigh the desired amount of BES powder.

    • Dissolve the BES powder in anaerobic, deoxygenated sterile water to the desired stock concentration (e.g., 1 M).

    • Transfer the solution to a sterile, anaerobic serum bottle.

    • Seal the bottle with a butyl rubber stopper and an aluminum crimp.

    • Flush the headspace of the bottle with nitrogen gas for several minutes to ensure anaerobic conditions.

    • Store the stock solution at 4°C in the dark.

Protocol 2: Specific Methanogenic Activity (SMA) Test to Evaluate BES Efficacy

  • Objective: To determine the effect of different BES concentrations on the methane production rate of an anaerobic sludge or microbial community.[14][15][16]

  • Materials:

    • Anaerobic sludge (inoculum)

    • Anaerobic medium

    • Substrate (e.g., acetate, H₂/CO₂)

    • BES stock solution

    • Serum bottles of appropriate volume (e.g., 125 mL)

    • Gas-tight syringes

    • Gas chromatograph (GC) for methane analysis

  • Procedure:

    • Prepare a series of serum bottles under anaerobic conditions.

    • To each bottle, add a known amount of anaerobic medium and anaerobic sludge.

    • Add the desired concentrations of BES to the respective bottles (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 50 mM). Include a control with no BES.

    • Add a non-limiting concentration of the substrate to initiate methanogenesis.

    • Seal the bottles and incubate them at the desired temperature (e.g., 35°C) with gentle shaking.

    • At regular time intervals, measure the methane concentration in the headspace of each bottle using a gas-tight syringe and a GC.

    • Calculate the rate of methane production for each BES concentration. The SMA is typically expressed as mL CH₄/g VSS·day or mmol CH₄/g VSS·day.

    • Compare the methane production rates in the BES-treated bottles to the control to determine the percentage of inhibition.

Visualizations

Troubleshooting_Workflow start Incomplete Methanogenesis Inhibition Observed check_conc Step 1: Verify BES Concentration & Preparation start->check_conc issue_conc Issue Found: Incorrect Concentration or Degraded BES check_conc->issue_conc Check Purity, Storage, and Calculations solution_conc Solution: Prepare Fresh BES Solution at Correct Concentration issue_conc->solution_conc Yes no_issue_conc No Issue Found issue_conc->no_issue_conc No assess_community Step 2: Assess Methanogenic Community no_issue_conc->assess_community issue_community Issue Found: Dominance of BES-Resistant Methanogens assess_community->issue_community Analyze Microbial Community Composition solution_community Solution: Increase BES Concentration or Use Combined Inhibitors issue_community->solution_community Yes no_issue_community No Issue Found issue_community->no_issue_community No eval_conditions Step 3: Evaluate Experimental Conditions no_issue_community->eval_conditions issue_conditions Issue Found: Suboptimal Incubation Time, Substrate, pH, or Temperature eval_conditions->issue_conditions Review Experimental Setup and Parameters solution_conditions Solution: Optimize Experimental Parameters issue_conditions->solution_conditions Yes no_issue_conditions No Issue Found issue_conditions->no_issue_conditions No consider_alternatives Step 4: Consider Alternative Strategies no_issue_conditions->consider_alternatives solution_alternatives Implement Alternative or Combined Inhibition Methods consider_alternatives->solution_alternatives

Caption: Troubleshooting workflow for incomplete methanogenesis inhibition.

BES_Inhibition_Pathway cluster_methanogenesis Methanogenesis Pathway Methyl_CoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR CoM_SH Coenzyme M (HS-CoM) MCR->CoM_SH Methane Methane (CH4) MCR->Methane BES 2-Bromoethanesulfonate (BES) BES->MCR Competitively Inhibits Inhibition Inhibition

Caption: Mechanism of methanogenesis inhibition by BES.

References

Technical Support Center: Optimizing 2-Bromoethanesulfonate (BES) in Anaerobic Digesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethanesulfonate (B1233127) (BES) in anaerobic digesters.

Frequently Asked Questions (FAQs)

Q1: What is 2-bromoethanesulfonate (BES) and how does it work in anaerobic digesters?

A1: 2-bromoethanesulfonate (BES) is a structural analog of coenzyme M (HS-CoM), a key coenzyme in the final step of methanogenesis. BES competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which is responsible for the reduction of a methyl group bound to coenzyme M to form methane (B114726). By blocking this crucial step, BES effectively inhibits or reduces methane production in anaerobic environments.

Q2: What is the optimal concentration of BES to use in my experiments?

A2: The optimal concentration of BES is highly dependent on the specific experimental conditions, including the type of anaerobic digester (e.g., thermophilic, mesophilic), the microbial community composition, the substrate being used, and the desired level of inhibition (partial or complete). There is no single universal optimal concentration. However, published studies provide a range of effective concentrations that can be used as a starting point for optimization. It is crucial to perform preliminary dose-response experiments to determine the ideal concentration for your specific setup.

Q3: Does BES inhibit all types of methanogens equally?

A3: No, BES exhibits differential inhibition of methanogens. Acetoclastic methanogens, such as Methanosarcina species, which utilize acetate (B1210297) to produce methane, are generally more sensitive to BES than hydrogenotrophic methanogens, which use hydrogen and carbon dioxide. For instance, in thermophilic digesters, methanogenesis from acetate can be completely inhibited at a BES concentration of 1 µmol/mL, whereas complete inhibition of CO₂ reduction to methane may require concentrations as high as 50 µmol/mL.[1] This selective inhibition can lead to significant shifts in the methanogenic population and the accumulation of acetate.

Q4: Can BES affect other microorganisms in the anaerobic digester?

A4: Yes, while BES is primarily known as a methanogen inhibitor, it can also impact other microbial populations. High concentrations of BES may have inhibitory effects on some syntrophic bacteria that are crucial for the breakdown of complex organic compounds. However, in some cases, the inhibition of methanogenesis can create conditions that favor the growth of other microbial groups, such as homoacetogens, which can produce acetate from hydrogen and carbon dioxide.

Q5: Is BES stable in anaerobic digester conditions?

A5: The stability of BES can be a concern, particularly during preparation. One significant issue is that BES can undergo partial hydrolysis into a mixture of BES and isethionate when sterilized by autoclaving.[2] This can lead to inconsistent and unexpected results. It is recommended to prepare BES solutions by filter sterilization to avoid degradation. The long-term stability of BES within the digester can also be influenced by the microbial community, as some bacteria have been shown to be capable of degrading BES.

Troubleshooting Guide

This guide addresses common issues encountered when using BES in anaerobic digestion experiments.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or inconsistent inhibition of methanogenesis BES Degradation: Autoclaving the BES solution can cause hydrolysis, reducing its effective concentration.[2]Prepare fresh BES stock solutions and sterilize them by filtration (e.g., using a 0.22 µm filter) rather than autoclaving.
Insufficient BES Concentration: The concentration of BES may be too low to inhibit the specific methanogenic populations in your digester, especially robust hydrogenotrophic methanogens.Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your specific anaerobic sludge and substrate. Increase the BES concentration in increments and monitor methane production.
Microbial Degradation of BES: Over long incubation periods, some microbial populations may adapt and degrade BES, leading to a recovery of methanogenesis.For long-term experiments, consider periodic re-spiking of BES to maintain the inhibitory concentration. Monitor the BES concentration in the digester if analytical methods are available.
Accumulation of Volatile Fatty Acids (VFAs), particularly acetate Inhibition of Acetoclastic Methanogens: BES is more effective at inhibiting acetate-utilizing methanogens, leading to the accumulation of acetate that would otherwise be converted to methane.[1]This is an expected outcome of selective methanogen inhibition. If VFA accumulation is undesirable, consider the experimental goals. If the aim is to study the overall metabolic potential without methane production, this accumulation reflects the upstream processes.
Inhibition of Syntrophic Acetate-Oxidizing Bacteria: At very high concentrations, BES might inhibit syntrophic bacteria that are responsible for oxidizing acetate in conjunction with hydrogenotrophic methanogens.If syntrophic acetate oxidation is of interest, use the lowest effective concentration of BES that primarily targets acetoclastic methanogens.
Unexpected changes in the microbial community structure Selective pressure of BES: The inhibition of methanogens creates a niche for other microorganisms to thrive, such as homoacetogens or sulfate-reducing bacteria (if sulfate (B86663) is present).This is a natural consequence of altering the ecosystem's thermodynamics. Characterize the microbial community before and after BES addition to understand these shifts.
Reduced overall digester performance (e.g., lower COD removal) Disruption of Syntrophic Relationships: The inhibition of methanogens, which are key hydrogen scavengers, can disrupt the syntrophic degradation of complex organic matter, leading to a stall in the overall process.Ensure that the experimental design accounts for this potential disruption. If complete degradation of the substrate is required in the absence of methanogenesis, the presence of alternative hydrogen-consuming pathways (e.g., sulfate reduction) may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data on BES concentrations used in various studies and their observed effects.

Table 1: Effective Concentrations of 2-Bromoethanesulfonate (BES) in Anaerobic Digestion Studies

BES ConcentrationDigester Type / ConditionsObserved EffectReference
1 µmol/mL (1 mM)Thermophilic (58°C)Complete inhibition of methanogenesis from acetate.[1]
50 µmol/mL (50 mM)Thermophilic (58°C)Complete inhibition of CO₂ reduction to methane.[1]
0.27 mmol/LAnaerobic Baffled Reactor (ABR)Decreased COD removal efficiency from 95% to 10%.
10 mMBatch assays for H₂ productionOptimal for enhancing hydrogen production.
20 mMBatch assays for H₂ productionUsed for inoculum pretreatment.
80 mg/kgRice cultivation soil49% reduction in methane emission.

Table 2: Impact of BES on Volatile Fatty Acid (VFA) Profiles

BES ConcentrationDigester ConditionsKey Changes in VFA ProfileReference
1 µmol/mLThermophilic sludgeAccumulation of acetate.[1]
50 µmol/mLThermophilic sludgeAccumulation of acetate, H₂, and ethanol.[1]
Not specifiedAnaerobic Baffled ReactorAccumulation of butyric acid, pentanoic acid, and hexanoic acid.
50 mMHydrogenotrophic culturesAccumulation of formate (B1220265) as an intermediate, followed by acetate production.

Experimental Protocols

Protocol 1: Preparation of 2-Bromoethanesulfonate (BES) Stock Solution

Materials:

  • 2-bromoethanesulfonate, sodium salt (FW: 210.98 g/mol )

  • Anaerobic, deoxygenated water (e.g., Milli-Q water purged with N₂/CO₂ gas mixture)

  • Sterile, anaerobic serum bottles

  • Sterile syringes and needles

  • Sterile 0.22 µm syringe filters

Procedure:

  • Work inside an anaerobic chamber or use anaerobic techniques to minimize oxygen exposure.

  • Calculate the required mass of BES sodium salt to prepare a stock solution of a desired concentration (e.g., 500 mM).

  • In a sterile, anaerobic serum bottle, add the calculated mass of BES.

  • Add the required volume of anaerobic, deoxygenated water to the bottle.

  • Seal the bottle with a butyl rubber stopper and an aluminum crimp.

  • Gently swirl the bottle until the BES is completely dissolved.

  • To sterilize the solution, use a sterile syringe and needle to draw the BES solution from the bottle and pass it through a sterile 0.22 µm syringe filter into a new sterile, anaerobic serum bottle.

  • Store the sterile stock solution at 4°C in the dark.

Protocol 2: Determining the Optimal BES Concentration in Batch Anaerobic Assays

Objective: To determine the minimum inhibitory concentration (MIC) of BES required to achieve the desired level of methanogenesis inhibition for a specific anaerobic sludge and substrate.

Materials:

  • Anaerobic sludge (inoculum) from a stable anaerobic digester.

  • Substrate of interest (e.g., glucose, acetate, or a complex organic waste).

  • Anaerobic mineral medium.

  • Sterile serum bottles (e.g., 120 mL).

  • Butyl rubber stoppers and aluminum crimps.

  • Sterile BES stock solution (from Protocol 1).

  • Gas chromatograph (GC) for methane and VFA analysis.

Procedure:

  • Assay Setup:

    • Prepare a series of serum bottles for different BES concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50 mM). Include triplicate bottles for each concentration.

    • Also, prepare a set of control bottles with inoculum but no substrate to measure endogenous methane production.

    • In an anaerobic chamber, add the anaerobic sludge and mineral medium to each serum bottle. The inoculum-to-substrate ratio should be consistent with your planned experiments.

    • Add the substrate to all bottles except the endogenous controls.

    • Spike each set of triplicate bottles with the corresponding volume of sterile BES stock solution to achieve the target final concentrations. Add an equivalent volume of sterile anaerobic water to the control (0 mM BES) bottles.

  • Incubation:

    • Seal all bottles with butyl rubber stoppers and aluminum crimps.

    • Pressurize the headspace of the bottles with an anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v).

    • Incubate the bottles at the desired temperature (e.g., 37°C for mesophilic or 55°C for thermophilic conditions) with gentle shaking.

  • Monitoring and Analysis:

    • At regular time intervals (e.g., every 12 or 24 hours), measure the methane concentration in the headspace of each bottle using a gas chromatograph (GC).

    • At the end of the incubation period, collect liquid samples from each bottle for VFA analysis using a GC or HPLC.

  • Data Analysis:

    • Calculate the cumulative methane production for each BES concentration, correcting for the endogenous production from the no-substrate controls.

    • Plot the cumulative methane production against the BES concentration to determine the MIC.

    • Analyze the VFA profiles for each concentration to understand the impact on acidogenesis and acetogenesis.

Visualizations

Experimental_Workflow_for_BES_Optimization cluster_prep Preparation cluster_setup Assay Setup (Anaerobic) cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis A Prepare Anaerobic Medium and Inoculum D Dispense Medium, Inoculum, and Substrate into Serum Bottles A->D B Prepare Substrate B->D C Prepare Sterile BES Stock Solutions (Multiple Concentrations) E Spike Bottles with Different BES Concentrations C->E D->E F Seal and Pressurize Headspace E->F G Incubate at Controlled Temperature F->G H Monitor Methane Production (GC) G->H Periodic Sampling I Analyze VFA Concentrations (GC/HPLC) G->I End-point Sampling J Plot Methane vs. BES Concentration H->J I->J K Determine Optimal BES Concentration J->K

Caption: Workflow for determining the optimal BES concentration.

Troubleshooting_Decision_Tree A Problem: Incomplete Methane Inhibition B Was the BES solution autoclaved? A->B C YES B->C Yes D NO B->D No E BES likely hydrolyzed. Prepare fresh solution and filter-sterilize. C->E F Is the BES concentration high enough? D->F G YES F->G Yes H NO F->H No J Is the experiment long-term? G->J I Increase BES concentration. Perform a dose-response experiment. H->I K YES J->K Yes L NO J->L No M Consider microbial degradation of BES. Re-spike periodically. K->M N Consult further literature for specific microbial community resistance. L->N

Caption: Troubleshooting incomplete methane inhibition by BES.

References

Technical Support Center: Understanding Unexpected Formate Accumulation with 2-Bromoethanesulfonate (BES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected formate (B1220265) accumulation during experiments involving the methanogenesis inhibitor, 2-bromoethanesulfonate (B1233127) (BES).

Frequently Asked Questions (FAQs)

Q1: What is 2-bromoethanesulfonate (BES) and why is it used in my experiments?

A1: Sodium 2-bromoethanesulfonate (BES) is a chemical compound commonly used as a specific inhibitor of methanogenesis in microbial cultures.[1][2][3] It is a structural analog of coenzyme M (Co-M), a cofactor essential for the final step of methane (B114726) production in methanogenic archaea.[4][5][6] By competing with Co-M, BES effectively blocks the methyl-coenzyme M reductase enzyme, thus inhibiting methane synthesis.[6][7] This allows researchers to study alternative metabolic pathways, such as homoacetogenesis, or to enrich for specific microbial populations by suppressing the growth of methanogens.[1][2][8]

Q2: I'm observing an unexpected accumulation of formate in my cultures treated with BES. Is this a known phenomenon?

A2: Yes, the accumulation of formate in the presence of BES is a documented phenomenon in various anaerobic microbial cultures.[1][9] Studies have shown that when methanogenesis is inhibited by BES, metabolic pathways can be redirected, leading to the production and accumulation of intermediates like formate.[1] This has been observed in anaerobic granules, hydrogenotrophic enrichment cultures, and pure cultures of methanogens.[1][9]

Q3: What is the underlying mechanism for formate accumulation when using BES?

A3: The primary mechanism involves the blockage of the terminal step of methanogenesis. Methanogens can utilize hydrogen and carbon dioxide (H₂/CO₂) to produce methane, a process where formate can be an intermediate.[1] When the final step of converting a methyl group to methane is inhibited by BES, the upstream pathways can be affected. This can lead to the accumulation of formate, which would otherwise be consumed.[1] Some methanogens are also capable of producing formate from H₂/CO₂ when their primary metabolic outlet (methanogenesis) is blocked.[1]

Q4: Does the amount of formate accumulation vary between different types of microbial cultures?

A4: Yes, the extent of formate accumulation can differ significantly depending on the microbial community. For instance, studies have shown that anaerobic granules can produce high amounts of formate in the presence of BES.[1] Pure cultures of different methanogens, such as Methanococcus maripaludis and Methanobacterium formicicum, also produce formate when inhibited by BES, but in varying amounts.[1] Mixed cultures and enrichment cultures also exhibit formate accumulation when treated with BES.[1][9]

Troubleshooting Guide

Issue: Unexpectedly high levels of formate are detected in my BES-treated anaerobic culture.

Possible Causes and Solutions:

  • Effective Inhibition of Methanogenesis: The primary reason for formate accumulation is the successful inhibition of the methanogenic pathway by BES. This is often the intended effect of adding the inhibitor.

    • Action: Confirm the inhibition of methane production by monitoring methane levels in the headspace of your cultures. A significant decrease or complete absence of methane alongside formate accumulation indicates that BES is working as expected.

  • Metabolic Shift in the Microbial Community: The inhibition of methanogenesis can favor other metabolic pathways, such as homoacetogenesis, where acetate (B1210297) is produced. Formate can be an intermediate in these pathways as well.[1]

    • Action: Analyze your culture medium for other volatile fatty acids (VFAs), particularly acetate. A concomitant increase in acetate along with formate consumption could indicate the activity of homoacetogens.[1][10]

  • Culture-Specific Metabolism: Different microbial consortia and pure cultures have varying metabolic capabilities. The specific microorganisms in your culture will determine the extent of formate production.

    • Action: If possible, characterize the microbial community in your culture (e.g., through 16S rRNA gene sequencing) to understand the potential for formate and acetate production.

  • Incorrect BES Concentration: While BES is an effective inhibitor, the concentration required can vary. In some complex microbial communities, higher concentrations may be needed for complete inhibition.[11]

    • Action: Review the literature for recommended BES concentrations for your specific type of culture. If methanogenesis is not fully inhibited, you may observe intermediate levels of both methane and formate.

Data Presentation

Table 1: Formate and Acetate Production in Different Cultures with and without BES

Culture TypeMediumBES (50 mM)Max. Formate (mM) after 24hMax. Acetate (mM) after 72h
Anaerobic GranulesAAdded33.60 ± 0.4173.86 ± 1.46
Anaerobic GranulesBAdded14.25 ± 0.1354.13 ± 0.68
Anaerobic GranulesANot Added~0.5 (transient)< 1
Anaerobic GranulesBNot Added~0.2 (transient)< 0.1
M. maripaludis-Added~4.2 (after 72h)Not Reported
M. formicicum-Added~1.8 (after 72h)Not Reported

Data synthesized from a study by Logroño et al. (2022).[1][9]

Experimental Protocols

Protocol 1: General Experimental Setup for Studying the Effect of BES on Hydrogenotrophic Cultures

  • Culture Preparation: Use anaerobic granules from a wastewater treatment plant, a hydrogenotrophic enrichment culture, or pure cultures of methanogens (e.g., Methanococcus maripaludis, Methanobacterium formicicum).

  • Incubation: Incubate the cultures in serum bottles with a headspace of H₂/CO₂ (e.g., 80:20 v/v) at an appropriate temperature (e.g., 37°C for mesophilic cultures).

  • BES Addition: Prepare a stock solution of sodium 2-bromoethanesulfonate. Add BES to the experimental bottles to a final concentration of 50 mM.[2] Control bottles should receive the same volume of sterile, anaerobic water.

  • Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), collect liquid and gas samples.

  • Analysis:

    • Gas Phase: Analyze the headspace gas for H₂, CO₂, and CH₄ using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

    • Liquid Phase: Centrifuge the liquid samples to pellet the biomass. Analyze the supernatant for formate and acetate concentrations using high-performance liquid chromatography (HPLC) with a suitable column and detector (e.g., a refractive index detector).[12][13][14]

Protocol 2: Colorimetric Determination of Formate

For a rapid and sensitive measurement of formate, a colorimetric assay can be used.[12][13]

  • Principle: This method is based on the enzymatic conversion of formate by formate dehydrogenase, which is coupled to the reduction of a colorimetric probe.[15]

  • Reagents: A commercial formate assay kit can be used, which typically includes a formate standard, formate dehydrogenase, a cofactor (e.g., NAD⁺), and a colorimetric probe (e.g., WST-1).[15]

  • Procedure:

    • Prepare a standard curve using the provided formate standard.

    • Add samples (e.g., culture supernatant) and standards to a 96-well plate.

    • Add the reaction mixture containing the enzyme, cofactor, and probe to each well.

    • Incubate the plate at a specified temperature and time according to the kit instructions.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Quantification: Determine the formate concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Formate_Accumulation_Pathway cluster_methanogenesis Methanogenesis Pathway cluster_inhibition Inhibition by BES H2_CO2 H₂ + CO₂ Formate Formate H2_CO2->Formate Formate Dehydrogenase Methyl_CoM Methyl-Coenzyme M Formate->Methyl_CoM Series of Enzymatic Steps Accumulation Accumulation Formate->Accumulation Methane Methane (CH₄) Methyl_CoM->Methane Methyl-Coenzyme M Reductase Inhibition BES 2-Bromoethanesulfonate (BES) BES->Inhibition

Caption: Inhibition of methyl-coenzyme M reductase by BES leads to formate accumulation.

Experimental_Workflow Start Start: Prepare Anaerobic Cultures (Pure, Enrichment, or Granules) Incubation Incubate under H₂/CO₂ Headspace Start->Incubation Treatment Divide into Control and BES-Treated Groups Incubation->Treatment BES_Addition Add 2-Bromoethanesulfonate (BES) Treatment->BES_Addition Control_Addition Add Sterile Anaerobic Water (Control) Treatment->Control_Addition Sampling Periodic Sampling (Gas and Liquid) BES_Addition->Sampling Control_Addition->Sampling Gas_Analysis Gas Chromatography (GC) - H₂, CO₂, CH₄ Analysis Sampling->Gas_Analysis Liquid_Analysis High-Performance Liquid Chromatography (HPLC) - Formate and Acetate Analysis Sampling->Liquid_Analysis Data_Analysis Data Analysis and Comparison Gas_Analysis->Data_Analysis Liquid_Analysis->Data_Analysis Conclusion Conclusion: Assess Formate Accumulation and Metabolic Shifts Data_Analysis->Conclusion

Caption: Workflow for investigating the effect of BES on formate accumulation.

References

Technical Support Center: 2-Bromoethanesulfonate (BES) Application in Methanogen Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-bromoethanesulfonate (B1233127) (BES) to study its temporary inhibitory effect on methanogens.

Frequently Asked Questions (FAQs)

Q1: What is 2-bromoethanesulfonate (BES) and how does it inhibit methanogens?

A1: 2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (HS-CoM), a key cofactor in methanogenesis.[1][2] It acts as a potent and specific inhibitor of methanogens by competitively inhibiting the enzyme methyl-coenzyme M reductase (MCR).[3][4] MCR catalyzes the final step in methane (B114726) formation.[2][5] By binding to the active site of MCR, BES blocks the reduction of methyl-coenzyme M to methane.[4]

Q2: Is the inhibitory effect of BES on methanogens reversible?

A2: Yes, the inhibitory effect of BES is reversible. The inhibition can be reversed by the addition of coenzyme M (HS-CoM).[6][7][8] In cell suspensions of Methanosarcina, the addition of coenzyme M after BES treatment restored methanogenesis.[7][8] This reversal is due to coenzyme M competing with BES for the active site of the methyl-coenzyme M reductase.

Q3: What is the typical effective concentration of BES for inhibiting methanogenesis?

A3: The effective concentration of BES can vary significantly depending on the experimental system, including the specific methanogen species, cell density, and the complexity of the microbial community. In pure cultures, half-maximal inhibition can occur at concentrations as low as 5–20 μM.[9] For instance, the apparent IC50 for methyl-CoM reductase from Methanobrevibacter ruminantium is approximately 0.4 ± 0.04 µM.[4] However, in more complex environments like ruminal cultures or anaerobic digesters, higher concentrations, sometimes in the millimolar (mM) range, are required for significant inhibition.[10][11]

Q4: Can BES affect other microorganisms besides methanogens?

A4: While BES is considered a selective inhibitor of methanogens, it can affect other microbial activities, particularly at higher concentrations.[1][12] For example, it has been shown to impact the dechlorination of certain compounds by non-methanogenic bacteria in mixed cultures.[1] Additionally, some anaerobic bacteria have been found to utilize BES.[12][13] Therefore, it is crucial to include appropriate controls in your experiments to assess any non-target effects.

Q5: How should I prepare and sterilize a BES solution?

A5: BES is typically prepared as a concentrated, anaerobic stock solution. It is important to note that autoclaving BES can lead to partial hydrolysis, resulting in a mixture of BES and isethionate.[12][13] To avoid this, it is recommended to sterilize BES solutions by filtration through a 0.22 µm filter. If autoclaving is necessary, be aware of the potential for hydrolysis and its implications for your experiment.[12][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of methane production. 1. Suboptimal BES concentration: The concentration may be too low for the specific microbial community or cell density.[10][11] 2. Development of BES-resistant mutants: Prolonged exposure can lead to the selection of resistant strains.[6][7] 3. Hydrolysis of BES: Autoclaving the BES solution may have reduced its effective concentration.[12][13] 4. High concentration of coenzyme M in the medium: Endogenous or supplemented coenzyme M can outcompete BES.[6][7]1. Optimize BES concentration: Perform a dose-response experiment to determine the optimal concentration for your system. 2. Limit exposure time: Use the shortest effective incubation time. If long-term inhibition is needed, consider periodic re-addition of BES. 3. Filter-sterilize BES solutions: Avoid autoclaving to prevent hydrolysis.[12][13] 4. Analyze medium composition: Be aware of the coenzyme M concentration in your experimental setup.
Inhibition is observed, but the effect is not temporary and cannot be reversed. 1. Cell lysis or toxicity at high BES concentrations: The concentration of BES used might be toxic to the cells rather than just inhibitory. 2. Irreversible damage to the methyl-coenzyme M reductase enzyme. 1. Lower BES concentration: Use the minimum effective concentration determined from your dose-response experiments. 2. Perform viability assays: Use methods like live/dead staining to assess cell viability after BES treatment. 3. Attempt reversal with coenzyme M: Add an excess of coenzyme M to see if methanogenesis can be restored.[6][7]
Unexpected changes in other metabolic pathways (e.g., accumulation of volatile fatty acids). 1. Shift in microbial community dynamics: Inhibition of methanogens can favor the growth of other microbial groups.[14] 2. BES affecting non-target organisms: As noted in the FAQs, BES can have off-target effects.[1][12] 3. Redirection of carbon and electron flow: The block in methanogenesis leads to the accumulation of precursors like acetate (B1210297) and H₂.[11]1. Analyze microbial community composition: Use techniques like 16S rRNA gene sequencing to monitor changes in the microbial population.[14] 2. Include appropriate controls: Have a "no BES" control to differentiate between normal metabolic shifts and BES-induced effects. 3. Monitor key metabolites: Measure concentrations of expected intermediates to understand the metabolic shift.

Quantitative Data Summary

Table 1: Effective Concentrations of 2-Bromoethanesulfonate (BES) for Methanogen Inhibition

Experimental SystemMethanogen/CommunityEffective Concentration (BES)Observed EffectReference
Pure CultureMethanobrevibacter ruminantium (partially purified enzyme)IC₅₀: 0.4 ± 0.04 µM50% inhibition of methyl-CoM reductase[4]
Pure CultureMethanothermobacter thermoautotrophicusIC₅₀: 4 µM50% inhibition of methyl-CoM reductase[3]
Marine Enrichment CulturesHydrogen-oxidizing methanogens5–20 µMHalf-maximal inhibition of methane production[9]
In Vitro Ruminal CulturesMixed ruminal methanogens12 mMDid not significantly reduce methane production, but did reduce total methanogens.[10][15]
In Vitro Ruminal CulturesMixed ruminal methanogens30 mM~70% decrease in methane production[10]
Thermophilic Anaerobic DigestorMixed culture1 µmol/ml (1 mM)Complete inhibition of methanogenesis from acetate[11]
Thermophilic Anaerobic DigestorMixed culture50 µmol/ml (50 mM)Complete inhibition of methanogenesis from CO₂ reduction[11]
Rice Paddy SoilSoil methanogens80 mg/kg soil49% reduction in total methane flux[2][16]
Bioelectrochemical SystemMixed anaerobic consortia0.5 mMEffective inhibition of methane production[17]

Experimental Protocols

Protocol 1: Determining the Effective Concentration of BES in a Pure Methanogen Culture
  • Prepare BES Stock Solution:

    • Prepare a 100 mM stock solution of BES in an anaerobic, sterile diluent (e.g., anaerobic water or culture medium).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter inside an anaerobic chamber.

  • Culture Preparation:

    • Grow the methanogen culture to the mid-exponential phase under optimal conditions.

    • Dispense the culture into sterile, anaerobic culture tubes or serum vials.

  • BES Addition:

    • Add different volumes of the BES stock solution to the culture tubes to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM).

    • Include a "no BES" control.

  • Incubation:

    • Incubate the cultures under their optimal growth conditions (temperature, gas phase).

  • Methane Measurement:

    • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), take a headspace gas sample using a gas-tight syringe.

    • Analyze the methane concentration using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Data Analysis:

    • Plot the rate of methane production against the BES concentration.

    • Determine the IC₅₀ value, which is the concentration of BES that causes 50% inhibition of methane production.

Protocol 2: Reversing BES Inhibition with Coenzyme M
  • Inhibit Cultures with BES:

    • Prepare methanogen cultures as described in Protocol 1.

    • Add BES at a concentration known to cause significant inhibition (e.g., 2-3 times the IC₅₀).

    • Incubate for a short period to establish inhibition.

  • Prepare Coenzyme M Stock Solution:

    • Prepare a sterile, anaerobic stock solution of coenzyme M (HS-CoM).

  • Coenzyme M Addition:

    • To the BES-inhibited cultures, add different concentrations of coenzyme M.

    • Include controls with only BES and no coenzyme M, and controls with neither BES nor coenzyme M.

  • Incubation and Methane Measurement:

    • Continue the incubation and measure methane production over time as described in Protocol 1.

  • Data Analysis:

    • Compare the methane production rates in the cultures with and without coenzyme M to demonstrate the reversal of inhibition.

Visualizations

BES_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Methanogen Culture add_bes Add BES to Cultures (Varying Concentrations) prep_culture->add_bes prep_bes Prepare Filter-Sterilized BES Stock prep_bes->add_bes incubate Incubate Under Optimal Conditions add_bes->incubate measure_ch4 Measure Methane Production (Gas Chromatography) incubate->measure_ch4 analyze_data Analyze Data (Determine IC50) measure_ch4->analyze_data

Caption: Experimental workflow for determining the effective concentration of BES.

Methanogenesis_Inhibition_Pathway cluster_pathway Methanogenesis Pathway cluster_inhibitor Inhibition Mechanism Methyl_CoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Substrate Methane Methane (CH4) MCR->Methane Product CoM_CoB CoM-S-S-CoB MCR->CoM_CoB BES 2-Bromoethanesulfonate (BES) BES->MCR Competitive Inhibitor

Caption: Mechanism of BES inhibition of the final step of methanogenesis.

References

Side effects of 2-bromoethanesulfonate on non-target microbial communities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-bromoethanesulfonate (B1233127) (BES) in their experiments. The information provided addresses common issues related to the side effects of BES on non-target microbial communities.

Troubleshooting Guides and FAQs

General

  • Q1: What is the primary mechanism of action for 2-bromoethanesulfonate (BES)? A1: 2-bromoethanesulfonate is a structural analog of coenzyme M (CoM), a cofactor essential for the terminal step of methanogenesis.[1][2][3] BES competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which is responsible for the reduction of methyl-CoM to methane (B114726), thereby blocking methane formation.[2][3][4]

  • Q2: I've added BES to my mixed microbial culture, but methane production is not completely inhibited. Why might this be happening? A2: Several factors could contribute to incomplete inhibition of methanogenesis:

    • Insufficient Concentration: The effective concentration of BES can vary significantly between different microbial communities and experimental conditions. Concentrations reported to cause significant inhibition range from 0.5 mmol/L to 10 mmol/L.[5] It's possible the concentration you are using is too low for your specific system.

    • Temporary Inhibition: In some complex microbial communities, such as anaerobic granules, the inhibitory effect of BES on methane production can be temporary.[6][7]

    • Degradation of BES: Some anaerobic bacteria have been shown to utilize BES, potentially reducing its effective concentration over time.[4]

    • Community Composition: The composition of the methanogenic community can influence the effectiveness of BES. For instance, some studies suggest that aceticlastic methanogens may be inhibited to a greater extent than hydrogenotrophic methanogens.[5]

  • Q3: Can BES be autoclaved with my media? A3: Caution should be exercised when autoclaving BES. One study reported that after autoclaving, BES underwent partial hydrolysis and was present as a mixture of BES and isethionate.[4] This alteration could potentially lead to unexpected experimental outcomes. It is advisable to prepare a stock solution of BES, filter-sterilize it, and add it to the autoclaved and cooled medium.

Side Effects on Non-Target Bacteria

  • Q4: I've observed a change in the abundance of certain bacterial groups in my experiment after adding BES. Is this a known side effect? A4: Yes, long-term exposure to BES is known to alter the structure of non-target bacterial communities.[1][5][8] While the overall structure of the active bacterial community may not always be significantly affected, changes in specific populations can occur.[5]

  • Q5: Why am I seeing an accumulation of acetate (B1210297) in my anaerobic digester after applying BES? A5: BES has been observed to inhibit the degradation of acetate.[9] This is often because key acetate-utilizing methanogens, such as Methanosarcina spp., are severely affected by BES.[9] This can lead to an accumulation of acetate, which would otherwise be converted to methane. In some cases, BES has been intentionally used to promote acetate accumulation from sludge fermentation.[10]

  • Q6: I've noticed a buildup of formate (B1220265) in my hydrogenotrophic culture after adding BES. What could be the cause? A6: The accumulation of formate is a documented effect of BES in hydrogenotrophic cultures.[6][7][11] When methanogenesis is inhibited, the metabolism can shift, leading to the production and accumulation of formate as an intermediate.[6][7][11] Both mixed cultures and pure cultures of hydrogenotrophic methanogens like Methanococcus maripaludis and Methanobacterium formicicum have been shown to produce formate in the presence of BES.[6][7][11]

  • Q7: Can BES affect syntrophic bacteria in my culture? A7: Yes, the activity of syntrophic bacteria can be reduced following exposure to BES.[5] Since these bacteria are often in a close metabolic relationship with methanogens (e.g., consuming hydrogen produced by the syntrophs), the inhibition of methanogenesis can indirectly impact their activity.

Specific Applications and Unexpected Results

  • Q8: I am studying reductive dechlorination and have noticed changes in the end products after adding BES. Is this expected? A8: Yes, in studies of trichloroethene (TCE) dechlorination, exposure to BES has been shown to result in different intermediates and end products, even though the overall dechlorination was not hindered.[1][8] This suggests that the dehalogenating organisms or other members of the microbial consortium were influenced by the presence of BES.[1]

  • Q9: Can BES itself be used as a substrate by any microbes? A9: Some studies have shown that BES can be utilized by certain anaerobic bacteria.[4] For instance, the sulfonate moiety of BES can serve as an electron acceptor for some sulfate-reducing bacteria.[1] This is an important consideration, as it means BES may not be an inert inhibitor in all systems.

Quantitative Data Summary

Table 1: Effect of 2-Bromoethanesulfonate (BES) on Methane Production

BES ConcentrationMethane Production ReductionMicrobial SystemReference
0.5 mmol/L89%Cow dung and anaerobic digester sludge[5]
10 mmol/L100%Cow dung and anaerobic digester sludge[5]
80 mg/kg49%Rice paddy soil[2]

Table 2: Impact of 2-Bromoethanesulfonate (BES) on Metabolite Concentrations

MetaboliteEffectBES ConcentrationMicrobial SystemReference
AcetateAccumulation up to 1.158 g/LNot specifiedAnaerobic sludge fermentation[10]
FormateAccumulation up to 11.76 mM after 24h50 mMAnaerobic granules[6][7]
FormateProduction up to 4.2 mMNot specifiedPure culture of M. maripaludis[7]
FormateProduction up to 1.8 mMNot specifiedPure culture of M. formicicum[7]

Experimental Protocols

Protocol 1: Assessing the Impact of BES on a Mixed Microbial Community from an Anaerobic Digester

This protocol is a generalized procedure based on methodologies described in the cited literature.[5][9]

  • Inoculum Preparation:

    • Collect sludge from an active anaerobic digester.

    • Optionally, seed mesocosms with a mixture of inocula, such as cow dung and anaerobic digester sludge, to ensure a diverse microbial community.[5]

  • Mesocosm Setup:

    • Establish anaerobic batch cultures in serum bottles or similar anaerobic vessels.

    • Add a defined volume of inoculum and anaerobic medium. The medium composition should be appropriate for the target microbial processes (e.g., containing volatile fatty acids for studying their degradation).

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Flush the headspace with an anaerobic gas mixture (e.g., N₂/CO₂ 80:20).

  • BES Addition:

    • Prepare a sterile, anaerobic stock solution of BES. It is recommended to filter-sterilize the BES solution rather than autoclaving it to avoid potential hydrolysis.[4]

    • Inject the BES stock solution into the experimental bottles to achieve the desired final concentrations (e.g., a range from 0.5 mM to 10 mM).

    • Include control bottles without BES.

  • Incubation:

    • Incubate the bottles under conditions that mimic the source environment (e.g., mesophilic or thermophilic temperatures) with gentle shaking.

  • Monitoring and Analysis:

    • Gas Analysis: Periodically measure the headspace gas composition (CH₄, H₂, CO₂) using gas chromatography (GC).

    • Metabolite Analysis: At defined time points, collect liquid samples anaerobically. Analyze for volatile fatty acids (VFAs) like acetate, propionate, and butyrate (B1204436) using high-performance liquid chromatography (HPLC).

    • Microbial Community Analysis: At the beginning and end of the experiment, extract total DNA and RNA from the microbial biomass.

      • Analyze community structure using 16S rRNA gene sequencing.

      • Assess the activity of specific groups by quantifying gene expression, for example, targeting the mcrA gene for methanogens.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_run Incubation & Monitoring cluster_analysis Analysis A Collect Inoculum (e.g., Anaerobic Sludge) C Setup Anaerobic Mesocosms A->C B Prepare Anaerobic Medium B->C D Add BES to Treatment Groups (Control Group: No BES) C->D E Incubate under Anaerobic Conditions D->E F Monitor Gas Production (GC) & Metabolites (HPLC) E->F G Extract DNA/RNA E->G H 16S rRNA Sequencing (Community Structure) G->H I qRT-PCR (mcrA gene) (Methanogen Activity) G->I

Caption: Workflow for assessing BES effects on microbial communities.

BES_Impact_Pathway cluster_main_pathway Normal Methanogenesis cluster_inhibition BES Intervention cluster_side_effects Observed Side Effects OrganicMatter Organic Matter Acetate Acetate OrganicMatter->Acetate H2_CO2 H₂ + CO₂ OrganicMatter->H2_CO2 Methyl_CoM Methyl-Coenzyme M Acetate->Methyl_CoM H2_CO2->Methyl_CoM Methane Methane (CH₄) Methyl_CoM->Methane MCR BES BES BES->Inhibition Inhibition->Methyl_CoM Inhibits MCR Acetate_Accumulation Acetate Accumulation Inhibition->Acetate_Accumulation Syntroph_Inhibition Syntroph Inhibition Inhibition->Syntroph_Inhibition Community_Shift Bacterial Community Shift Inhibition->Community_Shift

Caption: Impact of BES on methanogenesis and non-target bacteria.

References

Technical Support Center: Reversing 2-Bromoethanesulfonate (BES) Inhibition with Coenzyme M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of 2-bromoethanesulfonate (B1233127) (BES) inhibition with coenzyme M (CoM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 2-bromoethanesulfonate (BES) inhibition of methanogenesis?

A1: 2-bromoethanesulfonate (BES) is a structural analog of coenzyme M (CoM), a key cofactor in the terminal step of methanogenesis.[1][2][3] BES competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which is responsible for catalyzing the formation of methane (B114726) from methyl-coenzyme M.[1][4] By binding to the active site of MCR, BES blocks the access of the natural substrate, methyl-coenzyme M, thereby halting methane production.[2] The inhibition by BES has been shown to be competitive with methylcoenzyme M.[4]

Q2: How does coenzyme M (CoM) reverse BES inhibition?

A2: Coenzyme M (HS-CoM) can reverse the inhibitory effects of BES.[4][5] The reversal is based on the principle of competitive inhibition. By increasing the concentration of CoM in the experimental system, it can outcompete BES for binding to the active site of methyl-coenzyme M reductase (MCR).[5] This allows the enzyme to resume its normal function of methane production. It is important to note that in cell-free extracts, the reversal of BES inhibition of methylreductase activity is achieved by methyl-coenzyme M, not by coenzyme M itself.[4][6][7]

Q3: Are all methanogens equally sensitive to BES inhibition?

A3: No, the sensitivity to BES can vary among different types of methanogens. Studies have shown that aceticlastic methanogens may be inhibited to a greater extent than hydrogenotrophic methanogens.[8] The IC50 value (the concentration of an inhibitor where the response is reduced by half) for BES can also differ between species. For instance, methyl-CoM reductase from Methanobrevibacter ruminantium has an apparent IC50 of 0.4 ± 0.04 μM, while the enzyme from Methanothermobacter thermoautotrophicus has a reported IC50 of 4 μM.[1]

Q4: Can BES affect other microorganisms besides methanogens?

A4: Yes, while BES is a potent inhibitor of methanogens, it can also impact other microbial communities. Long-term exposure to BES has been shown to alter the bacterial community structure in anaerobic enrichment cultures.[9] It can also affect syntrophic bacteria that are metabolically linked to methanogens.[8] Additionally, BES has been found to be a specific inhibitor of propylene-dependent growth and epoxypropane metabolism in Xanthobacter autotrophicus Py2, which also utilizes a CoM-dependent pathway.[2]

Troubleshooting Guides

Issue 1: Incomplete or no reversal of BES inhibition with CoM.

Possible Cause Troubleshooting Step
Insufficient CoM concentration The molar ratio of CoM to BES is critical for effective reversal.[5] Increase the concentration of CoM. Ratios of HS-CoM to BES ranging from 20:1 to 40:1 have been shown to provide significant protection against BES inhibition.[5]
Degradation of CoM Ensure the CoM solution is freshly prepared and has been stored under appropriate anaerobic conditions to prevent oxidation.
Incorrect form of CoM used In cell-free extract experiments, methyl-coenzyme M (CH3-S-CoM), not coenzyme M (HS-CoM), is required to reverse the inhibition of methylreductase activity.[4][6][7]
Development of BES-resistant mutants While true protection is the likely mechanism of reversal, the possibility of resistant mutants emerging exists.[5] To test for this, wash the culture to remove both BES and CoM and then re-challenge with BES alone. If the culture remains sensitive to BES, the initial reversal was due to protection.[5]
pH of the medium Verify and adjust the pH of the experimental medium to the optimal range for the specific methanogen species being studied. Extreme pH values can affect enzyme activity and cellular transport.

Issue 2: Variability in the extent of BES inhibition.

Possible Cause Troubleshooting Step
Differences in microbial community composition The composition of the microbial community can significantly influence the overall sensitivity to BES.[8] Characterize the microbial community using techniques like 16S rRNA gene sequencing to understand the population dynamics.
Inaccurate BES concentration Verify the concentration of the BES stock solution. Ensure accurate and consistent addition to all experimental replicates.
Presence of competing substrates The presence of other substrates in the medium might affect the metabolic state of the methanogens and their susceptibility to inhibition. Use a defined medium where possible to minimize variability.
Autoclaving of BES solution Autoclaving BES can lead to its partial hydrolysis into a mixture of sulfonates, which may have different inhibitory properties or can be utilized by other bacteria.[10] Consider filter-sterilizing the BES solution instead of autoclaving.

Issue 3: Unexpected changes in metabolic products after BES addition.

Possible Cause Troubleshooting Step
Shift in metabolic pathways Inhibition of methanogenesis can redirect the flow of carbon and electrons to other metabolic pathways, such as homoacetogenesis, leading to the accumulation of products like acetate (B1210297) and formate.[11] Analyze for a broader range of potential metabolic byproducts.
Activity of non-methanogenic organisms With methanogens inhibited, other microorganisms in a mixed culture may become more active, leading to the production of different compounds.[10] Monitor changes in the overall microbial community structure.
BES as a substrate Some anaerobic bacteria have been shown to be capable of utilizing BES.[10] This could lead to unexpected metabolic end products.

Quantitative Data Summary

Table 1: Concentrations of BES for Inhibition of Methanogenesis

Organism/SystemBES ConcentrationExtent of InhibitionReference
Mesocosms with cow dung and anaerobic digester sludge0.5 mmol/L89% reduction in methane production[8]
Mesocosms with cow dung and anaerobic digester sludge10 mmol/L100% reduction in methane production[8]
Methanobrevibacter ruminantium (in vitro)0.4 ± 0.04 μM (IC50)50% inhibition[1]
Methanothermobacter thermoautotrophicus (in vitro)4 μM (IC50)50% inhibition[1]
Hydrogen-oxidizing marine methanogen enrichments5–20 μMHalf maximal inhibition[5]
Thermophilic anaerobic digestor sludge1 μmol/mL-[12]

Table 2: Reversal of BES Inhibition with Coenzyme M

Organism/SystemBES ConcentrationCoM:BES Molar Ratio for ReversalOutcomeReference
Hydrogen-oxidizing marine methanogen enrichments40 μM20:1 to 40:1Half maximal protection[5]
Methanosarcina sp. (resting cells)Not specifiedNot specifiedReversal of inhibition[4][7]
Methanosarcina sp. (cell extracts)Not specifiedNot applicable (reversal by methyl-CoM)Reversal of inhibition[4][6][7]

Experimental Protocols

Protocol 1: Assay for Reversing BES Inhibition of Methanogenesis in Whole Cells

  • Culture Preparation: Grow the methanogenic culture under optimal anaerobic conditions to the desired cell density.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation under anaerobic conditions. Wash the cell pellet with an appropriate anaerobic buffer and resuspend in fresh, anaerobic medium to a known cell density.

  • Experimental Setup:

    • Prepare anaerobic serum vials containing the cell suspension.

    • Add the methanogenic substrate (e.g., H2/CO2, methanol, acetate) to initiate methane production.

    • To the experimental vials, add BES to the desired final concentration.

    • To the reversal vials, add BES and CoM at the desired molar ratio. Include a control with only cells and substrate, and a control with only BES.

  • Incubation: Incubate all vials at the optimal temperature for the methanogen species.

  • Methane Measurement: At regular time intervals, collect headspace gas samples using a gas-tight syringe and analyze the methane concentration using a gas chromatograph (GC).[13]

  • Data Analysis: Plot methane production over time for all conditions. Calculate the rates of methanogenesis and the percentage of inhibition and reversal.

Visualizations

BES_Inhibition_Pathway cluster_methanogenesis Methanogenesis Pathway cluster_inhibition Inhibition Pathway cluster_reversal Reversal Mechanism Methyl_CoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Substrate Methane Methane (CH4) MCR->Methane Product CoM_CoB CoM-S-S-CoB MCR->CoM_CoB BES 2-Bromoethanesulfonate (BES) BES->MCR Competitive Inhibitor CoM Coenzyme M (HS-CoM) CoM->MCR Competes with BES for binding

Caption: Mechanism of BES inhibition and CoM reversal.

Experimental_Workflow cluster_conditions Experimental Conditions start Start: Anaerobic Culture of Methanogens harvest Harvest and Wash Cells start->harvest resuspend Resuspend Cells in Anaerobic Medium harvest->resuspend setup Prepare Serum Vials resuspend->setup control Control (Cells + Substrate) setup->control inhibition Inhibition (Cells + Substrate + BES) setup->inhibition reversal Reversal (Cells + Substrate + BES + CoM) setup->reversal incubate Incubate at Optimal Temperature control->incubate inhibition->incubate reversal->incubate measure Measure Methane Production (GC) incubate->measure analyze Analyze Data and Compare Rates measure->analyze end End analyze->end

References

Technical Support Center: Impact of Bio-Electrochemical Systems (BES) on Anaerobic Microbial Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bio-Electrochemical Systems (BES) and their impact on anaerobic microbial diversity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during BES experiments in a question-and-answer format.

Reactor & Performance Issues

Q1: My BES reactor shows a sudden drop in current/voltage production. What are the possible causes and how can I troubleshoot this?

A1: A sudden drop in performance can be attributed to several factors. Here's a systematic troubleshooting approach:

  • Check for short circuits: Ensure there is no direct contact between the anode and cathode.

  • Inspect for leaks: Verify the reactor is properly sealed to maintain anaerobic conditions at the anode. Oxygen intrusion can inhibit obligate anaerobes and reduce performance.[1][2]

  • pH imbalance: A significant drop in pH in the anode chamber can harm the anodic biofilm.[2] Measure the pH of the anolyte. If it is too low, consider using a buffer solution.[2]

  • Substrate depletion: Ensure a consistent and adequate supply of the organic substrate.

  • Electrode fouling: Biofilm can sometimes grow excessively, leading to mass transport limitations.[3] Visually inspect the electrodes and consider gentle cleaning if necessary.

  • High internal resistance: This can be caused by low electrolyte conductivity.[2] Consider increasing the ionic strength of your medium if it is too low.

Q2: The startup of my BES reactor is very slow, and the biofilm formation is poor. How can I accelerate this process?

A2: A slow startup is a common issue. Consider the following to enhance biofilm formation:

  • Inoculum Source: The source of your inoculum significantly impacts startup time and performance. Inocula from established, high-performing BES reactors are often more effective than those from sources like anaerobic digester sludge or wastewater.

  • Applied Potential: Applying a positive anode potential (e.g., +0.1 V to +0.2 V vs. Ag/AgCl) can enrich for electroactive bacteria and accelerate biofilm development.[4][5]

  • Substrate Choice: Starting with a simple, readily biodegradable substrate like acetate (B1210297) can promote the growth of electrogenic bacteria such as Geobacter.[1][6]

  • Stirring: Gentle stirring can improve mass transfer of substrates to the electrode surface, which is particularly important for complex substrates.[1]

Q3: I am observing significant methane (B114726) production in my Microbial Electrolysis Cell (MEC), which is reducing my hydrogen production efficiency. How can I mitigate this?

A3: Methane production in an MEC is a common challenge due to the presence of methanogens. Here are some strategies to control it:

  • Applied Voltage: Operating at a sufficiently high applied voltage can outcompete methanogens for available electrons. However, excessively high voltages can also inhibit the overall microbial activity.[7]

  • pH Control: Maintaining a neutral to slightly acidic pH in the anode chamber can inhibit the activity of some methanogens.

  • Cathode Catalyst: Using a cathode catalyst that is more selective for the hydrogen evolution reaction can reduce methane formation.

  • Inhibitors: While not always ideal, specific inhibitors for methanogenesis can be used, though their impact on the overall microbial community should be carefully considered.

Microbial Diversity & Analysis

Q4: How does the applied anode potential affect the diversity of the anaerobic microbial community in my BES?

A4: The anode potential is a critical factor that influences the structure and function of the microbial community.[8][9]

  • Selective Pressure: Different anode potentials create different thermodynamic conditions, which can favor the growth of specific microbial species with compatible electron transfer mechanisms.[10]

  • Community Composition: Studies have shown that varying the anode potential can lead to shifts in the dominant microbial populations.[4][8] For instance, some potentials may enrich for known exoelectrogens like Geobacter, while others may support a more diverse community.

  • Biomass and Activity: Both microbial biomass and activity can be significantly influenced by the anode potential, with excessively high potentials sometimes leading to lower biomass and activity.[8][9]

Q5: What is the impact of different electrode materials on the anaerobic microbial population?

A5: The choice of electrode material plays a crucial role in biofilm development and, consequently, the microbial community structure.[11][12]

  • Biocompatibility: The material should be non-toxic to microorganisms. Carbon-based materials like graphite (B72142) felt, carbon cloth, and granular activated carbon are widely used due to their excellent biocompatibility.[13][14]

  • Surface Properties: The surface texture, porosity, and hydrophilicity of the electrode material affect bacterial attachment and biofilm formation.[11][12] Materials with a larger surface area generally support higher microbial biomass.

  • Conductivity: High electrical conductivity of the electrode material is essential for efficient electron transfer from the biofilm to the external circuit.[14]

Q6: I am planning to analyze the microbial community in my BES. What are the key steps for 16S rRNA gene sequencing?

A6: 16S rRNA gene sequencing is a standard method to characterize the microbial community. The general workflow is as follows:

  • Sample Collection: Carefully collect biofilm samples from the anode and/or planktonic cells from the anolyte.

  • DNA Extraction: Use a suitable DNA extraction kit, ensuring efficient lysis of microbial cells to obtain high-quality DNA.

  • PCR Amplification: Amplify a specific variable region (e.g., V1-V3 or V4) of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare the amplified DNA for sequencing by adding adapters and barcodes.

  • Sequencing: Perform high-throughput sequencing (e.g., Illumina MiSeq).

  • Data Analysis: Process the raw sequencing data to identify microbial taxa and determine their relative abundances. This involves quality filtering, chimera removal, and taxonomic assignment.

Data Presentation: Quantitative Impact of BES Parameters on Microbial Diversity

The following tables summarize quantitative data from various studies on how different BES parameters influence anaerobic microbial populations.

Table 1: Effect of Applied Anode Potential on Microbial Community Composition

Anode Potential (vs. SHE)Dominant Phyla/GeneraKey FindingsReference
+300 mVProteobacteria, FirmicutesHigher microbial biomass and activity compared to +800 mV.[8]
+550 mVProteobacteria, FirmicutesIntermediate biomass and activity.[8]
+800 mVProteobacteria, FirmicutesLower biomass and activity, but microbes showed adaptation to high potential.[8]
-0.25 V to +0.21 VGeobacter-like speciesIncreasing current production with increasing potential.[15]
+0.51 V and +0.81 VGeobacter-like speciesDecreased current production at higher potentials.[15]
+0.1 V (vs. Ag/AgCl)Shift towards a more stable communityShowed the highest voltage production in both synthetic and domestic wastewater.[4][5]
-0.1 V (vs. Ag/AgCl)Varied with wastewater typeHighest power density for domestic wastewater.[5]

Table 2: Influence of Substrate on Anodic Microbial Communities

SubstrateDominant Phyla/GeneraKey FindingsReference
LactateGeobacter, AnaeromusaRapid performance recovery when switched to acetate.[6]
AcetateGeobacter-like speciesLonger time needed to adapt to lactate.[6]
GlucoseClostridium, BacillusHigher microbial diversity compared to simpler substrates.[1][6]
StarchMore specialized communitiesHydrolysis of complex substrates is the rate-limiting step.[1]

Experimental Protocols

Protocol 1: 16S rRNA Gene Sequencing of BES Anode Biofilm

Objective: To characterize the microbial community composition of a biofilm on a BES anode.

Materials:

  • Sterile scalpel or spatula

  • DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)

  • PCR thermocycler

  • Universal 16S rRNA gene primers (e.g., 27F and 519R)[16]

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis system

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Methodology:

  • Biofilm Sampling: Aseptically remove the anode from the BES reactor. Scrape a small portion of the biofilm using a sterile scalpel.

  • DNA Extraction: Follow the manufacturer's protocol for the chosen DNA extraction kit to isolate total genomic DNA from the biofilm sample.

  • PCR Amplification:

    • Set up a PCR reaction with the extracted DNA as the template, universal 16S rRNA primers, Taq polymerase, and dNTPs.

    • Use the following PCR conditions: initial denaturation at 94°C for 3 minutes; 28-30 cycles of 94°C for 30 seconds, 53°C for 40 seconds, and 72°C for 1 minute; and a final extension at 72°C for 5 minutes.[16]

  • Amplicon Verification: Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification of the target gene.

  • DNA Purification: Purify the remaining PCR product using a DNA purification kit to remove primers, dNTPs, and polymerase.

  • Library Preparation and Sequencing: Prepare the purified amplicons for sequencing according to the specific requirements of the sequencing platform. This typically involves ligating sequencing adapters and barcodes.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to each OTU/ASV by comparing their sequences to a reference database (e.g., Greengenes, SILVA).

    • Calculate diversity indices (e.g., Shannon, Simpson, Chao1) and analyze the relative abundance of different microbial taxa.

Protocol 2: Electrochemical Characterization of BES Anode Biofilm

Objective: To assess the electrochemical activity of the anode biofilm.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode setup (anode as working electrode, counter electrode, reference electrode)

  • Electrochemical cell compatible with the BES anode

Methodology:

  • Cyclic Voltammetry (CV):

    • Place the anode biofilm in the electrochemical cell with the appropriate electrolyte.

    • Scan the potential within a defined range (e.g., -0.6 V to +0.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 1 mV/s).

    • The resulting voltammogram provides information about the redox processes occurring at the biofilm-electrode interface.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC potential perturbation over a range of frequencies (e.g., 100 kHz to 1 mHz) at a fixed DC potential.

    • The impedance data can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance and capacitance, which provide insights into the electron transfer mechanisms.[17][18]

  • Chronoamperometry:

    • Apply a constant potential to the anode and monitor the current response over time.

    • This technique is useful for assessing the current generation capacity and stability of the biofilm under specific conditions.

Visualizations

Experimental_Workflow cluster_setup BES Reactor Setup cluster_operation Operational Phase cluster_analysis Analysis cluster_data Data Interpretation Inoculum Inoculum (e.g., Anaerobic Sludge) Reactor BES Reactor (Anode, Cathode, Membrane) Inoculum->Reactor Substrate Substrate (e.g., Acetate) Substrate->Reactor Acclimation Acclimation (Biofilm Formation) Reactor->Acclimation Operation Stable Operation (Applied Potential) Acclimation->Operation Performance Performance Monitoring (Current, Voltage) Operation->Performance Microbial Microbial Community Analysis (16S rRNA Sequencing) Operation->Microbial Electrochemical Electrochemical Analysis (CV, EIS) Operation->Electrochemical Interpretation Correlate Performance, Microbial Diversity, and Electrochemical Properties Performance->Interpretation Microbial->Interpretation Electrochemical->Interpretation Troubleshooting_Workflow Start Low BES Performance Check_Short Check for Short Circuit Start->Check_Short Check_Leak Check for Reactor Leaks Start->Check_Leak Measure_pH Measure Anolyte pH Start->Measure_pH Check_Substrate Check Substrate Feed Start->Check_Substrate Inspect_Electrodes Inspect Electrode Fouling Start->Inspect_Electrodes Measure_Resistance Measure Internal Resistance Start->Measure_Resistance Solution_Short Isolate Electrodes Check_Short->Solution_Short Solution_Leak Reseal Reactor Check_Leak->Solution_Leak Solution_pH Add Buffer Measure_pH->Solution_pH Solution_Substrate Adjust Feed Rate Check_Substrate->Solution_Substrate Solution_Fouling Gently Clean Electrodes Inspect_Electrodes->Solution_Fouling Solution_Resistance Increase Electrolyte Conductivity Measure_Resistance->Solution_Resistance

References

Technical Support Center: Partial Hydrolysis of 2-Bromoethanesulfonate and its Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-bromoethanesulfonate (B1233127) (BES), with a particular focus on the challenges presented by its partial hydrolysis.

The stability of experimental reagents is paramount for reproducible and reliable results. 2-Bromoethanesulfonate, a widely used inhibitor of methanogenesis and a valuable tool in various biological studies, is susceptible to partial hydrolysis, particularly under common laboratory conditions such as heat sterilization. This hydrolysis yields isethionate, a compound that is not inert and can be metabolized by various organisms, potentially leading to confounding experimental outcomes.

This guide will equip you with the knowledge to anticipate, mitigate, and troubleshoot issues arising from the partial hydrolysis of 2-bromoethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-bromoethanesulfonate (BES) degradation in experimental settings?

A1: The primary cause of 2-bromoethanesulfonate degradation is hydrolysis, which is significantly accelerated by heat. A common laboratory practice, autoclaving, has been shown to cause partial hydrolysis of BES, resulting in the formation of isethionate.[1][2][3] In one study, a single cycle of autoclaving (121°C for 20 minutes) resulted in the hydrolysis of approximately 16% of the BES to isethionate.[3]

Q2: What is the hydrolysis product of 2-bromoethanesulfonate, and is it inert?

A2: The hydrolysis of 2-bromoethanesulfonate (Br-CH₂CH₂SO₃⁻) results in the formation of isethionate (HO-CH₂CH₂SO₃⁻), where the bromine atom is replaced by a hydroxyl group.[1][2][3] Isethionate is not an inert byproduct. It can be utilized as a carbon or sulfur source by various microorganisms, including certain anaerobic bacteria.[1][2]

Q3: How can the presence of isethionate affect my experimental results?

A3: The presence of isethionate can significantly impact experimental outcomes in several ways:

  • Altered Microbial Metabolism: In studies involving microbial consortia, such as anaerobic digestion, the presence of isethionate can stimulate the growth and activity of bacteria capable of its metabolism. This can lead to unexpected shifts in the microbial community structure and metabolic pathways.[1][2] For instance, in one study, the presence of isethionate led to faster degradation of long-chain fatty acids in an anaerobic enrichment culture where methanogenesis was inhibited.[1]

  • Confounding Results in Inhibition Studies: When using BES as a specific inhibitor of methanogenesis, the presence of a metabolizable byproduct like isethionate can lead to misinterpretation of the results. The observed effects may be a combination of the inhibitory action of BES and the metabolic stimulation by isethionate.

  • Impact on Cell Viability and Signaling: While the effects of isethionate on mammalian cells are less studied, it is crucial to consider that any unintended component in a cell culture medium could potentially influence cell viability, proliferation, or signaling pathways.

Q4: How can I minimize the hydrolysis of my 2-bromoethanesulfonate solution?

A4: To minimize hydrolysis, it is recommended to:

  • Avoid Autoclaving: Whenever possible, sterilize BES solutions by filtration through a 0.22 µm filter instead of autoclaving.

  • Prepare Fresh Solutions: Prepare BES solutions fresh for each experiment to minimize the duration of storage in aqueous environments.

  • Control pH and Temperature: While specific kinetic data is limited, the hydrolysis of sulfonate esters is generally influenced by pH and temperature. Storing stock solutions at a neutral or slightly acidic pH and at low temperatures (2-8°C) may help to slow down the rate of hydrolysis.

Q5: How can I check for the presence of isethionate in my 2-bromoethanesulfonate solution?

A5: Ion chromatography is a reliable method for the simultaneous quantification of 2-bromoethanesulfonate and isethionate.[3] This technique allows for the separation and detection of both compounds, enabling you to assess the purity of your BES solution and quantify the extent of hydrolysis.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent or unexpected results in methanogenesis inhibition experiments. Partial hydrolysis of BES leading to the presence of metabolizable isethionate.1. Analyze your BES stock solution for the presence of isethionate using ion chromatography. 2. Prepare fresh BES solutions and sterilize by filtration. 3. Include a control group treated with isethionate alone to assess its specific effects.
Unexpected microbial growth or metabolic activity in cultures treated with BES. The microbial community may be utilizing isethionate as a carbon or sulfur source.1. Characterize the microbial community to identify organisms capable of sulfonate metabolism. 2. Use a filter-sterilized BES solution. 3. Consider using an alternative methanogenesis inhibitor if isethionate metabolism is a significant confounding factor.
Variability between different batches of BES solutions. Differences in the extent of hydrolysis due to variations in preparation or storage conditions.1. Standardize your BES solution preparation protocol, including sterilization method and storage conditions. 2. Quantify the concentration of both BES and isethionate in each new batch of solution.
Reduced potency of BES over time. Gradual hydrolysis of BES during storage.1. Prepare smaller batches of BES solution more frequently. 2. Store stock solutions at low temperatures and protected from light. 3. Periodically check the purity of your stock solution.

Quantitative Data Summary

Table 1: Hydrolysis of 2-Bromoethanesulfonate (BES) during Autoclaving

Condition Analyte Concentration Change Reference
Single Autoclave Cycle (121°C, 20 min)2-Bromoethanesulfonate~16% decrease[3]
Single Autoclave Cycle (121°C, 20 min)Isethionate~16% formation[3]

Note: This data is from a specific study and the extent of hydrolysis may vary depending on the initial concentration of BES, the composition of the solution, and the precise autoclaving parameters.

Experimental Protocols

Protocol 1: Preparation and Sterilization of 2-Bromoethanesulfonate (BES) Solution

Objective: To prepare a sterile BES solution with minimal hydrolysis.

Materials:

  • 2-Bromoethanesulfonic acid sodium salt (high purity)

  • Nuclease-free water or appropriate experimental buffer

  • Sterile 0.22 µm syringe filter

  • Sterile storage container

Procedure:

  • Accurately weigh the required amount of this compound sodium salt in a sterile container.

  • Add the desired volume of nuclease-free water or experimental buffer to achieve the target concentration.

  • Gently swirl the container until the BES is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile storage container.

  • Store the filter-sterilized solution at 2-8°C and protect from light.

  • For optimal results, prepare the solution fresh before each experiment.

Protocol 2: Quantification of 2-Bromoethanesulfonate and Isethionate by Ion Chromatography

Objective: To determine the concentration of BES and its hydrolysis product, isethionate, in an aqueous solution.

Instrumentation:

  • Ion chromatograph (IC) system equipped with a conductivity detector.

  • Anion-exchange column suitable for the separation of small organic anions (e.g., Dionex IonPac AS11-HC).[3]

Reagents:

  • High-purity water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH) for eluent preparation

  • This compound sodium salt standard

  • Sodium isethionate standard

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of both this compound sodium salt and sodium isethionate in high-purity water or the experimental buffer.

  • Sample Preparation: Dilute the experimental sample containing BES to fall within the calibration range.

  • Chromatographic Conditions (Example): [3]

    • Column: Dionex IonPac AS11-HC (4 x 250 mm)

    • Eluent: 10 mM Sodium Hydroxide

    • Flow Rate: 1.4 mL/min

    • Temperature: 20°C

    • Detection: Suppressed conductivity

  • Analysis: Inject the standards and samples onto the IC system.

  • Data Analysis: Identify and quantify the peaks corresponding to 2-bromoethanesulfonate and isethionate by comparing their retention times and peak areas to the calibration standards.

Visualizations

Hydrolysis_of_BES BES 2-Bromoethanesulfonate (Br-CH₂CH₂SO₃⁻) Isethionate Isethionate (HO-CH₂CH₂SO₃⁻) BES->Isethionate Hydrolysis (e.g., Autoclaving) Br_ion Br⁻ H2O H₂O

Caption: Hydrolysis of 2-bromoethanesulfonate to isethionate.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prep Prepare BES Solution Sterilize Sterilize Solution Prep->Sterilize Store Store Solution Sterilize->Store Experiment Conduct Experiment with BES Store->Experiment Analyze_Purity Analyze BES Purity (Ion Chromatography) Store->Analyze_Purity Quality Control Analyze_Results Analyze Experimental Results Experiment->Analyze_Results Analyze_Purity->Analyze_Results Inform Interpretation Troubleshoot Inconsistent Results? Analyze_Results->Troubleshoot Check_Hydrolysis Check for Hydrolysis Troubleshoot->Check_Hydrolysis Modify_Protocol Modify Protocol Check_Hydrolysis->Modify_Protocol Modify_Protocol->Prep Re-prepare

Caption: Recommended workflow for using 2-bromoethanesulfonate.

Signaling_Pathway_Considerations BES 2-Bromoethanesulfonate (Intended Inhibitor) Target_Pathway Target Signaling Pathway BES->Target_Pathway Inhibition Observed_Effect Observed Cellular Effect Target_Pathway->Observed_Effect Isethionate Isethionate (Hydrolysis Product) Off_Target_Pathway Off-Target Effects / Metabolic Pathways Isethionate->Off_Target_Pathway Potential Activation/ Metabolism Off_Target_Pathway->Observed_Effect Confounding Effect

Caption: Potential confounding effects of isethionate on signaling pathway studies.

References

Validation & Comparative

A Comparative Guide to Methanogenesis Inhibition: 2-Bromoethanesulfonate vs. 2-Chloroethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-bromoethanesulfonate (B1233127) (BES) and 2-chloroethanesulfonate (CES) as inhibitors of methanogenesis. Below, you will find a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflows.

Introduction

2-Bromoethanesulfonate (BES) and 2-chloroethanesulfonate (CES) are structural analogs of coenzyme M (2-mercaptoethanesulfonate), a key cofactor in the terminal step of methanogenesis.[1][2] Due to this structural similarity, both compounds are recognized as potent inhibitors of methane (B114726) production by methanogenic archaea.[1] They are widely used in research to study methanogen physiology, control methanogenesis in various anaerobic environments, and investigate alternative metabolic pathways.[1][2] This guide aims to provide a comparative overview of their efficacy and application.

Mechanism of Action: Competitive Inhibition of Methyl-Coenzyme M Reductase

Both BES and CES exert their inhibitory effect by targeting the active site of methyl-coenzyme M reductase (MCR), the enzyme responsible for catalyzing the final step of methanogenesis.[2][3] MCR facilitates the reductive release of methane from methyl-coenzyme M. As structural analogs of coenzyme M, BES and CES competitively bind to the active site of MCR, thereby blocking the binding of the natural substrate and halting methane formation.[2]

Caption: Competitive inhibition of Methyl-Coenzyme M Reductase (MCR) by BES or CES.

Performance Data: A Comparative Analysis

Direct comparative studies providing a wide range of quantitative data, such as IC50 or Ki values for both BES and CES under identical conditions, are limited in the currently available literature. However, existing research indicates that both compounds are potent inhibitors of methanogenesis.

One study directly compared the effects of 2-bromoethanesulfonic acid (BESA) and 2-chloroethanesulfonic acid (CESA) on acetate (B1210297) utilization in a continuous-flow methanogenic fixed-film column.[4] The results showed comparable levels of inhibition, suggesting similar potency in that specific biological system.[4]

InhibitorConcentrationSystemTarget Process% InhibitionReference
2-Bromoethanesulfonate (BES) 0.4 ± 0.04 µM (IC50)Purified MCR from Methanobrevibacter ruminantiumMethane Production50%
1 µmol/mlThermophilic Anaerobic Digestor SludgeMethanogenesis from ¹⁴CH₃COO⁻100%[5]
50 µmol/mlThermophilic Anaerobic Digestor SludgeMethanogenesis from ¹⁴CO₂100%[5]
80 mg/kgRice Paddy SoilMethane Emission49%[3]
6 x 10⁻⁴ MContinuous-Flow Methanogenic Fixed-Film ColumnAcetate Utilization41%[4]
2-Chloroethanesulfonate (CES) 5.4 x 10⁻⁴ MContinuous-Flow Methanogenic Fixed-Film ColumnAcetate Utilization37%[4]

Experimental Protocols

The following is a generalized protocol for an in vitro methanogenesis inhibition assay using pure cultures or environmental samples. This protocol is a composite of methodologies described in the literature and should be adapted based on the specific research question and experimental setup.[1][6][7]

Objective: To determine the inhibitory effect of 2-bromoethanesulfonate or 2-chloroethanesulfonate on methane production.

Materials:

  • Anaerobic culture of methanogens (pure culture or environmental sample, e.g., rumen fluid, anaerobic sludge)

  • Anaerobic growth medium appropriate for the methanogen culture

  • Stock solutions of 2-bromoethanesulfonate and 2-chloroethanesulfonate (sterile, anaerobic)

  • Serum bottles (e.g., 120 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or gassing station with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD) for methane analysis

  • Syringes and needles for gas and liquid handling

  • Incubator

Procedure:

  • Preparation of Media and Inhibitors: Prepare and sterilize the anaerobic growth medium. Prepare sterile, anaerobic stock solutions of BES and CES at a known concentration.

  • Experimental Setup:

    • Inside an anaerobic chamber or under a stream of oxygen-free gas, dispense the appropriate volume of anaerobic medium into serum bottles.

    • Add the desired substrate for methanogenesis (e.g., H₂/CO₂, formate, acetate, methanol) to the medium.

    • Add the desired concentrations of BES or CES from the stock solutions to the respective experimental bottles. Include a control group with no inhibitor.

    • Inoculate the bottles with the methanogenic culture. The inoculum volume will depend on the cell density and the desired starting cell concentration.

    • Seal the bottles with butyl rubber stoppers and aluminum crimp seals.

    • Pressurize the headspace of the bottles with the appropriate gas mixture if required for the culture.

  • Incubation: Incubate the bottles at the optimal temperature for the methanogenic culture.

  • Methane Measurement:

    • At regular time intervals (e.g., 0, 12, 24, 48 hours), remove a sample of the headspace gas from each bottle using a gas-tight syringe.

    • Inject the gas sample into the GC to quantify the methane concentration.

  • Data Analysis:

    • Calculate the rate of methane production in the control and inhibitor-treated bottles.

    • Determine the percentage of inhibition for each concentration of BES and CES relative to the control.

    • If a dose-response experiment is performed, calculate the IC50 value for each inhibitor.

Experimental Workflow for Methanogenesis Inhibition Assay A Preparation of Anaerobic Media, Substrates, and Inhibitors B Dispense Media and Add Inhibitors to Serum Bottles (Anaerobic) A->B C Inoculate with Methanogenic Culture B->C D Seal and Pressurize Bottles C->D E Incubate at Optimal Temperature D->E F Headspace Gas Sampling at Time Intervals E->F G Methane Quantification (Gas Chromatography) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: A generalized workflow for in vitro methanogenesis inhibition assays.

Conclusion

Both 2-bromoethanesulfonate and 2-chloroethanesulfonate are effective inhibitors of methanogenesis, acting through the competitive inhibition of the methyl-coenzyme M reductase enzyme. The available data suggests they have comparable potency, although more extensive comparative studies are needed to fully elucidate subtle differences in their efficacy across various methanogenic species and environmental conditions. The choice between BES and CES may therefore depend on factors such as commercial availability, cost, and the specific experimental context. The provided experimental protocol offers a foundation for researchers to conduct their own comparative studies and further investigate the inhibitory properties of these compounds.

References

A Comparative Analysis of 2-Bromoethanesulfonate and Lumazine Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, enzyme inhibitors are pivotal tools for elucidating metabolic pathways and serving as potential therapeutic agents. This guide provides a detailed comparative study of two distinct classes of inhibitors: 2-bromoethanesulfonate (B1233127) (BES), a potent inhibitor of methanogenesis and bacterial alkene metabolism, and inhibitors of lumazine (B192210) synthase, a key enzyme in the riboflavin (B1680620) biosynthesis pathway. This objective comparison, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in drug development.

2-Bromoethanesulfonate (BES) as an Inhibitor

2-Bromoethanesulfonate is a structural analog of Coenzyme M (CoM, 2-mercaptoethanesulfonic acid), a cofactor essential for specific metabolic pathways in certain microorganisms.[1][2] Due to this structural similarity, BES acts as a competitive inhibitor, targeting enzymes that utilize CoM.[3]

Mechanism of Action and Target Enzymes

BES primarily inhibits two key enzymatic processes:

  • Methanogenesis: In methanogenic archaea, BES targets methyl-coenzyme M reductase (MCR) , the terminal enzyme in the methane (B114726) production pathway.[1][4] It competitively inhibits the binding of CoM, thereby blocking the reduction of methyl-CoM to methane.[3][4] This makes BES an invaluable tool for studying and controlling methane emissions in various environments, from rice paddies to ruminant digestion.[2][5]

  • Bacterial Alkenoate Metabolism: In certain bacteria, such as Xanthobacter autotrophicus, CoM is required for the metabolism of short-chain alkenes. BES has been shown to be a specific inhibitor of this process by irreversibly inactivating the CO2-fixing enzyme 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC) .[1]

Inhibitory Potency

The inhibitory concentration of BES varies depending on the target organism and enzyme. For instance, the IC50 value for the inhibition of partially purified methyl-CoM reductase from Methanobrevibacter ruminantium has been reported to be 0.4 ± 0.04 μM.[4] However, for inhibiting the growth of methanogens or alkene-metabolizing bacteria, higher concentrations in the millimolar (mM) range are often required.[1][6] Complete inhibition of methanogenesis from acetate (B1210297) in thermophilic anaerobic digesters has been observed at concentrations of 50 μmol/ml.[6][7]

Workflow for BES Inhibition of Methanogenesis

G cluster_pathway Methanogenesis Pathway cluster_inhibition Inhibition Mechanism Methyl_CoM Methyl-Coenzyme M MCR Methyl-CoM Reductase (MCR) Methyl_CoM->MCR Binds to active site Methane Methane MCR->Methane Catalyzes reduction Inactive_MCR Inactive MCR Complex MCR->Inactive_MCR BES 2-Bromoethanesulfonate (BES) (CoM Analog) BES->MCR Competitively binds

Caption: Inhibition of Methyl-CoM Reductase by 2-Bromoethanesulfonate.

Lumazine Synthase Inhibitors

Lumazine synthase (LS) is the penultimate enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[8][9] This pathway is essential for many microorganisms, including pathogenic bacteria and fungi, but is absent in humans, making its enzymes attractive targets for the development of novel anti-infective agents.[10][11] Inhibitors targeting LS are typically designed as substrate analogs.

Mechanism of Action and Target Enzyme

Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin.[9][12] Inhibitors of LS are generally competitive, binding to the active site and preventing the natural substrates from binding.[8] Numerous pyrimidine (B1678525) and purine (B94841) derivatives have been synthesized and evaluated as potent LS inhibitors.[8][12]

Inhibitory Potency

The potency of lumazine synthase inhibitors is typically expressed by the inhibition constant (Ki). These values vary significantly based on the specific inhibitor compound and the source of the enzyme. For example:

  • A tetraazaperylenehexaone derivative showed competitive inhibition of Schizosaccharomyces pombe lumazine synthase with a Ki of 22 ± 4 μM in phosphate (B84403) buffer.[11]

  • 5-nitro-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione is an inhibitor of Bacillus subtilis lumazine synthase (Ki 26 μM ), S. pombe lumazine synthase (Ki 2.0 μM ), and Mycobacterium tuberculosis lumazine synthase (Ki 11 μM ).[13]

  • Its amino precursor, 5-amino-6-(D-ribitylthio)pyrimidine-2,4(1H,3H)-dione, is a particularly potent inhibitor of S. pombe lumazine synthase, with a Ki of 0.16 μM .[13]

Riboflavin Biosynthesis Pathway and Inhibition

G cluster_pathway Riboflavin Biosynthesis Pathway Substrate_A 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione LS Lumazine Synthase (LS) Substrate_A->LS Condensation Substrate_B 3,4-dihydroxy-2-butanone 4-phosphate Substrate_B->LS Condensation Lumazine 6,7-dimethyl-8-ribityllumazine RS Riboflavin Synthase Lumazine->RS Riboflavin Riboflavin (Vitamin B2) LS->Lumazine LS->Inhibition RS->Riboflavin Inhibitor Lumazine Synthase Inhibitor Inhibitor->LS Competitive Inhibition

Caption: Inhibition of the Riboflavin Biosynthesis Pathway.

Comparative Summary

The following table summarizes the key differences between 2-bromoethanesulfonate and lumazine synthase inhibitors.

Feature2-Bromoethanesulfonate (BES)Lumazine Synthase Inhibitors
Target Pathway Methanogenesis & Bacterial Alkene Metabolism[1][5]Riboflavin (Vitamin B2) Biosynthesis[10][11]
Target Enzyme(s) Methyl-Coenzyme M Reductase (MCR), 2-Ketopropyl-CoM Carboxylase/Oxidoreductase (2-KPCC)[1][4]Lumazine Synthase (LS)[8]
Mechanism Competitive inhibitor; structural analog of Coenzyme M.[1][3]Competitive inhibitors; typically substrate analogs.[8][11]
Primary Application Microbiological research tool to inhibit methanogens; potential to reduce methane emissions.[2][5]Potential anti-infective agents (antibacterial, antifungal) due to pathway absence in humans.[10][11]
Potency Range IC50: ~0.4 µM for purified MCR[4]. Effective concentrations for growth inhibition often in the mM range.[1]Ki: Varies widely from low micromolar to nanomolar ranges (e.g., 0.16 µM to 66 µM) depending on the compound and target organism.[11][13]

Experimental Protocols

Protocol 1: Whole-Cell Assay for BES Inhibition of Epoxypropane Degradation

This protocol is adapted from studies on Xanthobacter autotrophicus and measures the effect of BES on the metabolism of a specific substrate.[1]

Objective: To determine the inhibitory effect of BES on the degradation of epoxypropane by whole bacterial cells.

Materials:

  • X. autotrophicus cell culture grown on propylene.

  • 50 mM Potassium phosphate buffer (pH 7.0).

  • 2-Bromoethanesulfonate (BES) stock solution.

  • Racemic epoxypropane.

  • 40 mM KHCO₃.

  • Sealed 9-ml serum vials.

  • Gas chromatograph (GC) for measuring epoxypropane.

Procedure:

  • Harvest and wash X. autotrophicus cells and resuspend them in 50 mM potassium phosphate buffer to a desired protein concentration (e.g., 0.12 to 0.15 mg total cellular protein/ml).

  • Prepare assay mixtures in 9-ml sealed serum vials with a total liquid volume of 1 ml. Each vial should contain:

    • The cell suspension.

    • 40 mM KHCO₃ and 10 mM CO₂ gas.

    • Varying concentrations of BES (e.g., 0 mM, 1 mM, 3 mM, 5 mM).

  • Pre-incubate the vials at 30°C in a shaking water bath for a short period.

  • Initiate the assay by adding a known amount of epoxypropane (e.g., 2 to 4 µmol) to each vial.

  • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a headspace sample using a gas-tight syringe.

  • Analyze the concentration of remaining epoxypropane in the headspace using a GC.

  • Plot the concentration of epoxypropane over time for each BES concentration to determine the rate of degradation and the extent of inhibition.

Protocol 2: Kinetic Assay for Lumazine Synthase Inhibition

This protocol is a general method adapted from studies on Bacillus anthracis and Schizosaccharomyces pombe lumazine synthases.[8][11]

Objective: To determine the inhibition constant (Ki) and mechanism of a test compound against lumazine synthase.

Materials:

  • Purified recombinant lumazine synthase (LS).

  • Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

  • Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate.

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT).

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plate and a plate reader spectrophotometer.

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • Prepare a series of dilutions of Substrate 1 in the assay buffer. Keep the concentration of Substrate 2 constant and saturating.

  • In a 96-well plate, set up reaction mixtures containing the assay buffer, a fixed concentration of LS (e.g., 1 µM), a fixed concentration of Substrate 2, and one of the inhibitor concentrations.

  • Initiate the reactions by adding the various concentrations of Substrate 1 to the wells. The final reaction volume is typically 200 µl.

  • Immediately monitor the formation of the product, 6,7-dimethyl-8-ribityllumazine, by measuring the increase in absorbance at a specific wavelength (e.g., 280-290 nm) over time using the plate reader.

  • Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time plots.

  • To determine the inhibition mechanism and Ki value, generate Lineweaver-Burk or Michaelis-Menten plots of 1/v₀ versus 1/[Substrate 1] for each inhibitor concentration.

  • Analyze the plots:

    • Competitive inhibition: Lines will intersect on the y-axis.

    • Non-competitive inhibition: Lines will intersect on the x-axis.

    • Uncompetitive inhibition: Lines will be parallel.

  • The Ki can be calculated from the replots of the slopes or intercepts of the primary plots versus the inhibitor concentration.

References

A Comparative Guide to the Efficacy of 2-Bromoethanesulfonate and Propynoic Acid as Methanogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent methanogenesis inhibitors: 2-bromoethanesulfonate (B1233127) (BES) and propynoic acid (PA). The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Mechanism of Action

2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (Co-M), a vital cofactor in the terminal step of methanogenesis.[1] BES exerts its inhibitory effect by competitively binding to methyl-coenzyme M reductase (MCR), the enzyme responsible for catalyzing the formation of methane (B114726).[1] This competitive inhibition effectively blocks the active site of MCR, thereby halting methane production.

Propynoic acid (PA) is recognized as an effective inhibitor of methanogenesis, categorized as a compound toxic to methanogens.[2] While its precise molecular mechanism is not as definitively characterized as that of BES, it is known to be an unsaturated analog of propionate.[1] It is suggested that PA disrupts metabolic processes essential for methanogen survival and function.

Quantitative Comparison of Inhibitory Efficacy

Experimental data from studies on mixed microbial communities, such as those from anaerobic digesters, provide a direct comparison of the inhibitory potential of BES and PA.

Inhibitor ConcentrationMethane Production Reduction (%)
2-Bromoethanesulfonate (BES)
0.5 mmol/L89%[1]
10 mmol/L100%[1]
Propynoic Acid (PA)
0.1 mmol/L24%[1]
10 mmol/L95%[1]
12 mM75.7%[2][3]

Table 1: Comparative efficacy of 2-bromoethanesulfonate (BES) and propynoic acid (PA) on the reduction of methane production in mixed microbial cultures.

Studies have also shown that both inhibitors tend to affect aceticlastic methanogens to a greater degree than hydrogenotrophic methanogens.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in evaluating these inhibitors, the following diagrams are provided.

Methanogenesis_Inhibition_Pathway cluster_methanogenesis Methanogenesis Pathway cluster_inhibition Inhibition Mechanisms Methyl_CoM Methyl-Coenzyme M MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Coenzyme_B Coenzyme B Coenzyme_B->MCR Methane Methane (CH4) MCR->Methane BES 2-Bromoethanesulfonate (BES) BES->MCR Competitive Inhibition PA Propynoic Acid (PA) Methanogen Methanogen Cell PA->Methanogen General Toxicity Metabolic_Processes Essential Metabolic Processes Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_incubation Incubation cluster_analysis Analysis Inoculum Anaerobic Sludge/ Rumen Fluid Inoculum Incubation_Vessels Serum Bottles Inoculum->Incubation_Vessels Substrate Substrate (e.g., Alfalfa Hay) Substrate->Incubation_Vessels Control Control (No Inhibitor) BES_Group BES Treatment Groups (Varying Concentrations) PA_Group PA Treatment Groups (Varying Concentrations) Incubation Anaerobic Incubation (e.g., 39°C, 48h) Control->Incubation BES_Group->Incubation PA_Group->Incubation Gas_Analysis Headspace Gas Analysis (Gas Chromatography) Incubation->Gas_Analysis VFA_Analysis Liquid Sample Analysis (HPLC/GC for VFAs) Incubation->VFA_Analysis Methane_Quantification Methane Quantification Gas_Analysis->Methane_Quantification VFA_Quantification VFA Quantification VFA_Analysis->VFA_Quantification

References

Methane Suppression: A Comparative Analysis of 2-Bromoethanesulfonate and Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of microbial methanogenesis inhibition, both 2-bromoethanesulfonate (B1233127) (BES) and chloroform (B151607) have been extensively studied for their potential to reduce methane (B114726) production, a critical aspect of greenhouse gas mitigation and improving energy efficiency in ruminants. This guide provides a detailed, objective comparison of their performance, mechanisms of action, and effects on microbial communities, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of an appropriate inhibitor.

Mechanism of Action

2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (CoM), a key cofactor in the terminal step of methanogenesis.[1] It competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the formation of methane.[1] This targeted inhibition specifically disrupts the metabolic pathway of methanogenic archaea.

Chloroform (CHCl₃) , a halogenated hydrocarbon, also potently inhibits methanogenesis. Its mechanism is believed to involve the interference with corrinoid-dependent enzymes, which are crucial for the transfer of methyl groups in the methanogenic pathway.[2][3] This disruption leads to a halt in methane formation.[2]

Performance in Methane Suppression

Both compounds have demonstrated significant efficacy in reducing methane production in various experimental settings, including in vitro rumen fluid cultures and anaerobic digesters. However, their effectiveness can be influenced by factors such as concentration, duration of exposure, and the specific microbial community present.

Quantitative Comparison of Methane Inhibition
InhibitorConcentrationSystemMethane Reduction (%)Key Findings & Side EffectsReference
2-Bromoethanesulfonate (BES) 1 µmol/mlThermophilic Anaerobic Digestor60%Increased acetate (B1210297) accumulation.[4][5][6]
10 mg/kg dry soilFlooded Soil~90%Suppressed methane production significantly over 28 days.[7]
15 mg/0.5 g of feedIn vitro85%Reduced total volatile fatty acid production.[8][9]
50 µmol/mlThermophilic Anaerobic Digestor100%Complete inhibition of methanogenesis; accumulation of acetate, H₂, and ethanol.[4][5]
50 mMHydrogenotrophic Cultures~100% (initially)Inhibition was temporary in complex microbial communities.[10]
Chloroform (CHCl₃) 7.8 µMRumen Fluid50% (within 79 min)Rapid inhibition of methane production.[11]
1.5 ml/dayIn vivo (Cattle)94% (initially)Effect decreased to 63% inhibition by day 42.[11]
Not specified (low conc.)Rumen MicrobiotaSignificantSelective inhibition of methanogenesis with hydrogen accumulation.[12][13]
>25 mg/LAnaerobic DigestionStarted to decreaseHigher concentrations also inhibited hydrogen-producing bacteria.[14]
100 mg/LAnaerobic DigestionCompleteAlso caused 30% inhibition of acidogens.[14]

Impact on Microbial Communities and Metabolism

The application of these inhibitors not only affects methanogens but can also lead to shifts in the broader microbial community and alter metabolic outputs.

2-Bromoethanesulfonate is considered relatively specific to methanogens. However, its use can lead to the accumulation of hydrogen, a key substrate for methanogenesis.[8] This can, in turn, affect the fermentation pathways, sometimes leading to a decrease in total volatile fatty acid (VFA) production.[8][9] Studies have shown that while BES significantly reduces methanogen populations, it may not always lead to a proportional decrease in methane production in complex microbiomes.[15] Furthermore, some studies indicate that BES can also impact certain bacterial populations.[16][17]

Chloroform also leads to a significant reduction in methanogen populations, particularly Methanobrevibacter species in the rumen.[18][19] This is often accompanied by an accumulation of hydrogen.[12][19] Unlike BES, chloroform has been shown to have a broader impact on other microbial processes, including partial inhibition of acetate-dependent sulfate (B86663) reduction.[20][21][22] At higher concentrations, it can also inhibit acidogenic bacteria.[14]

Experimental Protocols

In Vitro Rumen Fermentation for Methane Inhibition

A common method to assess the efficacy of methane inhibitors is through in vitro batch culture fermentation using rumen fluid.

  • Rumen Fluid Collection: Rumen fluid is collected from fistulated animals, typically cattle or sheep, before their morning feeding. The fluid is strained through multiple layers of cheesecloth to remove large particles.

  • Incubation Setup: The incubations are carried out in anaerobic conditions. Serum bottles are filled with a buffered medium, a substrate (e.g., ground hay, concentrate), and the collected rumen fluid.

  • Inhibitor Addition: 2-Bromoethanesulfonate or chloroform is added to the bottles at various concentrations. Control bottles without any inhibitor are also prepared.

  • Incubation: The bottles are sealed and incubated in a shaking water bath at 39°C for a specified period, typically 24 to 48 hours.

  • Gas Analysis: Headspace gas samples are collected at regular intervals and analyzed for methane concentration using gas chromatography.

  • VFA Analysis: At the end of the incubation, liquid samples are collected, centrifuged, and the supernatant is analyzed for volatile fatty acid concentrations (e.g., acetate, propionate, butyrate) using gas chromatography or HPLC.

  • Microbial Analysis: DNA can be extracted from the fermentation fluid to analyze changes in the microbial community structure and the abundance of methanogens using techniques like quantitative PCR (qPCR) and 16S rRNA gene sequencing.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of methane suppression by each inhibitor and a typical experimental workflow.

Methane_Suppression_Mechanisms cluster_bes 2-Bromoethanesulfonate (BES) Inhibition cluster_chloroform Chloroform Inhibition CoM Coenzyme M MCR Methyl-CoM Reductase CoM->MCR Binds to CH4_BES Methane MCR->CH4_BES Catalyzes BES 2-Bromoethanesulfonate BES->MCR Competitively Inhibits Methyl_Donors Methyl Donors Corrinoid_Enzymes Corrinoid-dependent Enzymes Methyl_Donors->Corrinoid_Enzymes Methyl_Transfer Methyl Group Transfer Corrinoid_Enzymes->Methyl_Transfer Methanogenesis_Pathway Methanogenesis Methyl_Transfer->Methanogenesis_Pathway CH4_Chloroform Methane Methanogenesis_Pathway->CH4_Chloroform Chloroform Chloroform Chloroform->Corrinoid_Enzymes Interferes with

Caption: Mechanisms of methane suppression by 2-bromoethanesulfonate and chloroform.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Rumen_Fluid 1. Rumen Fluid Collection Incubation_Vessels 2. Prepare Anaerobic Incubation Vessels Rumen_Fluid->Incubation_Vessels Substrate 3. Add Substrate & Buffer Incubation_Vessels->Substrate Inhibitor_Addition 4. Add Inhibitor (BES or Chloroform) Substrate->Inhibitor_Addition Incubation 5. Incubate at 39°C Inhibitor_Addition->Incubation Gas_Analysis 6. Methane Analysis (Gas Chromatography) Incubation->Gas_Analysis VFA_Analysis 7. VFA Analysis (HPLC/GC) Incubation->VFA_Analysis Microbial_Analysis 8. Microbial Community Analysis (qPCR, Sequencing) Incubation->Microbial_Analysis

Caption: A typical in vitro experimental workflow for evaluating methane inhibitors.

Conclusion

Both 2-bromoethanesulfonate and chloroform are potent inhibitors of methanogenesis, each with a distinct mechanism of action. BES offers a more targeted approach by specifically inhibiting the methyl-coenzyme M reductase enzyme, while chloroform appears to have a broader, though highly effective, inhibitory action.

The choice between these two compounds will depend on the specific research objectives. For studies requiring a highly specific inhibition of the terminal step of methanogenesis, BES may be the preferred choice. However, chloroform's potent and rapid action makes it a valuable tool for studies aiming for a substantial and immediate reduction in methane production. Researchers must also consider the potential off-target effects of each inhibitor on the wider microbial community and the overall fermentation process. The provided data and protocols offer a foundation for making an informed decision and designing further comparative experiments.

References

A Comparative Guide to Alternatives for Inhibiting Methanogenesis in Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Research Community

For decades, 2-bromoethanesulfonate (B1233127) (BES) has served as a cornerstone inhibitor of methanogenesis in laboratory settings, valued for its specificity in targeting the methyl-coenzyme M reductase (MCR) enzyme, the terminal step in methane (B114726) formation.[1][2] However, the scientific community's growing need for a broader range of inhibitory tools—driven by diverse research applications from mitigating enteric methane emissions in livestock to controlling methanogenesis in industrial bioreactors—has spurred the investigation into viable alternatives. This guide provides a comprehensive comparison of prominent alternatives to BES, offering a synopsis of their efficacy, mechanisms of action, and the experimental protocols to evaluate them.

This document is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables for straightforward comparison, detailing experimental methodologies for reproducibility, and illustrating key pathways and workflows through diagrams to facilitate a deeper understanding of these critical inhibitors.

Section 1: Comparative Analysis of Methanogenesis Inhibitors

The following tables summarize the quantitative data on the efficacy of various alternatives to 2-bromoethanesulfonate. It is crucial to note that the experimental conditions, such as the in vitro system, substrate, and concentration of the inhibitor, can significantly influence the outcomes. Therefore, direct comparisons of absolute efficacy should be made with caution.

Table 1: In Vitro Efficacy of Selected Methanogenesis Inhibitors

InhibitorClassConcentrationMethane Inhibition (%)Key Findings & Citations
2-Bromoethanesulfonate (BES) Coenzyme M Analog12 mMNo significant reductionIn this specific study, BES did not significantly reduce methane production at 12 mM, though it did lower the methanogen population.[3][4] It is important to note that BES efficacy is well-established in other studies.[1][2]
3-Nitrooxypropanol (3-NOP) Nitrooxy Compound40, 60, 80 mg/kg DM~30% (in vivo)Consistently reduces enteric methane emissions in cattle.[5] Efficacy is dose-dependent.[6]
Bromoform (B151600) (from Asparagopsis taxiformis) Halogenated Alkane1-2 µM (EC50)~50%Highly effective at low concentrations.[2] Asparagopsis supplementation can reduce methane by up to 98%.[7][8]
Bromochloromethane (B122714) (BCM) Halogenated Alkane0.075, 0.15, 0.30 g/kgNear complete inhibitionHighly potent enzymatic inhibitor, but its use is limited due to environmental concerns.[9][10]
Propynoic Acid (PA) Alkyne Carboxylic Acid12 mM70-99%Greatly reduced methane production but also affected overall fermentation.[3][4]
2-Nitroethanol (2NEOH) Nitro Compound12 mM70-99%One of the most potent inhibitors in the study, but also impacted VFA production.[3][4]
Sodium Nitrate (SN) Electron Acceptor12 mM70-99%Acts as a thermodynamic inhibitor by competing for hydrogen.[3][4][10]
Ethyl-2-butynote (EB) Alkyne Ester12 mM~23%Moderate inhibition with no significant effect on total volatile fatty acids.[3][4]
(4-hydroxyphenyl) chloromethanesulfonate (B8650481) (C-1) Novel Compound1.0 mg/kgStrong inhibitionInhibits the aceticlastic methanogenesis route, a different target than BES.[11][12]

Table 2: Effects of Selected Inhibitors on Rumen Fermentation Parameters (in vitro)

Inhibitor (Concentration)Total VFA ProductionAcetatePropionateCitation
2-Bromoethanesulfonate (BES) (12 mM)No significant changeNo significant changeSignificantly reduced[3][4]
Propynoic Acid (PA) (12 mM)Significantly reduced (46-66%)Reduced (30-60%)Reduced (79-82%)[3][4]
2-Nitroethanol (2NEOH) (12 mM)Significantly reduced (46-66%)Reduced (30-60%)Reduced (79-82%)[3][4]
Sodium Nitrate (SN) (12 mM)Significantly reduced (46-66%)Reduced (30-60%)Reduced (79-82%)[3][4]
Ethyl-2-butynote (EB) (12 mM)No significant changeNo significant changeNo significant change[3][4]
Bromochloromethane (BCM) (0.075-0.30 g/kg)DecreasedDecreased A:P ratioIncreased A:P ratio[10]

Section 2: Mechanisms of Action

Understanding the mechanism by which a compound inhibits methanogenesis is critical for its application and for the development of new, more potent inhibitors.

Competitive Inhibition of Coenzyme M

2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (CoM), a key cofactor in the final step of methanogenesis.[2][13] BES competitively inhibits the binding of methyl-CoM to the active site of methyl-coenzyme M reductase (MCR), thereby blocking the reduction of the methyl group to methane.[1]

CoM_Inhibition cluster_MCR Methyl-Coenzyme M Reductase (MCR) Active Site MCR MCR Enzyme Methane Methane MCR->Methane Produces No_Methane Methane Production Inhibited MCR->No_Methane Methyl_CoM Methyl-Coenzyme M (Substrate) Methyl_CoM->MCR Binds BES 2-Bromoethanesulfonate (Inhibitor) BES->MCR Competitively Binds (Inhibits)

Competitive inhibition of MCR by BES.
Inactivation of Methyl-Coenzyme M Reductase by 3-Nitrooxypropanol (3-NOP)

3-Nitrooxypropanol (3-NOP) acts as a specific inhibitor of MCR.[14] It enters the active site of the enzyme and oxidizes the nickel ion (Ni¹⁺) within the F430 cofactor, rendering the enzyme inactive.[14][15] This is a non-competitive inhibition mechanism.

NOP_Inhibition cluster_MCR MCR Enzyme Active_MCR Active MCR (with Ni¹⁺ in F430) Inactive_MCR Inactive MCR (with oxidized Ni) Active_MCR->Inactive_MCR Methane Methane Active_MCR->Methane No_Methane No Methane Production Inactive_MCR->No_Methane NOP 3-Nitrooxypropanol (3-NOP) NOP->Active_MCR Oxidizes Ni¹⁺ Methyl_CoM Methyl-Coenzyme M Methyl_CoM->Active_MCR

Inactivation of MCR by 3-NOP.
Inhibition by Halogenated Alkanes

Bromoform, the active compound in Asparagopsis taxiformis, and other halogenated alkanes like bromochloromethane are thought to inhibit methanogenesis by reacting with the reduced vitamin B12 cofactor involved in the methyl transfer steps leading to the formation of methyl-CoM.[16][17] This disrupts the supply of the substrate for the final methane-forming reaction.

Bromoform_Inhibition cluster_pathway Methanogenesis Pathway Methyl_Donors Methyl Donors (e.g., Methanol, Methylamines) Methyl_Transfer Methyl Transfer Steps (involving Vitamin B12 cofactor) Methyl_Donors->Methyl_Transfer Methyl_CoM Methyl-Coenzyme M Methyl_Transfer->Methyl_CoM MCR MCR Methyl_CoM->MCR Methane Methane MCR->Methane Bromoform Bromoform / BCM Bromoform->Methyl_Transfer Inhibits

Inhibition of methyl transfer by bromoform.

Section 3: Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies for evaluating methanogenesis inhibitors.

In Vitro Batch Culture Fermentation for Inhibitor Screening

This protocol is a standard method for the initial screening of potential methanogenesis inhibitors using rumen fluid.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rumen_Fluid 1. Collect Rumen Fluid from cannulated animal Incubation_Vials 4. Add Substrate, Rumen Fluid, and Inhibitor to sealed vials Rumen_Fluid->Incubation_Vials Substrate 2. Prepare Substrate (e.g., ground hay, concentrate) Substrate->Incubation_Vials Inhibitor 3. Prepare Inhibitor Solutions at desired concentrations Inhibitor->Incubation_Vials Incubate 5. Incubate at 39°C (e.g., for 24-48 hours) Incubation_Vials->Incubate Gas_Analysis 6. Measure Headspace Gas (Methane, CO2, H2) via GC Incubate->Gas_Analysis VFA_Analysis 7. Analyze Liquid Phase for Volatile Fatty Acids (VFA) via GC Incubate->VFA_Analysis DNA_Analysis 8. (Optional) Extract DNA for Microbial Community Analysis (qPCR, Sequencing) Incubate->DNA_Analysis

Workflow for in vitro inhibitor screening.

Detailed Steps:

  • Rumen Fluid Collection: Rumen fluid is collected from a fistulated animal, typically before the morning feeding to ensure a stable microbial population. The fluid is strained through multiple layers of cheesecloth into a pre-warmed, insulated container.

  • Substrate Preparation: The experimental diet (e.g., dried and ground forage, concentrate mix) is weighed accurately into incubation bottles.[10]

  • Incubation Setup: The rumen fluid is mixed with a buffer solution under anaerobic conditions (e.g., continuous CO₂ flushing). A defined volume of this mixture is dispensed into the incubation bottles containing the substrate and the test inhibitor at various concentrations. Control bottles contain no inhibitor.

  • Incubation: Bottles are sealed and incubated in a shaking water bath at 39°C for a specified period (e.g., 24 or 48 hours).

  • Gas Analysis: At the end of the incubation, the total gas production is measured. The concentration of methane in the headspace is determined by gas chromatography (GC).

  • VFA Analysis: The liquid fraction is collected, centrifuged, and the supernatant is analyzed for volatile fatty acid (VFA) concentrations, also by GC.[10]

Quantification of Methanogen Abundance using qPCR

To assess the impact of an inhibitor on the methanogen population, quantitative PCR (qPCR) targeting the mcrA gene (methyl-coenzyme M reductase alpha subunit) is a common and effective method.[3][9]

Protocol Outline:

  • DNA Extraction: DNA is extracted from the rumen fluid or digesta samples collected at the end of the incubation period using a commercially available DNA extraction kit.

  • Primer Selection: Primers targeting a conserved region of the mcrA gene are used. Several validated primer sets are available in the literature.[18][19]

  • qPCR Reaction: The qPCR reaction is set up with a master mix containing SYBR Green or a TaqMan probe, the specific primers, and the extracted DNA.

  • Standard Curve: A standard curve is generated using a known quantity of a plasmid containing the target mcrA gene sequence to allow for absolute quantification of gene copy numbers in the samples.

  • Data Analysis: The abundance of the mcrA gene is expressed as copy numbers per milliliter of rumen fluid or per gram of digesta. A decrease in mcrA gene copies in the inhibitor-treated samples compared to the control indicates an inhibitory effect on the methanogen population.[3]

Conclusion

The landscape of methanogenesis inhibitors is expanding beyond the classical use of 2-bromoethanesulfonate. Compounds like 3-nitrooxypropanol and bromoform from Asparagopsis taxiformis have demonstrated significant potential, not only in research but also for practical applications in reducing greenhouse gas emissions. The choice of an inhibitor will depend on the specific research question, the experimental system, and the desired outcome, whether it be complete inhibition for mechanistic studies or partial, sustained reduction for in vivo applications. The methodologies outlined in this guide provide a robust framework for the continued exploration and comparison of novel and existing inhibitors, paving the way for new discoveries and applications in this critical field of research.

References

Validating the Specific Inhibition of Methanogens by 2-Bromoethanesulfonate (BES): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromoethanesulfonate (B1233127) (BES) with other methanogen inhibitors, supported by experimental data. It details the methodologies for validating inhibitor specificity and presents the mechanism of action and experimental workflows through clear visualizations.

Introduction

2-bromoethanesulfonate (BES) is a structural analog of coenzyme M (CoM), a cofactor essential for the final step of methanogenesis in all known methanogenic archaea.[1][2] By competitively inhibiting the methyl-coenzyme M reductase (MCR) enzyme, BES effectively blocks the production of methane (B114726).[1][3] This high specificity makes BES a valuable tool for studying methanogen activity in complex microbial communities and for developing strategies to mitigate methane emissions.[2][4] However, validating its specific action and understanding its comparative efficacy against other inhibitors is crucial for robust experimental design and interpretation.

Comparative Performance of Methanogen Inhibitors

The efficacy of BES in inhibiting methanogenesis has been evaluated in various studies, often in comparison with other compounds. The following tables summarize key quantitative data from in vitro experiments.

Table 1: Inhibition of Methane Production by BES and Other Inhibitors

InhibitorConcentrationMethane Production Inhibition (%)Source
BES0.5 mmol/L89%[4]
BES10 mmol/L100%[4]
BES12 mMNo significant reduction[5][6]
BES1 µmol/ml60%[7][8]
BES50 µmol/ml100%[7][8]
Propynoic Acid (PA)0.1 mmol/L24%[4]
Propynoic Acid (PA)10 mmol/L95%[4]
Propynoic Acid (PA)12 mM75.7%[6]
2-Nitroethanol (2NEOH)12 mM99.3%[6]
Sodium Nitrate (SN)12 mM70.1%[6]
Ethyl-2-butynote (EB)12 mM23.3%[6]
3-Nitrooxypropanol (3-NOP)Not specifiedEffective inhibitor[3][9]

Table 2: Effect of Inhibitors on Volatile Fatty Acid (VFA) Production (at 12 mM concentration)

InhibitorTotal VFA Reduction (%)Acetate (B1210297) Reduction (%)Propionate (B1217596) Reduction (%)Source
BESNo significant effectNo significant effectSignificant reduction[5]
Propynoic Acid (PA)46-66%30-60%79-82%[5]
2-Nitroethanol (2NEOH)46-66%30-60%79-82%[5]
Sodium Nitrate (SN)46-66%30-60%79-82%[5]
Ethyl-2-butynote (EB)No significant effectNo significant effectNo significant effect[5]
Nitroethane (NE)No significant effectNo significant effectNo significant effect[5]
Ethyl trans-2-butenoate (ETB)No significant effectNo significant effectNo significant effect[5]

Experimental Protocols

Validating the specific inhibition of methanogens by BES requires carefully designed experiments. Below are detailed methodologies for key experiments.

1. In Vitro Batch Culture Inhibition Assay

  • Objective: To determine the dose-dependent effect of BES on methane production and VFA profiles in a mixed microbial community (e.g., rumen fluid, anaerobic digester sludge).

  • Materials:

    • Anaerobic culture medium

    • Substrate (e.g., ground alfalfa hay, cellulose)

    • Inoculum (e.g., strained rumen fluid, anaerobic sludge)

    • Stock solution of BES (and other inhibitors for comparison)

    • Anaerobic culture tubes or vials with butyl rubber stoppers and aluminum crimps

    • Gas chromatograph (GC) for methane and VFA analysis

  • Procedure:

    • Prepare anaerobic culture medium and dispense into culture tubes inside an anaerobic chamber.

    • Add the substrate to each tube.

    • Inoculate the tubes with the microbial community.

    • Add varying concentrations of the inhibitor (e.g., 0, 0.1, 1, 10, 50 mM BES).

    • Seal the tubes and incubate at the desired temperature (e.g., 39°C for rumen studies).

    • At regular intervals (e.g., 0, 6, 12, 24, 48 hours), measure the headspace gas pressure and collect a gas sample for methane analysis by GC.

    • At the end of the incubation period, collect a liquid sample for VFA analysis by GC.

  • Data Analysis: Calculate the percentage inhibition of methane production relative to the control (no inhibitor). Analyze changes in VFA concentrations and ratios (e.g., acetate to propionate ratio).

2. Specificity Testing on Pure Cultures

  • Objective: To confirm that BES specifically inhibits methanogens and not other key microbial groups (e.g., cellulolytic bacteria).

  • Materials:

    • Pure cultures of representative methanogens (e.g., Methanobrevibacter ruminantium) and non-methanogenic bacteria (e.g., Fibrobacter succinogenes, Ruminococcus albus).

    • Appropriate growth media for each pure culture.

    • BES stock solution.

    • Spectrophotometer or quantitative PCR (qPCR) for monitoring microbial growth.

  • Procedure:

    • Grow the pure cultures in their respective media.

    • Inoculate fresh media with the pure cultures and add different concentrations of BES.

    • Incubate under appropriate conditions.

    • Monitor growth over time by measuring optical density or by quantifying specific gene copy numbers (e.g., 16S rRNA) using qPCR.

  • Data Analysis: Compare the growth curves of the different microorganisms in the presence and absence of BES to determine its inhibitory effect on each.

3. Microbial Community Analysis

  • Objective: To assess the impact of BES on the structure and activity of the broader microbial community.

  • Materials:

    • Samples from the in vitro batch culture experiment.

    • DNA/RNA extraction kits.

    • Primers for amplifying specific marker genes (e.g., 16S rRNA for bacteria and archaea, mcrA for methanogens).

    • Sequencing platform (e.g., Illumina MiSeq).

    • Quantitative PCR (qPCR) instrument.

  • Procedure:

    • Extract total DNA and RNA from the samples at the end of the incubation.

    • Perform amplicon sequencing of the 16S rRNA gene to assess changes in the relative abundance of different microbial taxa.

    • Use qPCR to quantify the abundance of total bacteria, total archaea, and specific methanogen groups (by targeting the mcrA gene).

    • Analyze the expression of the mcrA gene from the extracted RNA (via reverse transcription qPCR) to assess the activity of methanogens.

  • Data Analysis: Compare the microbial community composition and the abundance and activity of key microbial groups between the control and BES-treated samples.

Visualizations

Mechanism of Action of BES

BES_Mechanism cluster_methanogen Methanogen Cell MCR Methyl-coenzyme M Reductase (MCR) Methane Methane (CH4) MCR->Methane Catalyzes reduction Inhibition Inhibition of Methanogenesis CoM Coenzyme M (CoM-SH) Methyl_CoM Methyl-CoM (CH3-S-CoM) CoM->Methyl_CoM Methyl_CoM->MCR Binds to active site BES BES (Br-CH2CH2SO3-) BES->MCR Competitively binds to active site Methyl_group Methyl group Methyl_group->Methyl_CoM

Caption: Mechanism of BES inhibition of methanogenesis.

Experimental Workflow for Validating Inhibitor Specificity

Inhibitor_Validation_Workflow cluster_setup Experimental Setup cluster_validation Specificity Validation Start In Vitro Batch Cultures (e.g., rumen fluid) Treatment Add Inhibitors (Control, BES, Alternatives) Start->Treatment Incubation Anaerobic Incubation Treatment->Incubation Gas_Analysis Methane & Gas Production (Gas Chromatography) Incubation->Gas_Analysis VFA_Analysis VFA Profiling (Gas Chromatography) Incubation->VFA_Analysis Microbial_Analysis Microbial Community (16S rRNA sequencing, qPCR) Incubation->Microbial_Analysis End Validate Specificity Gas_Analysis->End VFA_Analysis->End Pure_Culture Pure Culture Studies (Methanogens vs. Non-methanogens) Microbial_Analysis->Pure_Culture Informs selection of non-target organisms Compare Compare Effects on Growth and Metabolism Pure_Culture->Compare Compare->End

Caption: Workflow for validating methanogen inhibitor specificity.

Discussion and Conclusion

The data presented demonstrate that BES is a potent inhibitor of methanogenesis, particularly targeting aceticlastic methanogens at lower concentrations.[7][10] However, its effectiveness can vary depending on the microbial environment and the concentration used.[5][11] While some studies show near-complete inhibition of methane production, others report less significant effects, highlighting the importance of empirical validation for each experimental system.[4][5][8]

Compared to broader-spectrum inhibitors like propynoic acid and 2-nitroethanol, BES generally has a less pronounced impact on overall VFA production, suggesting a higher degree of specificity for methanogens.[5] However, it is not entirely without off-target effects, as it has been shown to affect propionate production and, in some cases, the activity of syntrophic bacteria.[4][5]

References

Unveiling the Specificity of 2-Bromoethanesulfonate: A Comparative Guide to its Cross-Reactivity with Microbial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 21, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity of 2-bromoethanesulfonate (B1233127) (BES) with various microbial enzymes. While widely recognized as a potent inhibitor of methyl-coenzyme M reductase (MCR) in methanogenic archaea, this guide illuminates the broader enzymatic impact of BES, providing critical data for its application in microbiology and drug development.

This guide summarizes key quantitative data, presents detailed experimental protocols for assessing enzyme inhibition, and visualizes the affected metabolic pathways to offer a nuanced understanding of BES's specificity and off-target effects.

Quantitative Comparison of BES Inhibition Across Microbial Enzymes

The inhibitory effects of 2-bromoethanesulfonate vary significantly across different microbial enzymes and processes. While it is a highly potent inhibitor of MCR, its impact on other enzymes, such as those involved in bacterial epoxide metabolism, requires substantially higher concentrations. The following table summarizes the available quantitative data on BES inhibition.

Target Enzyme/ProcessMicroorganismInhibition MetricValue
Methyl-Coenzyme M Reductase (MCR)Methanobrevibacter ruminantiumIC₅₀0.4 ± 0.04 µM[1]
Methyl-Coenzyme M Reductase (MCR)Methanothermobacter thermoautotrophicusIC₅₀4 µM[1]
Propylene-dependent growth (via 2-KPCC)Xanthobacter autotrophicus Py2Complete Inhibition1 - 3 mM[2]
Methanogenesis from AcetateThermophilic Anaerobic Digestor SludgeComplete Inhibition1 µmol/ml[3]
Methanogenesis from CO₂ ReductionThermophilic Anaerobic Digestor SludgeComplete Inhibition50 µmol/ml[3]

Experimental Protocols

Understanding the methodologies used to determine the inhibitory effects of BES is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Determination of IC₅₀ for Methyl-Coenzyme M Reductase (MCR) in Methanobrevibacter ruminantium

This protocol is adapted from the methodology described in the study of the inhibition of MCR from Methanobrevibacter ruminantium.[1]

1. Enzyme Preparation: a. Culture Methanobrevibacter ruminantium in a suitable anaerobic medium to the late logarithmic phase. b. Harvest the cells under anaerobic conditions and disrupt them by sonication. c. Partially purify the MCR enzyme from the cell extract using anion-exchange chromatography (e.g., Sepharose Q). d. Confirm the presence of MCR subunits by SDS-PAGE.

2. In Vitro Methane (B114726) Formation Assay: a. Prepare anaerobic assay vials containing a reaction buffer (e.g., 100 mM MOPS, pH 7.2). b. Add the substrates, methyl-coenzyme M and coenzyme B, to the vials. c. Introduce varying concentrations of 2-bromoethanesulfonate to the experimental vials. Include control vials with no BES. d. Initiate the reaction by adding the partially purified MCR enzyme preparation. e. Incubate the vials at the optimal temperature for the enzyme (e.g., 37°C). f. At specific time points, measure the headspace for methane production using gas chromatography (GC).

3. IC₅₀ Calculation: a. Plot the rate of methane formation against the logarithm of the BES concentration. b. Fit the data to a sigmoidal dose-response curve. c. The IC₅₀ value is the concentration of BES that results in a 50% reduction in the rate of methane formation compared to the control.

Protocol 2: Assessment of BES Inhibition on Propylene-Dependent Growth of Xanthobacter autotrophicus Py2

This protocol is based on the methods used to characterize BES as an inhibitor of epoxypropane metabolism.[2]

1. Bacterial Culture and Growth Conditions: a. Grow Xanthobacter autotrophicus Py2 in a defined mineral medium with propylene (B89431) as the sole carbon and energy source. b. Prepare parallel cultures with varying concentrations of BES (e.g., 0 mM, 1 mM, 3 mM, 5 mM). c. Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).

2. Monitoring Bacterial Growth: a. Measure the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at regular time intervals. b. Plot the OD values against time to generate growth curves for each BES concentration.

3. Analysis of Inhibition: a. Compare the growth rates and final cell densities of the cultures containing BES to the control culture (0 mM BES). b. The concentration of BES that completely prevents growth is determined as the minimum inhibitory concentration for growth under these conditions.

4. Substrate Consumption and Product Accumulation (Optional): a. In parallel experiments, monitor the consumption of propylene and the accumulation of epoxypropane in the culture medium using gas chromatography. This can confirm that BES inhibits a downstream step in the metabolic pathway.

Signaling Pathways and Experimental Workflows

To visually represent the known interactions of 2-bromoethanesulfonate with microbial metabolic pathways, the following diagrams have been generated using the DOT language.

Methanogenesis_Inhibition cluster_methanogenesis Methanogenesis Pathway cluster_inhibition Inhibition by BES Methyl_CoM Methyl-Coenzyme M MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Coenzyme_B Coenzyme B Coenzyme_B->MCR Methane Methane (CH₄) MCR->Methane Heterodisulfide CoM-S-S-CoB MCR->Heterodisulfide BES 2-Bromoethanesulfonate (BES) BES->MCR Epoxide_Carboxylation_Inhibition cluster_pathway Epoxypropane Carboxylation Pathway cluster_inhibition Inhibition by BES Propylene Propylene Epoxypropane Epoxypropane Propylene->Epoxypropane EaCoMT Epoxyalkane:CoM Transferase (EaCoMT) Epoxypropane->EaCoMT CoM Coenzyme M CoM->EaCoMT HPCDH 2-Hydroxypropyl-CoM Dehydrogenase (HPCDH) EaCoMT->HPCDH KPCC 2-Ketopropyl-CoM Carboxylase/Oxidoreductase (2-KPCC) HPCDH->KPCC Acetoacetate Acetoacetate KPCC->Acetoacetate BES 2-Bromoethanesulfonate (BES) BES->KPCC

References

A Comparative Guide to the Effects of 2-Bromoethanesulfonate (BES) on Methanogen Species

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

2-Bromoethanesulfonate (B1233127) (BES) is a widely utilized inhibitor in microbiological studies to selectively target and suppress methanogenesis. As a structural analog of coenzyme M, BES plays a critical role in elucidating metabolic pathways and enhancing the production of valuable compounds by redirecting carbon and electron flow away from methane (B114726) formation. This guide provides a comprehensive comparison of the effects of BES on various methanogen species, supported by experimental data and detailed protocols.

Mechanism of Action

BES functions as a competitive inhibitor of methyl-coenzyme M reductase (MCR), the key enzyme that catalyzes the terminal step in all known methanogenic pathways.[1] By mimicking the structure of coenzyme M (HS-CoM), BES binds to the active site of MCR, thereby blocking the reduction of methyl-CoM to methane.[2][3] This inhibition halts the regeneration of CoM, a cofactor essential for the methyl transfer steps in methanogenesis.[4]

G cluster_0 Methanogenesis Final Step cluster_1 Inhibition by BES Methyl-CoM Methyl-CoM MCR_active Methyl-coenzyme M Reductase (MCR) Methyl-CoM->MCR_active Coenzyme B Coenzyme B Coenzyme B->MCR_active Methane Methane MCR_active->Methane Heterodisulfide Heterodisulfide MCR_active->Heterodisulfide MCR_inhibited Inhibited MCR BES BES BES->MCR_inhibited Competes with Methyl-CoM No Methane Methane Production Blocked MCR_inhibited->No Methane

Mechanism of BES inhibition of methane production.

Comparative Effects of BES on Different Methanogens

The efficacy of BES varies significantly across different methanogen species and experimental conditions. Factors such as the physiological state of the organism, the complexity of the microbial community (pure vs. mixed cultures), and the concentration of the inhibitor play crucial roles in the observed effects.

Methanogen Species/CommunityBES ConcentrationObserved EffectReference
Methanococcus maripaludis (pure culture)50 mMMethane production completely inhibited; H₂ conversion rate reduced 9-fold.[5]
Methanobacterium formicicum (pure culture)50 mMMethane production completely inhibited; H₂ conversion rate reduced 4-fold.[5][6]
Methanobrevibacter ruminantium (pure culture)Not specifiedHighly sensitive to BES compared to other ruminal methanogens.[7][8]
Methanosarcina mazei (pure culture)Not specifiedLeast sensitive to BES among the tested ruminal methanogens.[7]
Ruminal Methanogens (mixed culture)12 mMNo significant reduction in methane production, but total methanogen population decreased by nearly 1 log.[9]
Ruminal Methanogens (mixed culture)30 mM~70% decrease in methane production in batch cultures.[9]
Ruminal Methanogens (mixed culture)5 mM>95% inhibition of methane production.[10]
Anaerobic Digester Sludge50 mMMethane production was fully inhibited for the first 15 days of the experiment.[11]
Sewage Sludge in MFCs0.5 mMEffective inhibition of methane production.
Hydrogen-oxidizing marine enrichments5–20 µMHalf-maximal inhibition (IC₅₀) of methane production.[12]

Experimental Protocols

The methodologies employed to assess the impact of BES on methanogens typically involve batch or continuous culture experiments under anaerobic conditions.

1. Pure Culture Inhibition Assay

  • Organisms and Media: Pure cultures of methanogens, such as Methanococcus maripaludis and Methanobacterium formicicum, are grown in a suitable anaerobic medium (e.g., Medium C as described in Logroño et al., 2022).[5]

  • Incubation Conditions: Cultures are incubated in sealed serum bottles under a pressurized headspace of H₂/CO₂ (e.g., 80:20 at ~2.2 bar).[5]

  • Inhibitor Addition: A sterile, anaerobic stock solution of 2-bromoethanesulfonate sodium salt is added to the experimental bottles to achieve the desired final concentration (e.g., 50 mM). Control bottles receive no BES.[5]

  • Sampling and Analysis: Gas and liquid samples are taken at regular intervals (e.g., 3, 6, 24, 48, 72 hours).[5] The gas phase is analyzed by gas chromatography (GC) to quantify H₂, CO₂, and CH₄. The liquid phase is analyzed for intermediates and products like formate (B1220265) and acetate (B1210297) using high-performance liquid chromatography (HPLC).[5]

2. Mixed Culture (e.g., Ruminal Fluid) Fermentation Assay

  • Inoculum and Substrate: Fresh ruminal fluid is collected from a donor animal and used as the inoculum. A defined substrate, such as ground alfalfa hay, is added to simulate dietary fermentation.[9]

  • Experimental Setup: The incubations are carried out in anaerobic culture tubes containing a buffered medium, the substrate, and the ruminal fluid inoculum.[9]

  • Inhibitor Treatment: BES is added to the treatment tubes to a final concentration (e.g., 12 mM). Control tubes are prepared without the inhibitor. All preparations are performed in an anaerobic chamber.[9]

  • Data Collection: Methane production and volatile fatty acid (VFA) concentrations are measured at the end of the incubation period (e.g., 24 hours). The microbial population can be analyzed using quantitative PCR (qPCR) to determine the abundance of total methanogens.[9]

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation Incubation & Analysis Inoculum Prepare Inoculum (Pure or Mixed Culture) IncubationVessels Dispense into Incubation Vessels Inoculum->IncubationVessels Media Prepare Anaerobic Media & Substrate Media->IncubationVessels AddBES Add BES Stock (Treatment Group) IncubationVessels->AddBES AddControl No BES (Control Group) IncubationVessels->AddControl Incubate Incubate under Anaerobic Conditions AddBES->Incubate AddControl->Incubate Sampling Periodic Sampling (Gas & Liquid) Incubate->Sampling Analysis GC & HPLC Analysis (CH4, VFAs, etc.) Sampling->Analysis

Generalized experimental workflow for testing BES effects.

Discussion of Differential Effects and Metabolic Impact

The sensitivity of methanogens to BES is not uniform. Studies on ruminal methanogens have shown that Methanobrevibacter ruminantium is more sensitive to BES than Methanosarcina mazei.[7][8] This variation can be attributed to several factors, including differences in the MCR enzyme structure, cellular uptake mechanisms for BES, or the presence of protective mechanisms. For instance, some marine methanogens can take up coenzyme M from the environment, which can protect them from BES inhibition.[12]

Furthermore, methanogens within a complex microbial community, such as in the rumen or an anaerobic digester, often exhibit higher tolerance to BES compared to pure cultures.[9] This suggests that interactions within the community or the physical properties of the environment (e.g., sludge granules) may limit the accessibility or effectiveness of the inhibitor.

The inhibition of methanogenesis by BES has significant metabolic consequences. By blocking the primary sink for reducing equivalents (H₂), BES redirects carbon and electron flow to alternative pathways. This often leads to the accumulation of metabolic intermediates such as formate and acetate.[5][6] In hydrogenotrophic cultures, both M. maripaludis and M. formicicum were observed to produce formate in the presence of BES, with M. maripaludis producing a higher amount.[5][6] This redirection of metabolism is a key reason for using BES in studies aiming to promote processes like homoacetogenesis for the production of valuable organic acids.[4]

References

Quantitative Analysis of Methanogenesis Inhibition by 2-Bromoethanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromoethanesulfonate (B1233127) (BES) as an inhibitor of methanogenesis, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. BES is a structural analog of coenzyme M (CoM), a key cofactor in the terminal step of methane (B114726) formation in methanogenic archaea.[1][2] Its inhibitory effect is primarily targeted at the methyl-coenzyme M reductase (MCR) enzyme.[1][3][4]

Comparative Efficacy of 2-Bromoethanesulfonate

BES has been extensively studied as a potent and specific inhibitor of methanogenesis. Its efficacy, often quantified by the half-maximal inhibitory concentration (IC50), can vary depending on the specific methanogen species and the experimental conditions.

A study on the purified methyl-CoM reductase from Methanobrevibacter ruminantium, a prevalent methanogen in the rumen of cattle, reported an apparent IC50 of 0.4 ± 0.04 μM for 2-bromoethanesulfonate.[3][4] This highlights its high potency in a controlled enzymatic assay.

In more complex systems like in vitro ruminal cultures, the effective concentration of BES required for significant inhibition can be higher. For instance, one study noted that while single cultures of ruminal methanogens are sensitive to low concentrations of BES, methanogens within complex microbiomes exhibit greater tolerance.[5] In batch in vitro ruminal cultures, a 30 mM concentration of BES was shown to decrease methane production by about 70%.[5] Another study using a final concentration of 12 mM BES in in vitro ruminal cultures did not observe a significant reduction in methane production, although it did reduce the total methanogen population by nearly one log.[5][6]

The table below summarizes the inhibitory effects of BES at various concentrations as reported in different studies.

ConcentrationSystemOrganism/CommunityObserved EffectReference
0.4 ± 0.04 μM (IC50)Purified Enzyme AssayMethanobrevibacter ruminantium (MCR enzyme)50% inhibition of methyl-CoM reductase activity[3][4]
0.44 to 10 μMPure CulturesVarious methanogensInhibition of growth[1]
1 μmol/ml (1 mM)Thermophilic Anaerobic Digester SludgeMixed microbial communityComplete inhibition of methanogenesis from 14CH3COO-[7]
50 μmol/ml (50 mM)Thermophilic Anaerobic Digester SludgeMixed microbial communityComplete inhibition of 14CO2 reduction to methane[7]
12 mMIn vitro Ruminal CulturesMixed microbial communityNo significant reduction in methane production, but a ~90% reduction in methanogen population[5][6]
30 mMIn vitro Ruminal CulturesMixed microbial community~70% decrease in methane production[5]
20, 40, and 80 mg kg-1Rice Paddy Soil (Pot Experiment)Soil microbial communitySignificant suppression of CH4 emission, with up to 49% reduction at 80 mg kg-1[2]

Comparison with Other Methanogenesis Inhibitors

BES is often used as a reference compound in studies evaluating novel methanogenesis inhibitors. A comparative study of seven potential inhibitors in in vitro ruminal cultures provides valuable insights into the relative potency of BES.

Inhibitor (12 mM)Methane Production ReductionTotal VFA Production ReductionMethanogen Population ReductionReference
2-Bromoethanesulfonate (BES) Not significantNot significant~90%[5][6]
Propynoic acid (PA)70-99%46-66%77.2%[5][6]
2-Nitroethanol (2NEOH)70-99%46-66%93-97%[5][6]
Sodium nitrate (B79036) (SN)70-99%46-66%~99%[5][6]
Ethyl-2-butynote (EB)23%Not significant93-97%[5][6]
Ethyl trans-2-butenoate (ETB)Not significantNot significant93-97%[5][6]
Nitroethane (NE)Not significantNot significant93-97%[5][6]

This comparison demonstrates that while BES is effective at reducing the methanogen population, other compounds like propynoic acid, 2-nitroethanol, and sodium nitrate can lead to a more direct and substantial reduction in methane production under these specific experimental conditions.[5][6]

Experimental Protocols

In Vitro Rumen Fermentation Assay

This protocol is a generalized procedure based on methodologies described in comparative studies of methanogenic inhibitors.[5][8][9]

Objective: To assess the effect of an inhibitor on methane production, volatile fatty acid (VFA) profiles, and microbial populations in a simulated rumen environment.

Materials:

  • Fresh ruminal fluid collected from a cannulated animal.

  • Anaerobic culture medium (e.g., artificial saliva).

  • Substrate (e.g., ground alfalfa hay, standard feed mixture).

  • Inhibitor compound (e.g., 2-bromoethanesulfonate).

  • Anaerobic culture tubes or bottles with gas-tight seals.

  • Gas chromatograph (GC) for methane and VFA analysis.

  • Quantitative PCR (qPCR) equipment and reagents for microbial population analysis.

Procedure:

  • Preparation of Inoculum: Collect fresh ruminal fluid and strain it through multiple layers of cheesecloth to remove large particles. Prepare an inoculum by mixing the strained ruminal fluid with an anaerobic culture medium, typically in a 1:2 ratio, under a continuous stream of CO2 to maintain anaerobic conditions.

  • Incubation Setup: Add a defined amount of substrate (e.g., 0.2 g dry mass) to each anaerobic culture tube. Add the inhibitor at the desired final concentration (e.g., 12 mM). A control group with no inhibitor should be included.

  • Inoculation and Incubation: Dispense the prepared rumen inoculum into each tube (e.g., 10 ml total volume). Seal the tubes and incubate them in a shaking water bath at 39°C for a specified period (e.g., 48 hours).

  • Gas Analysis: At the end of the incubation period, measure the total gas production. Collect a sample of the headspace gas and analyze the methane concentration using a gas chromatograph equipped with a suitable detector (e.g., flame ionization detector - FID).

  • VFA Analysis: Centrifuge the culture fluid to pellet the solids. Analyze the supernatant for VFA concentrations (e.g., acetate, propionate, butyrate) using a gas chromatograph.

  • Microbial Population Analysis: Extract DNA from the culture samples. Quantify the abundance of total bacteria and specific microbial groups (e.g., methanogens, cellulolytic bacteria) using qPCR with specific primer sets.

Purified Enzyme Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of an inhibitor on a purified enzyme, such as methyl-coenzyme M reductase (MCR).[3]

Objective: To quantify the inhibitory potency of a compound on the activity of a specific enzyme.

Materials:

  • Purified methyl-coenzyme M reductase (MCR).

  • Substrates for the MCR reaction: methyl-coenzyme M (methyl-SCoM) and coenzyme B (CoBSH).

  • Anaerobic buffer solution (e.g., MOPS buffer, pH 7.2).

  • Inhibitor compound (e.g., 2-bromoethanesulfonate) at various concentrations.

  • A method to quantify methane production (e.g., gas chromatography).

Procedure:

  • Enzyme Preparation: Purify MCR from a methanogenic archaeon (e.g., Methanobrevibacter ruminantium) under strict anaerobic conditions.

  • Reaction Setup: In an anaerobic environment (e.g., an anaerobic chamber), prepare reaction vials containing the anaerobic buffer, substrates (methyl-SCoM and CoBSH), and the inhibitor at a range of concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the purified MCR to the reaction vials. Include a control reaction with no inhibitor.

  • Incubation: Incubate the reaction vials at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quantification of Methane: Terminate the reaction and measure the amount of methane produced in the headspace of each vial using gas chromatography.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of Methanogenesis and Inhibition by BES

Methanogenesis_Inhibition cluster_pathway Methanogenesis Pathway (Final Step) cluster_inhibition Inhibition Mechanism Methyl_SCoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_SCoM->MCR Substrate CoBSH Coenzyme B (CoB-SH) CoBSH->MCR Substrate CH4 Methane (CH4) MCR->CH4 Product Heterodisulfide Heterodisulfide (CoM-S-S-CoB) MCR->Heterodisulfide Product BES 2-Bromoethanesulfonate (BES) BES->MCR Competitive Inhibitor (CoM Analog) Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Quantitative Analysis cluster_results Data Interpretation A Prepare Anaerobic Culture Medium and Substrate B Add Inhibitor (BES) and Control (No Inhibitor) A->B C Inoculate with Microbial Community (e.g., Rumen Fluid) B->C D Incubate under Anaerobic Conditions (e.g., 39°C, 48h) C->D E Methane Measurement (Gas Chromatography) D->E F VFA Analysis (Gas Chromatography) D->F G Microbial Population Quantification (qPCR) D->G H Compare Inhibitor vs. Control E->H F->H G->H I Determine Inhibition Efficacy H->I

References

Assessing the Impact of 2-Bromoethanesulfonate on Overall Anaerobic Community Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-bromoethanesulfonate (B1233127) (BES) as a methanogenesis inhibitor and its broader impact on anaerobic microbial community function. The information presented is supported by experimental data from various scientific studies, offering a comprehensive overview for researchers in microbiology, environmental science, and biotechnology.

Introduction to 2-Bromoethanesulfonate (BES)

2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (Co-M), a crucial cofactor in the terminal step of methanogenesis.[1] By competitively inhibiting the enzyme methyl-coenzyme M reductase (MCR), BES effectively blocks the production of methane (B114726) by methanogenic archaea.[1] This specific mode of action has made it a widely used tool in microbial ecology to study methanogenic processes and to enrich for other microbial populations within anaerobic communities. However, its impact is not solely limited to methanogens, and understanding its secondary effects is critical for accurate experimental interpretation and application.

Comparative Performance of Methanogenesis Inhibitors

The efficacy of BES in inhibiting methanogenesis and its consequential effects on the anaerobic community are often compared with other inhibitors. The following table summarizes quantitative data from various studies.

InhibitorConcentrationMethane Production ReductionKey Effects on Volatile Fatty Acids (VFAs) & Community StructureSource(s)
2-Bromoethanesulfonate (BES) 0.5 mmol/L89%Accumulation of acetate (B1210297) and formate.[2] May not significantly affect the overall active bacterial community structure.[3] Can inhibit the degradation of acetate.[4][3]
2-Bromoethanesulfonate (BES) 10 mmol/L100%Complete inhibition of methanogenesis.[3] Aceticlastic methanogens inhibited to a greater extent than hydrogenotrophic methanogens.[3][3]
2-Bromoethanesulfonate (BES) 0.5 mMEffective inhibitionIncreased coulombic efficiency in microbial fuel cells from 4.1% to 7.8%.[5]
2-Bromoethanesulfonate (BES) 80 mg kg-149% (in rice cultivation)Did not affect soil dehydrogenase activity, indicating specific inhibition of methanogens.[1][1]
Propynoic Acid (PA) 0.1 mmol/L24%Reduced syntrophic bacterial activity.[3]
Propynoic Acid (PA) 10 mmol/L95%Reduced syntrophic bacterial activity.[3]
Neomycin, Gentamicin, Rifampicin Not specifiedComplete inhibition of VFA degradationSeverely influenced Methanosarcina spp. while hydrogenotrophic methanogens were less affected.[4][4]
Nitroethane (NE), 2-Nitroethanol (2NEOH), Sodium Nitrate (SN) Not specified2NEOH and SN greatly reduced methane (70-99%)Significantly reduced total VFA production.[6] Altered bacterial DGGE profiles.[6][6]

Experimental Protocols

The assessment of BES and other inhibitors on anaerobic communities typically involves a combination of controlled incubations and analytical techniques.

Anaerobic Cultivation
  • Inoculum Source: Anaerobic digester sludge, rumen fluid, soil samples, or enrichment cultures are common sources of diverse microbial communities.[2][3][7]

  • Media and Substrate: A defined medium containing essential nutrients and a specific substrate (e.g., volatile fatty acids, cellulose, food waste) is used.[2][8] The headspace is typically flushed with an oxygen-free gas mixture (e.g., N₂/CO₂).

  • Inhibitor Addition: A stock solution of the inhibitor (e.g., BES) is added to the experimental cultures at various concentrations.[5] Control cultures without the inhibitor are run in parallel.

  • Incubation: Cultures are incubated under anaerobic conditions at a controlled temperature (e.g., mesophilic or thermophilic).

Analytical Methods
  • Gas Analysis: Methane and other biogases in the headspace are quantified using gas chromatography (GC).[7]

  • Volatile Fatty Acid (VFA) Analysis: Liquid samples are collected periodically to measure the concentrations of VFAs (e.g., acetate, propionate, butyrate) using high-performance liquid chromatography (HPLC) or GC.

  • Microbial Community Analysis:

    • DNA Extraction: Total DNA is extracted from the microbial biomass.[9]

    • 16S rRNA Gene Sequencing: The 16S rRNA gene is amplified by polymerase chain reaction (PCR) and sequenced to determine the taxonomic composition of the microbial community.[10] This allows for the identification of changes in the relative abundance of different bacterial and archaeal groups in response to the inhibitor.

    • Denaturing Gradient Gel Electrophoresis (DGGE): This technique can be used to visualize changes in the microbial community structure based on the separation of PCR-amplified 16S rRNA gene fragments.[4]

    • Quantitative PCR (qPCR): To quantify the abundance of specific microbial groups or functional genes, such as the methyl-coenzyme M reductase gene (mcrA) for methanogens.[1]

Visualizations

Signaling Pathways and Experimental Workflows

AnaerobicDigestion_BES_Inhibition cluster_hydrolysis cluster_acidogenesis cluster_methanogenesis ComplexOrganics Complex Organic Matter (Carbohydrates, Proteins, Lipids) Monomers Soluble Monomers (Sugars, Amino Acids, Fatty Acids) ComplexOrganics->Monomers VFAs Volatile Fatty Acids (VFAs) (Acetate, Propionate, Butyrate) Monomers->VFAs H2_CO2 H₂ / CO₂ VFAs->H2_CO2 Acetate Acetate VFAs->Acetate Methane Methane (CH₄) H2_CO2->Methane Hydrogenotrophic Methanogenesis Acetate->Methane Aceticlastic Methanogenesis BES 2-Bromoethanesulfonate (BES) BES->Methane Inhibits Methyl-Coenzyme M Reductase

Anaerobic digestion pathway and the point of inhibition by BES.

Experimental_Workflow Inoculum Anaerobic Inoculum (e.g., Digester Sludge) Setup Experimental Setup (Microcosms/Bioreactors) Inoculum->Setup Treatment Addition of Inhibitor (e.g., BES) Setup->Treatment Control Control (No Inhibitor) Setup->Control Incubation Anaerobic Incubation (Controlled Temperature) Treatment->Incubation Control->Incubation Sampling Time-Series Sampling Incubation->Sampling Gas_Analysis Gas Analysis (CH₄, CO₂ via GC) Sampling->Gas_Analysis Liquid_Analysis Liquid Analysis (VFAs via HPLC) Sampling->Liquid_Analysis Molecular_Analysis Molecular Analysis (DNA Extraction, 16S rRNA Sequencing) Sampling->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Gas_Analysis->Data_Analysis Liquid_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromoethanesulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Bromoethanesulfonic acid, addressing immediate safety protocols, operational logistics, and waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound and to employ appropriate personal protective equipment (PPE). The substance is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2]

Hazard Assessment:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2] Ingestion may lead to gastrointestinal irritation.[1]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong alkalis.[3] Hazardous decomposition products upon combustion can include carbon monoxide, oxides of sulfur, and hydrogen bromide.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][4]

  • Body Protection: A laboratory coat or other appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

For Solid Spills:

  • Ventilate: Ensure the area is well-ventilated.

  • Avoid Dust Generation: Gently cover the spill to avoid creating dust.[1][5]

  • Collect: Carefully sweep or vacuum the material and place it into a designated, leak-proof hazardous waste container.[1][6]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[6]

Proper Disposal Procedures

The proper disposal of this compound requires careful segregation and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain.

Step 1: Waste Segregation

  • Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled for this compound waste.

  • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.[1]

Step 3: Arranging for Disposal

  • Contact your institution's EHS department to arrange for a hazardous waste pickup. Follow your institution's specific procedures for requesting disposal.

  • Alternatively, the waste may be offered to a licensed disposal company.[4] One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical scrubber.[4]

Quantitative Data Summary

ParameterValueReference
pH (of solution)3.5[1][2]
Melting Point282 - 286 °C / 539.6 - 546.8 °F[2]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from Safety Data Sheets. No experimental protocols are cited.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify 2-Bromoethanesulfonic Acid Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Determine Waste Form B->C D Solid Waste (e.g., contaminated labware) C->D Solid E Liquid Waste (e.g., unused solutions) C->E Liquid F Place in Designated Hazardous Waste Container D->F E->F G Label Container: 'this compound' and 'Irritant' F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Contact Institutional EHS for Pickup H->I J Or, use a Licensed Disposal Company H->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.